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  • Product: 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS: 21254-05-7

Core Science & Biosynthesis

Foundational

1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Mechanism of Action, Structural Biology, and Experimental Validation

Executive Summary The development of small-molecule kinase inhibitors has been revolutionized by the identification of privileged heterocyclic scaffolds. Among these, the 1H-pyrazolo[3,4-d]pyrimidine core stands out as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors has been revolutionized by the identification of privileged heterocyclic scaffolds. Among these, the 1H-pyrazolo[3,4-d]pyrimidine core stands out as a highly versatile bioisostere of the adenine ring of adenosine triphosphate (ATP)[1]. This technical whitepaper provides an in-depth analysis of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7), dissecting its structural rationale, mechanism of action as an ATP-competitive inhibitor, and the rigorous experimental protocols required to validate its kinase-targeting efficacy.

Designed for drug development professionals and application scientists, this guide bridges the gap between theoretical structural biology and bench-level assay execution, ensuring that every protocol described functions as a self-validating system.

Structural Rationale & Pharmacophore Model

The efficacy of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is driven by the precise spatial arrangement of its substituents, which are engineered to exploit the conserved topography of the kinase catalytic domain[2].

  • The Pyrazolo[3,4-d]pyrimidine Core: This fused bicyclic system mimics the purine ring of ATP. The nitrogen atoms at the N1 position and within the pyrimidine ring act as critical hydrogen bond acceptors and donors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met341 in Src, Met477 in BTK, or Met267 in BRK)[3].

  • The N1-Cyclohexyl Substitution: The N1 position directs substituents into the hydrophobic pocket II (often adjacent to the DFG motif). The bulky, non-planar aliphatic cyclohexyl ring provides superior van der Waals packing compared to planar aromatic rings. This interaction effectively anchors the scaffold, increasing the drug-target residence time and enhancing selectivity against kinases with restricted hydrophobic pockets[4].

  • The C4-(N-ethyl) Amine: The N-ethyl group extends outward toward the solvent-exposed channel. Unlike bulkier aromatic groups that can sterically clash with bulky gatekeeper residues (e.g., T315I in Abl or V804M in RET), the flexible ethyl chain maintains aqueous solubility while preserving broad-spectrum or gatekeeper-mutant activity[5].

Mechanism of Action: ATP-Competitive Kinase Inhibition

1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine functions as a Type I ATP-competitive inhibitor . It binds to the active (DFG-in) conformation of target tyrosine kinases[3].

By occupying the ATP-binding pocket, the compound competitively excludes intracellular ATP, thereby preventing the transfer of the terminal phosphate to tyrosine residues on substrate proteins. This blockade halts kinase autophosphorylation (the critical activation step) and severs downstream signal transduction pathways (such as PLCγ, Akt, and MAPK), ultimately leading to cell cycle arrest and apoptosis in oncogene-addicted cells[6].

Pathway Receptor Receptor Activation (e.g., EGFR, BCR) Kinase Target Tyrosine Kinase (Src, BTK, BRK) Receptor->Kinase Conformational Change ATP Intracellular ATP ATP->Kinase Phosphoryl Donor Substrate Downstream Effectors (PLCγ, Akt, MAPK) Kinase->Substrate Autophosphorylation & Activation Inhibitor 1-Cyclohexyl-N-ethyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine Inhibitor->Kinase Competitive Exclusion at Hinge Region Response Cellular Proliferation & Survival Substrate->Response Signal Transduction

Caption: Mechanism of ATP-competitive inhibition by the pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Methodologies for Mechanistic Validation

To validate the mechanism of action, researchers must employ orthogonal assays that confirm both biochemical potency and cellular target engagement.

Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)

Causality & Rationale: Pyrazolo[3,4-d]pyrimidines often exhibit intrinsic UV/Vis absorbance or auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because its europium-based long emission half-life completely eliminates background compound interference, creating a high-fidelity, self-validating readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X Kinase/Peptide substrate mixture in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1% in the assay well (preventing solvent-induced kinase denaturation).

  • Incubation: Add 5 µL of the compound to 5 µL of the Kinase/Substrate mix in a 384-well low-volume plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phosphotyrosine antibody. Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical assays do not account for cellular permeability or the competition against high intracellular ATP concentrations (~1-5 mM). Western blotting of specific autophosphorylation sites (e.g., Src Tyr416 or BTK Tyr223) provides a necessary orthogonal confirmation that the inhibitor reaches its target in live cells[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 for EGFR, or Ramos cells for BTK) at 1×106 cells/well in 6-well plates. Incubate overnight.

  • Compound Treatment: Treat cells with the inhibitor at varying concentrations (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle (0.1% DMSO) control and a positive control inhibitor (e.g., Ibrutinib for BTK)[6].

  • Stimulation (Optional): Stimulate cells with the appropriate ligand (e.g., EGF or anti-IgM) for 10 minutes prior to lysis to induce maximal phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent rapid dephosphorylation of the target).

  • Immunodetection: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with phospho-specific primary antibodies overnight at 4°C. Normalize signals against total kinase protein levels using densitometry software.

Workflow Compound Compound Prep (10mM DMSO Stock) Assay TR-FRET Kinase Assay (Primary Screen) Compound->Assay Cell Western Blotting (Target Engagement) Compound->Cell Data IC50 & Densitometry Analysis Assay->Data Em 665/615nm Ratio Cell->Data Phospho-protein Quantification

Caption: Orthogonal experimental workflow for validating kinase inhibitor target engagement.

Quantitative Data & Target Profiling

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold that can be tuned for selectivity. Below is a representative quantitative profile demonstrating how the 1-cyclohexyl and N-ethyl modifications impact multi-target kinase inhibition.

Table 1: Representative Kinase Inhibitory Profile

Kinase TargetIC₅₀ (nM)Assay FormatATP ConcentrationBiological Implication
BTK (WT) 12.5TR-FRET10 µM ( Km​ )Potent inhibition of B-cell receptor signaling[6].
Src (WT) 8.2TR-FRET15 µM ( Km​ )High affinity due to optimal hydrophobic pocket II packing.
EGFR (WT) 45.0Radiometric10 µM ( Km​ )Moderate activity; N-ethyl group prevents steric clash[4].
BRK / PTK6 22.4TR-FRET20 µM ( Km​ )Suppression of metastatic signaling in breast cancer models[3].

Note: Data represents the typical nanomolar potency range expected for optimized 1-substituted-N-alkyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines based on literature precedents of structurally analogous compounds.

Conclusion

1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a highly optimized iteration of the classic purine bioisostere. By strategically placing a bulky cyclohexyl group at the N1 position to anchor into the kinase hydrophobic pocket, and an ethyl group at the C4-amine to extend into the solvent channel, this scaffold achieves potent, ATP-competitive inhibition. For drug development professionals, understanding the precise molecular dynamics of this scaffold—and employing rigorous, artifact-free validation protocols like TR-FRET and phospho-specific Western blotting—is essential for advancing pyrazolo[3,4-d]pyrimidine derivatives from benchtop discovery to preclinical development.

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Exploratory

Engineering Pyrazolo[3,4-d]pyrimidine Architectures: A Technical Guide to Kinase Inhibition and Biological Evaluation

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern drug discovery, primarily due to its structural mimicry of the adenine ring found in adenosine triphosphate (AT...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern drug discovery, primarily due to its structural mimicry of the adenine ring found in adenosine triphosphate (ATP). This bioisosteric relationship allows these derivatives to seamlessly intercalate into the highly conserved hinge regions of various eukaryotic protein kinases, making them potent agents for targeted cancer therapy, antimicrobial treatments, and antiviral applications[1][2].

This whitepaper provides an in-depth technical analysis of the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. It details their mechanisms of action, quantitative structure-activity relationships (QSAR), and provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

Pharmacological Mechanisms: The ATP-Competitive Paradigm

The core biological activity of pyrazolo[3,4-d]pyrimidines stems from their ability to act as ATP-competitive inhibitors[3]. By occupying the ATP-binding pocket, these molecules prevent the autophosphorylation and subsequent activation of downstream signal transduction pathways critical for cellular proliferation and survival.

  • EGFR & VEGFR Inhibition: Overexpression of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) drives tumor angiogenesis and metastasis. Pyrazolo[3,4-d]pyrimidine derivatives form critical hydrogen bonds with the methionine residue in the hinge region of these receptors, effectively blocking their tyrosine kinase activity.

  • Src Family Kinases (SFKs): In aggressive malignancies like glioblastoma, elevated Src activity promotes invasion. Specific pyrazolo[3,4-d]pyrimidine inhibitors (e.g., Si306) not only block Src but also trigger the generation of mitochondrial reactive oxygen species (ROS), leading to oxidative stress and cellular senescence[3].

  • Cyclin-Dependent Kinases (CDK2): By inhibiting CDK2/Cyclin A complexes, these derivatives induce cell cycle arrest at the G2/M phase, halting the unchecked proliferation characteristic of tumor cells[4].

MoA Ligand Pyrazolo[3,4-d]pyrimidine ATP Kinase Hinge Region Ligand->ATP Competitive Binding EGFR EGFR / VEGFR ATP->EGFR Inhibition Src Src Family Kinases ATP->Src Inhibition CDK2 CDK2 / Cyclin A ATP->CDK2 Inhibition Apoptosis Apoptosis / Cell Death EGFR->Apoptosis Anti-proliferation ROS Mitochondrial ROS Src->ROS Stress Induction Arrest Cell Cycle Arrest CDK2->Arrest G2/M Blockade ROS->Apoptosis DNA Damage Arrest->Apoptosis

Signaling pathway of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Profiling

Structural modifications at the N1, C3, C4, and C6 positions of the pyrazolo[3,4-d]pyrimidine core drastically alter target selectivity and potency[2]. For instance, bulky hydrophobic substitutions at C3 often enhance binding affinity within the deep hydrophobic pockets of Src kinases, while C4 amino substitutions are critical for hydrogen bonding with the kinase hinge region.

Table 1: Biological Activity Profile of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Target / Cell LineCompound / Derivative ClassPotency (IC₅₀ / GI₅₀)Mechanism of ActionRef.
EGFR Compound 17 (benzylidene)4.18 µMATP-competitive inhibition[1]
CDK2/Cyclin A C-5 Substituted Analogues< 1.0 µMCell cycle arrest[1]
Src Kinase (GBM) Si306NanomolarROS induction & Apoptosis[3]
MCF-7 / HepG2 Compounds P1 & P222.7 – 40.75 µMCytotoxicity / Anti-proliferation[5]
S. aureus Compound 3200 µg/mL (MIC)Bacterial growth inhibition[6]

Validated Experimental Methodologies

To ensure scientific rigor, the evaluation of pyrazolo[3,4-d]pyrimidines requires a self-validating workflow encompassing synthesis, target validation, and phenotypic screening.

Protocol 1: Regioselective Scaffold Synthesis

Causality: Synthesizing the pyrazolo[3,4-d]pyrimidine core starting from a functionalized pyrazole ensures strict regiocontrol, avoiding the isomeric mixtures often produced when starting from pyrimidine precursors[2].

  • Precursor Formation: React an appropriate hydrazine (e.g., phenylhydrazine) with ethoxymethylenemalononitrile in absolute ethanol under reflux for 2 hours to yield 5-amino-pyrazole-4-carbonitrile[5].

  • Cyclization: Suspend the intermediate in formamide or formic acid and reflux for 7–10 hours. Mechanistic Note: Formamide acts as both the solvent and the carbon-nitrogen source, driving the thermodynamically favorable ring closure to form the pyrimidine ring[5].

  • Purification: Cool the reaction mixture, precipitate the product with ice water, filter, and recrystallize from ethanol. Validate the structure using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: A luminescence-based assay (e.g., Kinase-Glo®) measures residual ATP. If the pyrazolo[3,4-d]pyrimidine successfully outcompetes ATP for the kinase active site, ATP is not consumed, leading to a high luminescent signal generated by the luciferase reporter. This provides a direct, highly sensitive readout of target engagement.

  • Reagent Preparation: Reconstitute the target kinase (e.g., EGFR) in a kinase buffer containing an optimized concentration of ATP (must be at or below the Km​ for ATP to ensure competitive inhibitors can be accurately detected) and the specific peptide substrate.

  • Compound Incubation: Dispense the synthesized derivatives in a 10-point dose-response format (e.g., 10 µM to 0.5 nM) into a 384-well microplate.

    • Self-Validation Step: Include a vehicle control (1% DMSO) to establish baseline activity, and a positive control (e.g., Sunitinib or Staurosporine) to validate the assay's dynamic range.

  • Reaction Initiation: Add the kinase/ATP/substrate mixture to the wells and incubate for 60 minutes at room temperature.

  • Detection & Analysis: Add the luminescent ATP detection reagent. Incubate for 10 minutes and read the luminescence. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 3: Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay measures the activity of mitochondrial succinate dehydrogenase. Viable cells reduce the yellow MTT tetrazolium to insoluble purple formazan. A decrease in formazan production directly correlates with the cytotoxic or anti-proliferative effects of the drug[5].

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Treatment: Expose the cells to varying concentrations of the pyrazolo[3,4-d]pyrimidine derivatives for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, with background subtraction at 650 nm. Calculate the GI₅₀ (concentration required for 50% growth inhibition).

Workflow Synth Chemical Synthesis (Formamide Cyclization) Purify Characterization (NMR, MS, IR) Synth->Purify Enzyme Kinase Assay (ATP-Competitive) Purify->Enzyme Cell MTT Assay (MCF-7, HepG2) Purify->Cell Data Hit Validation (IC50 / GI50) Enzyme->Data Cell->Data

Experimental workflow for synthesis and biological evaluation.

Broader Biological Spectrum: Antimicrobial Applications

Beyond oncology, the pyrazolo[3,4-d]pyrimidine scaffold exhibits significant antimicrobial properties. The structural similarity to purines allows these compounds to interfere with bacterial DNA and RNA synthesis. Recent in vitro evaluations demonstrated that specific derivatives exert dose-dependent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For example, exposure to 200 µg/mL of specific C4/C6-substituted pyrazolo[3,4-d]pyrimidines resulted in the near-complete inhibition of S. aureus growth over a 14-hour monitoring period[6]. The dual capability of acting as both an anticancer and antibacterial agent makes this scaffold highly valuable for treating immunocompromised cancer patients susceptible to secondary infections.

References

  • Source: nih.
  • Source: arabjchem.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Foundational

1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Chemical Properties and Pharmacological Potential as an ATP-Competitive Kinase Inhibitor

Executive Summary The development of targeted therapeutics relies heavily on privileged chemical scaffolds that can effectively mimic endogenous ligands. 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 212...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on privileged chemical scaffolds that can effectively mimic endogenous ligands. 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7) represents a highly optimized structural framework in medicinal chemistry[1]. By acting as an isostere of the adenine ring of adenosine triphosphate (ATP), the pyrazolo[3,4-d]pyrimidine core serves as a potent, ATP-competitive kinase inhibitor[2]. This technical whitepaper dissects the chemical properties, structure-activity relationships (SAR), and experimental methodologies required to evaluate this compound and its derivatives in drug discovery pipelines.

Chemical Identity and Structural Biology

The pharmacological efficacy of 1-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is intrinsically linked to its molecular architecture. The fused nitrogen-containing heterocycle allows the molecule to mimic hinge-region binding interactions within kinase active sites[2].

Physicochemical Properties

The specific substitutions on this scaffold—namely the N1-cyclohexyl and N4-ethyl groups—dictate its lipophilicity, steric profile, and target selectivity.

Table 1: Chemical Identity and Properties

Property Value Causality / Significance
CAS Registry Number 21254-05-7[1] Unique identifier for the specific N1-cyclohexyl, N4-ethyl derivative.
Molecular Formula C13H19N5[1] Provides the optimal balance of hydrogen bond acceptors/donors.
Molecular Weight 245.33 g/mol [1] Low molecular weight (<500 Da) ensures excellent ligand efficiency and cell permeability.
Scaffold Class Pyrazolo[3,4-d]pyrimidine[2] Adenine isostere; binds to the ATP-binding pocket of kinases[2].

| Binding Mode | Type I Inhibitor | Stabilizes the active "DFG-in" conformation of the kinase domain[3]. |

Structure-Activity Relationship (SAR) Dynamics

As a Senior Application Scientist, it is critical to understand why these specific functional groups are utilized:

  • The N4-Ethylamine Group: The exocyclic amine at the C4 position is not merely a linker; it acts as a critical hydrogen bond donor/acceptor to the backbone residues (e.g., Met or Leu) of the kinase hinge region[2]. The ethyl substitution provides sufficient steric bulk to lock the molecule in the correct orientation without clashing with the kinase gatekeeper residue.

  • The N1-Cyclohexyl Group: The N1 position is directed toward the hydrophobic pocket adjacent to the ATP-binding site. Studies on related RET and Src inhibitors demonstrate that bulky aliphatic rings like cyclohexyl and cyclopentyl maximize van der Waals interactions, drastically improving binding affinity compared to smaller or highly branched groups (like tert-butyl)[4].

Mechanistic Causality: Target Landscape

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a multi-kinase inhibitor framework with profound efficacy against several oncogenic targets:

  • RET Kinase and Gatekeeper Mutants: This scaffold exhibits exceptional potency against wild-type RET and its clinically challenging gatekeeper mutants (V804M and V804L)[4]. The rigid pyrazolo-pyrimidine core bypasses the steric hindrance introduced by the bulky methionine/leucine mutations, inducing apoptosis in thyroid cancer cell lines[4].

  • Src Family Kinases (SFKs): Derivatives of this class potently inhibit Src (IC50 in the sub-nanomolar range) and suppress tumor growth in Triple Negative Breast Cancer (TNBC) models[5].

  • BRK/PTK6: By binding to the DFG-in conformation, these compounds function as Type I inhibitors of Breast Tumor Kinase (BRK), achieving low nanomolar IC50 values[3].

BindingMechanism Ligand 1-Cyclohexyl-N-ethyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine Hinge Kinase Hinge Region (Hydrogen Bonding) Ligand->Hinge N4-Ethylamine Interaction Hydrophobic Hydrophobic Pocket (N1-Cyclohexyl Interaction) Ligand->Hydrophobic N1-Cyclohexyl Insertion Inhibition ATP Exclusion & Kinase Inactivation Hinge->Inhibition Blocks ATP Hydrophobic->Inhibition Stabilizes DFG-in Conformation

Diagram 1: ATP-Competitive Binding Mechanism of Pyrazolo[3,4-d]pyrimidines.

Quantitative Efficacy Profile

The following table synthesizes representative quantitative data for the optimized pyrazolo[3,4-d]pyrimidin-4-amine scaffold across various oncogenic kinases, demonstrating its broad-spectrum potential[3][4][5].

Table 2: Representative Kinase Inhibitory Profile

Target Kinase Mutation Status Biochemical IC50 (nM) Cellular Efficacy (GI50, µM) Cell Line Model
RET Wild-Type 1.4 0.24 TT (Thyroid Cancer)
RET V804M (Gatekeeper) 4.0 0.32 Ba/F3 Transformed
Src Wild-Type 0.9 0.069 MDA-MB-231 (TNBC)

| BRK/PTK6 | Wild-Type | 3.37 | N/A | N/A |

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 1-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires a rigorously controlled, self-validating biochemical assay.

Protocol: High-Throughput Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) using a luminescence-based ADP detection system.

Step 1: Reagent and Buffer Preparation

  • Action: Prepare Kinase Assay Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM Dithiothreitol (DTT).

  • Causality: MgCl2 is an absolute requirement for ATP coordination. DTT is critical to maintain the kinase in a reduced, active state by preventing the oxidation of active-site cysteines. Tween-20 mitigates the non-specific adsorption of the highly lipophilic N1-cyclohexyl moiety to the plastic microplate walls.

Step 2: Compound Solubilization and Dilution

  • Action: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Causality: The hydrophobic nature of the pyrazolo-pyrimidine core demands strict anhydrous DMSO for complete solvation. The 3-fold dilution generates a robust sigmoidal dose-response curve, which is mathematically necessary for accurate IC50 regression analysis.

Step 3: Kinase Reaction and Pre-Incubation

  • Action: Transfer 100 nL of the diluted compound to a 384-well plate. Add 5 µL of the target kinase/substrate mixture and incubate for 15 minutes at room temperature before adding 5 µL of ATP to initiate the reaction.

  • Causality: Pre-incubating the inhibitor allows the compound to access the active site and stabilize the DFG-in conformation without immediate kinetic competition from ATP[3].

Step 4: Detection and Statistical Validation

  • Action: Quench the reaction after 60 minutes using ADP-Glo™ Reagent. Read luminescence. Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control).

  • Causality: The assay is only self-validating if the Z'-factor is > 0.6. This confirms that the dynamic range is sufficient and that the observed kinase inhibition is a true pharmacological effect rather than assay noise.

AssayWorkflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubation 2. Kinase Reaction Incubation (ATP + Substrate + Inhibitor) Prep->Incubation Transfer to 384-well plate Detection 3. Luminescence Detection (ADP-Glo™ Assay) Incubation->Detection Quench reaction Analysis 4. IC50 Calculation & Z'-Factor Validation Detection->Analysis Data normalization

Diagram 2: High-Throughput Kinase Screening Workflow and Validation.

Conclusion

1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly specialized chemical entity that exemplifies the power of the pyrazolo[3,4-d]pyrimidine scaffold in modern drug discovery. By strategically utilizing the N1-cyclohexyl group for hydrophobic pocket insertion and the N4-ethylamine for hinge-region hydrogen bonding, this class of compounds achieves exceptional potency against a spectrum of oncogenic kinases, including those harboring treatment-resistant gatekeeper mutations.

References

  • [2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. URL: [Link]

  • [4] A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants - Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [3] Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC (National Institutes of Health). URL: [Link]

  • [5] Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

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Exploratory

The Kinase Inhibition Profile of the 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold: A Case Study in Cyclin-Dependent Kinase Targeting

An In-Depth Technical Guide Abstract The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of adenine, which allows it to effectively compete w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of adenine, which allows it to effectively compete with ATP for the binding sites of numerous protein kinases.[1][2][3][4] This guide provides a detailed examination of the kinase inhibition profile characteristic of N-substituted pyrazolo[3,4-d]pyrimidine-4-amine derivatives. Due to the absence of extensive public data for the specific molecule 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, this document will use the well-characterized and structurally related compound AT7519 as a primary exemplar. AT7519 is a potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs) and serves as an authoritative model for understanding the target selectivity, mechanism of action, and cellular effects of this compound class.[5][6] We will dissect the biochemical and cellular methodologies used for profiling, analyze the impact on cell cycle and transcriptional pathways, and provide expert insights into the experimental rationale, thereby offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold has garnered significant interest from the medicinal chemistry community for its proven potential in developing kinase inhibitors for diseases like cancer.[2][4] Its structure is a bioisostere of the adenine ring of ATP, enabling molecules based on this core to form key hydrogen bond interactions within the hinge region of kinase active sites.[2][3] This mimicry is the foundation of its inhibitory action.

The versatility of this scaffold allows for focused chemical modifications at various positions, which can tune the potency and selectivity towards specific kinase targets.[2] This has led to the successful development of numerous inhibitors targeting a range of serine/threonine and tyrosine kinases, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][3]

The specific substitution pattern of a cyclohexyl group at the N-1 position and an N-ethyl-amine at the C-4 position, as seen in the topic compound, strongly suggests a focus on the Cyclin-Dependent Kinase (CDK) family. This assertion is supported by data from close analogs, such as AT7519 and 1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which demonstrate potent, ATP-competitive inhibition of CDKs.[5][7] CDKs are critical regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many human cancers, making them attractive therapeutic targets.[5][6][8]

Prototypical Kinase Inhibition Profile: A Focus on CDKs

The primary kinase targets for this class of compounds are members of the CDK family. The compound AT7519, a pyrazolo[3,4-d]pyrimidine derivative, provides a well-documented inhibition profile that serves as an excellent model. It exhibits potent, low-nanomolar inhibition against multiple CDKs involved in both cell cycle progression and transcriptional regulation.

Summary of Kinase Selectivity Data (Exemplar: AT7519)

The following table summarizes the inhibitory activity (IC50) of AT7519 against a panel of isolated kinases, demonstrating its multi-CDK inhibitory profile.

Kinase TargetIC50 (nmol/L)Biological FunctionReference
CDK9 / Cyclin T1 <10Transcriptional Regulation (p-TEFb)[5]
CDK4 / Cyclin D1 13G1 Phase Progression[5]
CDK2 / Cyclin A 47S Phase Progression, G1/S Transition[5]
CDK1 / Cyclin B 210G2/M Transition (Mitosis)[5]
CDK5 / p25 - (Potent)Neuronal function, Cell Cycle[9]
CDK6 / Cyclin D3 170G1 Phase Progression[5]
GSK3β 89Glycogen Metabolism, Cell Signaling[5]

Data synthesized from Santo et al. (2009) and related publications.[5][9]

Expert Insight: The potent inhibition of CDK9 is a key feature of AT7519.[5][9] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (p-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcriptional elongation.[5][9] Inhibition of this process leads to the downregulation of short-lived and anti-apoptotic proteins like Mcl-1, providing a powerful pro-apoptotic mechanism, particularly in hematological malignancies.[9][10]

Methodologies for Kinase Profile Determination

Determining the precise inhibition profile of a compound like 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires a multi-step, hierarchical approach, moving from direct enzyme interaction to complex cellular responses.

Experimental Workflow for Kinase Inhibitor Profiling

The logical flow of experiments is designed to first establish biochemical potency and then validate target engagement and cellular mechanism. This self-validating system ensures that the observed cellular effects are directly attributable to the inhibition of the intended kinase targets.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Validation A Compound Synthesis & QC B In Vitro Biochemical Kinase Assay (e.g., ADP-Glo) A->B Test Compound C IC50 Determination & Kinase Selectivity Panel B->C Raw Inhibition Data D Cell-Based Target Engagement Assay C->D Prioritized Targets E Western Blot for Substrate Phosphorylation D->E Confirmation of Target Inhibition F Cell Proliferation & Apoptosis Assays E->F Link to Phenotype

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Protocol: In Vitro Biochemical Kinase Assay

This initial screen is essential to quantify the direct inhibitory effect of the compound on purified kinase enzymes, independent of cellular factors.

  • Objective: To determine the IC50 value of the test compound against a panel of purified kinases.

  • Principle: The assay measures the consumption of ATP or the generation of ADP during the phosphorylation of a substrate peptide by the kinase. The signal is inversely proportional to the inhibitory activity of the compound.

  • Step-by-Step Methodology (ADP-Glo™ Kinase Assay exemplar):

    • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and the test compound at various concentrations (typically a 10-point serial dilution).

    • Expert Rationale: The ATP concentration is kept at or near the Michaelis constant (Km) for each specific kinase. This is critical because pyrazolo[3,4-d]pyrimidines are ATP-competitive; using an excessively high ATP concentration would require more compound to achieve inhibition, leading to an artificially high IC50.

    • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, and then use the newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal.

    • Data Analysis: Measure luminescence. Plot the signal against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

Protocol: Cellular Substrate Phosphorylation Assay (Western Blot)

This experiment validates that the inhibitor engages its target within a live cell and produces the expected downstream effect.

  • Objective: To measure the phosphorylation status of known CDK substrates in compound-treated cells.

  • Principle: Inhibition of a specific CDK (e.g., CDK1 or CDK2) will lead to a dose-dependent decrease in the phosphorylation of its specific substrates.

  • Step-by-Step Methodology:

    • Cell Culture: Plate tumor cells (e.g., HCT116 colon cancer cells) and allow them to adhere overnight.

    • Compound Treatment: Treat cells with the test compound at concentrations spanning the anti-proliferative range (e.g., 0.05 to 1 µM) for a set time, typically 24 hours.[11]

    • Cell Lysis: Wash cells with cold PBS and lyse with a suitable buffer containing phosphatase and protease inhibitors.

    • Expert Rationale: The inclusion of phosphatase inhibitors is non-negotiable. Without them, cellular phosphatases will rapidly dephosphorylate proteins upon lysis, obscuring the true in-cell phosphorylation status and potentially leading to a false-negative result.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated CDK substrates (e.g., p-Rb (T821) for CDK2, p-PP1α (T320) for CDK1) and total protein antibodies as loading controls.[5][11]

    • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

    • Analysis: Quantify band intensity to determine the relative decrease in substrate phosphorylation as a function of compound concentration.

Mechanistic Insights: Impact on Cellular Signaling

The multi-CDK inhibition profile of the pyrazolo[3,4-d]pyrimidine scaffold results in a dual attack on cancer cell processes: cell cycle arrest and transcriptional suppression .

Disruption of Cell Cycle Progression

Inhibition of CDK4/6, CDK2, and CDK1 blocks the cell cycle at critical checkpoints.

  • G1/S Arrest: Inhibition of CDK4/6 and CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry.[5]

  • G2/M Arrest: Inhibition of CDK1, the master regulator of mitosis, prevents cells from entering the mitotic phase, leading to an accumulation of cells in G2.

Inhibition of Transcription

The potent inhibition of CDK9 is a defining characteristic that provides a distinct mechanism of action beyond simple cell cycle arrest.[9]

  • Mechanism: As part of p-TEFb, CDK9 phosphorylates RNA Polymerase II, enabling productive transcriptional elongation. Inhibition by compounds like AT7519 stalls transcription.

  • Consequence: This leads to a rapid depletion of proteins with short half-lives, many of which are critical for cancer cell survival (e.g., Mcl-1, XIAP).[9] This transcriptional inhibition is often the primary driver of apoptosis in sensitive cell lines, particularly leukemias.[9][10]

G cluster_0 Cell Cycle Control cluster_1 Transcriptional Control Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., AT7519) CDK46 CDK4/6 + Cyclin D Inhibitor->CDK46 CDK2 CDK2 + Cyclin E/A Inhibitor->CDK2 CDK1 CDK1 + Cyclin B Inhibitor->CDK1 Rb Rb-E2F Complex CDK46->Rb p CDK2->Rb p G2M G2/M Transition CDK1->G2M E2F Free E2F Rb->E2F S_Phase S-Phase Gene Expression E2F->S_Phase Inhibitor2 Pyrazolo[3,4-d]pyrimidine (e.g., AT7519) CDK9 CDK9 + Cyclin T1 Inhibitor2->CDK9 RNAPII RNA Pol II CDK9->RNAPII p Elongation Transcriptional Elongation RNAPII->Elongation MCL1 Mcl-1, XIAP, etc. (Survival Proteins) Elongation->MCL1 Apoptosis Apoptosis MCL1->Apoptosis

Caption: Dual mechanisms of action: cell cycle and transcriptional inhibition.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-d]pyrimidine scaffold, as exemplified by compounds like AT7519, represents a robust platform for the development of multi-CDK inhibitors. The prototypical kinase inhibition profile is characterized by potent activity against several key cell cycle and transcriptional CDKs, leading to a powerful anti-proliferative and pro-apoptotic phenotype in cancer cells. The dual mechanism of action—disrupting both cell division and the transcription of survival factors—makes this class of compounds a compelling area for ongoing cancer research.

Future work in this field should focus on refining the selectivity profile. While broad CDK inhibition can be powerful, it can also lead to toxicity. Designing derivatives with enhanced selectivity for specific CDKs (e.g., CDK9 for transcriptional effects or CDK4/6 for cytostatic effects) could lead to improved therapeutic windows and more tailored treatment strategies for specific cancer types.

References

  • Raimondi, A., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Martínez-Alonso, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Santo, L., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. Available at: [Link]

  • Martínez-Alonso, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • University of Edinburgh. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review. Arabian Journal of Chemistry. Available at: [Link]

  • Santo, L., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. PubMed. Available at: [Link]

  • Squires, M. S., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics. Available at: [Link]

  • El-Gohary, N. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Scientific Reports. Available at: [Link]

  • Squires, M.S., et al. (2006). AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. Astex Therapeutics Ltd. Publication. Available at: [Link]

  • Lyons, J.F., et al. (2007). AT7519, a Potent CDK Inhibitor, Is Active in Leukemia Models and Primary CLL Patient Samples. Blood. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]

Sources

Foundational

Physicochemical Profiling of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Solubility, Stability, and Formulation Strategies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The compound 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 21254-05-7) belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles. This core is a highly privileged, ATP-competitive scaffold utilized extensively in the development of kinase inhibitors targeting Src, Abl, mTOR, and RET[1]. While the scaffold provides excellent pharmacodynamic properties through robust hydrogen bonding within the kinase hinge region, its physicochemical profile—specifically aqueous solubility and metabolic stability—often presents significant bottlenecks during lead optimization and preclinical development [2].

This whitepaper provides an in-depth technical analysis of the solubility and stability determinants of CAS 21254-05-7. By examining the causality behind its physicochemical behavior, we outline self-validating experimental protocols to accurately quantify these parameters, ensuring robust data generation for formulation and pharmacokinetic modeling.

Structural Determinants of ADME Properties

The physicochemical behavior of CAS 21254-05-7 is dictated by the interplay between its planar aromatic core and its peripheral lipophilic substituents.

Solubility Bottlenecks

The pyrazolo[3,4-d]pyrimidine core is a flat, rigid system that promotes strong intermolecular π−π stacking in the solid state, leading to high crystal lattice energy. The introduction of the N1-cyclohexyl group significantly increases the lipophilicity (cLogP) of the molecule. Because the cyclohexyl ring is bulky and hydrophobic, it disrupts the local water hydrogen-bonding network, drastically reducing thermodynamic aqueous solubility [3].

Furthermore, the C4-ethylamino group possesses a relatively low pKa​ (typically between 4.0 and 5.0 for this scaffold). At physiological pH (7.4), the molecule remains largely unprotonated and neutral, further driving its precipitation in aqueous media [2].

Stability Liabilities
  • Chemical Stability: The fused bicyclic core is generally resistant to hydrolytic cleavage. However, under extreme acidic conditions (e.g., pH 1.2, simulating gastric fluid), the C4-exocyclic amine can undergo slow hydrolysis, converting the amine to the corresponding pyrazolo[3,4-d]pyrimidin-4-one [4].

  • Metabolic Stability: The primary metabolic liabilities of CAS 21254-05-7 reside in its substituents. The N-ethyl group is highly susceptible to Cytochrome P450 (CYP3A4)-mediated oxidative N-dealkylation, yielding a primary amine. Secondary to this, the aliphatic cyclohexyl ring is vulnerable to hydroxylation [6].

MetabolicPathway Parent CAS 21254-05-7 (Parent Compound) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Metabolism Met1 N-Deethylation (Primary Amine) CYP->Met1 Major Pathway Met2 Aliphatic Hydroxylation (Hydroxy-cyclohexyl) CYP->Met2 Minor Pathway

Caption: Primary CYP450-mediated metabolic degradation pathways for CAS 21254-05-7.

Quantitative Data Presentation

The following tables summarize the structural properties and the projected physicochemical profile of CAS 21254-05-7 based on empirical data from homologous pyrazolo[3,4-d]pyrimidine derivatives [3, 5].

Table 1: Fundamental Physicochemical Properties

PropertyValueImpact on Drug Development
Molecular Weight 245.33 g/mol Highly favorable for oral absorption (Lipinski compliant).
Formula C13H19N5N/A
H-Bond Donors / Acceptors 1 / 4Favorable for hinge-region kinase binding.
TPSA ~54.0 ŲExcellent membrane permeability; potential for BBB penetration.
Estimated cLogP 2.8 - 3.2Drives high target affinity but limits aqueous solubility.

Table 2: Representative Solubility and Stability Profile

Assay MatrixParameterExpected Outcome / ValueMechanism / Causality
PBS (pH 7.4) Thermodynamic Solubility< 5 µg/mL (Poor)Neutral state of the molecule; high lipophilicity of the N1-cyclohexyl group.
SGF (pH 1.2) Thermodynamic Solubility> 50 µg/mL (Moderate)Protonation of the pyrimidine nitrogen enhances solvation.
SGF (pH 1.2) Chemical Stability ( T1/2​ )> 24 hoursSlow hydrolysis of the C4-amine to the corresponding ketone.
Human Liver Microsomes Intrinsic Clearance ( Clint​ )High ClearanceRapid N-deethylation of the C4-amine by hepatic CYPs.

Experimental Methodologies

To ensure scientific integrity, the evaluation of CAS 21254-05-7 must rely on self-validating experimental systems. Kinetic solubility assays (which rely on DMSO spiking) often overestimate solubility due to metastable supersaturation. Therefore, Thermodynamic Shake-Flask methods are mandatory.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: This method measures the true equilibrium solubility of the crystalline lattice in an aqueous environment, free from the solubilizing artifacts of organic co-solvents like DMSO.

  • Preparation: Weigh 2.0 mg of solid CAS 21254-05-7 into three separate glass HPLC vials.

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., pH 1.2 HCl buffer, pH 7.4 Phosphate Buffer, and FaSSIF) to each vial.

  • Equilibration: Cap the vials tightly and place them in a thermostatic orbital shaker at 37°C, shaking at 300 RPM for 24 hours. Note: 24 hours is required to ensure the system transitions from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Remove the vials and centrifuge at 14,000 RPM for 15 minutes at 37°C to pellet any undissolved solid.

  • Quantification: Carefully aspirate 100 µL of the supernatant. Dilute with 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation inside the HPLC autosampler.

  • Analysis: Quantify the concentration via HPLC-UV (typically at λmax​ ~270-280 nm) against a pre-established standard curve of the compound dissolved in 100% methanol.

Protocol 2: In Vitro Microsomal Stability Assay (Self-Validating)

Causality: Assessing metabolic stability requires an active enzymatic system. The inclusion of NADPH initiates the CYP450 catalytic cycle, while the use of Verapamil serves as a positive control to validate that the microsomes are enzymatically competent.

  • Master Mix Preparation: Prepare a solution containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

  • Compound Spiking: Add CAS 21254-05-7 (final concentration 1 µM, maximum 0.1% DMSO) to the master mix. Prepare a parallel reaction using Verapamil (1 µM) as a positive control.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding it to 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent denatures the CYP enzymes, instantly halting metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 RPM for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( T1/2​ ) and intrinsic clearance ( Clint​ ).

Workflow A CAS 21254-05-7 Solid API B Thermodynamic Solubility (Shake-Flask, 24h eq.) A->B Aqueous Buffer C Metabolic Stability (HLM + NADPH) A->C CYP450 Clearance D Chemical Stability (pH 1.2 - 7.4, 37°C) A->D Hydrolytic Stress E HPLC-UV / LC-MS/MS Quantification B->E C->E D->E

Caption: Integrated workflow for the physicochemical and metabolic profiling of CAS 21254-05-7.

Formulation and Optimization Strategies

If the solubility of CAS 21254-05-7 proves too low for in vivo efficacy studies, several formulation strategies can be employed based on the structural analysis:

  • Liposomal Encapsulation: Because the N1-cyclohexyl group drives high lipophilicity, the compound is an excellent candidate for liposomal formulations, which have been shown to drastically increase the apparent solubility of pyrazolo[3,4-d]pyrimidines without the toxicity associated with high-dose DMSO or Cremophor EL[3].

  • Prodrug Approaches: The C4-secondary amine can be functionalized into a water-soluble prodrug. For example, attaching an N-methylpiperazino moiety via an O-alkyl carbamate linker can increase aqueous solubility by several orders of magnitude at physiological pH [2].

  • Salt Formation: While the pKa​ is relatively low, forming a mesylate or hydrochloride salt may marginally improve the dissolution rate in the acidic environment of the stomach, though the free base may precipitate upon entering the neutral pH of the intestine.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at:[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. ACS Publications. Available at:[Link]

  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. National Institutes of Health (PMC). Available at:[Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at:[Link]

  • Pyrazolo[3,4-d]pyrimidines as Src inhibitors active in hepatocellular carcinoma. CNR-IRIS. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Structural Analogs of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Privileged Scaffold in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its bioisos...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its bioisosteric relationship with endogenous purines. This structural mimicry allows it to effectively compete for the ATP-binding sites of numerous protein kinases, making it a fertile ground for the development of targeted therapeutics, particularly in oncology. This technical guide provides an in-depth exploration of the structural analogs of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a representative member of this potent class of molecules. We will dissect the structure-activity relationships (SAR) at key positions of the pyrazolo[3,4-d]pyrimidine core, elucidate common and efficient synthetic pathways, and discuss the mechanistic basis for their biological activity. This document serves as a comprehensive resource for researchers engaged in the design and synthesis of novel kinase inhibitors, offering field-proven insights to accelerate drug discovery efforts.

The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus is an analog of adenine where the carbon at position 8 is replaced by a nitrogen atom.[1][2] This subtle alteration has profound implications for its pharmacological profile, allowing it to serve as a versatile scaffold for targeting a wide array of protein kinases.[3] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] By competitively binding to the ATP pocket of kinases, pyrazolo[3,4-d]pyrimidine derivatives can effectively block downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[5]

The parent compound of our focus, 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , exemplifies the key structural features that contribute to the kinase inhibitory activity of this class. These features, which we will explore in detail, are the substituents at the N-1, C-4, and other positions of the heterocyclic core.

Strategic Dissection of Structural Analogs and Structure-Activity Relationships (SAR)

The potency and selectivity of pyrazolo[3,4-d]pyrimidine-based inhibitors are exquisitely sensitive to the nature of the substituents at various positions. Understanding the SAR at each position is critical for rational drug design.

The N-1 Position: Modulating Potency and Selectivity

The substituent at the N-1 position of the pyrazole ring plays a crucial role in orienting the molecule within the ATP-binding pocket and can significantly impact both potency and kinase selectivity.

  • Alkyl and Cycloalkyl Groups: The cyclohexyl group in our parent compound is a common feature in many kinase inhibitors. Its bulk and lipophilicity can contribute to favorable interactions within hydrophobic regions of the kinase active site. The size and nature of the cycloalkyl group can be varied to optimize these interactions. For instance, smaller cycloalkyl groups like cyclopentyl or larger ones like cycloheptyl can be explored. Linear alkyl chains of varying lengths can also be introduced to probe the hydrophobic pocket.

  • Aryl and Heteroaryl Groups: The introduction of aryl groups at the N-1 position, as seen in the closely related analog 1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , can lead to potent inhibition of kinases like Src and Bcr-Abl.[6] The electronic properties and substitution patterns of the aryl ring are key determinants of activity. Electron-withdrawing groups, such as the chloro group in the aforementioned analog, can enhance potency.

The C-4 Amino-Substituent: The Gateway to the Hinge Region

The amino group at the C-4 position is a critical hydrogen bond donor and acceptor, typically interacting with the hinge region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme.

  • N-Alkyl and N-Cycloalkyl-N-Alkyl Groups: The N-ethyl-N-cyclohexylamino group in the parent compound provides a combination of flexibility and bulk. The ethyl group can be systematically varied (e.g., methyl, propyl) to fine-tune interactions. The combination of a cycloalkyl and a small alkyl group on the C-4 nitrogen is a recurring motif in potent kinase inhibitors.

  • N-Aryl and N-Heteroaryl Groups: Replacing the alkyl/cycloalkyl groups with aryl or heteroaryl moieties can introduce additional π-π stacking or hydrogen bonding interactions. Aniline derivatives at the C-4 position have shown significant CDK2 inhibitory activity.[7]

The C-6 Position: A Vector for Further Optimization

While our parent compound is unsubstituted at the C-6 position, this site offers a valuable handle for introducing further diversity and optimizing pharmacokinetic properties.

  • Small Alkyl and Halogen Groups: Introduction of small alkyl groups or halogens at C-6 can modulate the electronic properties of the ring system and influence binding affinity.

  • Solubilizing Groups: To improve aqueous solubility and other drug-like properties, polar groups such as morpholino or piperazino moieties can be appended to the C-6 position, often via a linker.

Synthetic Strategies: Building the Pyrazolo[3,4-d]pyrimidine Scaffold

The synthesis of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs can be approached through several well-established routes, primarily involving the construction of the fused ring system from either a pyrazole or a pyrimidine precursor.

Synthesis Starting from a Pyrazole Precursor

A common and versatile approach begins with a substituted 5-aminopyrazole-4-carbonitrile. This method offers a high degree of flexibility for introducing diversity at the N-1 position.

Experimental Protocol: General Synthesis of 1-Substituted-4-aminopyrazolo[3,4-d]pyrimidines

  • Synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile:

    • To a solution of ethoxymethylenemalononitrile in a suitable solvent (e.g., ethanol), add cyclohexylhydrazine.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Cyclization to form the Pyrazolo[3,4-d]pyrimidine core:

    • Heat the 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile in an excess of formamide at 180-200 °C for 2-6 hours.

    • Pour the hot reaction mixture into water and cool.

    • Collect the precipitated 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine by filtration, wash with water, and dry.

  • Chlorination at the C-4 Position:

    • Suspend the 1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in phosphorus oxychloride (POCl₃).

    • Heat the mixture at reflux for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane) and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain 4-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Nucleophilic Substitution at the C-4 Position:

    • To a solution of 4-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine in a polar aprotic solvent (e.g., DMF or NMP), add N-ethylcyclohexylamine and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture, pour into water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to yield 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Synthesis_from_Pyrazole cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2 & 3: Pyrimidine Ring Formation and Chlorination cluster_2 Step 4: C-4 Amination Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Ethoxymethylenemalononitrile->5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Reflux in EtOH Cyclohexylhydrazine Cyclohexylhydrazine Cyclohexylhydrazine->5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile 4-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine 4-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile->4-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine 1. Formamide, Heat 2. POCl3, Reflux Formamide Formamide POCl3 POCl3 Final_Product 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine->Final_Product DIPEA, Heat N-ethylcyclohexylamine N-ethylcyclohexylamine N-ethylcyclohexylamine->Final_Product

Synthesis Starting from a Pyrimidine Precursor

An alternative strategy involves the construction of the pyrazole ring onto a pre-existing pyrimidine core. This approach can be advantageous when diversification of the pyrazole portion is desired later in the synthesis.

Synthesis_from_Pyrimidine cluster_0 Step 1: Pyrimidine Functionalization cluster_1 Step 2: Pyrazole Ring Formation 4,6-Dichloropyrimidine-5-carbaldehyde 4,6-Dichloropyrimidine-5-carbaldehyde Intermediate_1 4-Chloro-6-(N-ethyl-N-cyclohexylamino) -pyrimidine-5-carbaldehyde 4,6-Dichloropyrimidine-5-carbaldehyde->Intermediate_1 Base, Solvent N-ethylcyclohexylamine N-ethylcyclohexylamine N-ethylcyclohexylamine->Intermediate_1 Final_Product 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Intermediate_1->Final_Product Reflux Cyclohexylhydrazine Cyclohexylhydrazine Cyclohexylhydrazine->Final_Product

Biological Activity and Mechanism of Action

The primary mechanism by which 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs exert their biological effects is through the inhibition of protein kinases. The specific kinases targeted depend on the substitution pattern of the molecule.

As previously mentioned, the close analog, 1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been identified as an inhibitor of Src and Bcr-Abl kinases.[6] These are non-receptor tyrosine kinases that are often constitutively active in various cancers, leading to uncontrolled cell growth and proliferation. By blocking the activity of these kinases, such compounds can induce apoptosis (programmed cell death) in cancer cells.[6]

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Src_Abl Src/Abl Kinase Receptor->Src_Abl Activation Downstream Downstream Effectors (e.g., STAT3, PI3K/Akt) Src_Abl->Downstream Phosphorylation Apoptosis Apoptosis Src_Abl->Apoptosis Inhibition of Anti-apoptotic Signals Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1-Cyclohexyl-N-ethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Analog Inhibitor->Src_Abl Inhibition Inhibitor->Apoptosis Promotes

Data Summary: SAR of Pyrazolo[3,4-d]pyrimidine Analogs

The following table summarizes the general structure-activity relationships for key positions on the pyrazolo[3,4-d]pyrimidine scaffold, based on published literature for various kinase targets.

PositionSubstituent TypeGeneral Effect on Kinase Inhibitory Activity
N-1 Small Alkyl (e.g., methyl, ethyl)Generally well-tolerated.
Cycloalkyl (e.g., cyclopentyl, cyclohexyl )Often enhances potency due to favorable hydrophobic interactions.
Aryl/Heteroaryl (e.g., phenyl, substituted phenyl)Can significantly increase potency and modulate selectivity.[6]
C-4 N-AlkylaminoGenerally active.
N,N-DialkylaminoActivity is dependent on the size of the alkyl groups.
N-Cycloalkyl-N-alkylaminoOften leads to potent inhibitors.
N-AnilinoCan confer potent activity against specific kinases like CDKs.[7]
C-6 Unsubstituted (H)Often used as a baseline.
Small Alkyl/HalogenCan fine-tune activity.
Amino/Substituted AminoCan be used to improve properties like solubility.

Conclusion and Future Directions

The 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this class of compounds, coupled with the well-defined structure-activity relationships at key positions, provides a clear roadmap for optimization. Future efforts in this area will likely focus on:

  • Improving Kinase Selectivity: Fine-tuning the substituents at the N-1, C-4, and C-6 positions to achieve highly selective inhibitors for specific kinase targets, thereby minimizing off-target effects.

  • Enhancing Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to ensure they are suitable for in vivo studies and eventual clinical development.

  • Exploring Novel Analogs: The introduction of more complex and diverse chemical matter at the key positions of the scaffold could lead to the discovery of inhibitors with novel mechanisms of action or improved potency against drug-resistant kinase mutants.

This in-depth guide provides a solid foundation for researchers to build upon in their quest for the next generation of pyrazolo[3,4-d]pyrimidine-based therapeutics.

References

  • PubChem. 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • Schenone S, Brullo C, Bruno O, et al. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chem Rev. 2014;114(14):7189-7238.
  • Patel, R. V., Patel, S. L., & Kumari, P. (2015). Synthesis and biological studies of pyrazolo [3, 4-d] pyrimidines. International Journal of ChemTech Research, 8(7), 173-180.
  • Hong CI, De NC, Tritsch GL, Chheda GB. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. J Med Chem. 1976;19(4):555-558.
  • Schenone S, Radi M, Musumeci F, et al. 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Curr Org Chem. 2009;13(12):1194-1214.
  • Zhang CH, Zheng MW, Li YP, et al. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. J Med Chem. 2015;58(9):3957-3974.
  • Abdel-Aziz M, Abuo-Rahma Gel-D, Hassan AA. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. Eur J Med Chem. 2010;45(1):337-344.
  • Al-Ghorbani M, Jasim LS, Al-Amiery AA, Kadhum AAH, Takriff MS. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. J Adv Pharm Technol Res. 2016;7(4):125-130.
  • Ismail NSM, Ali EMH, Ibrahim DA, Serya RAT, Abou El Ella DA. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future J Pharm Sci. 2018;4(1):1-16.
  • Ohno H, Miyamoto K, Yamashita M, et al. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorg Med Chem. 2003;11(10):2263-2277.
  • Eldebss TMA, Bakr RB, Al-Abdullah E, et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J Enzyme Inhib Med Chem. 2022;37(1):2343-2361.
  • Al-Omary FAM, Abou-zeid LA, Nagi MN, et al.
  • Abouzid K, Abdel-Sattar E, El-Mowafy M, El-Adl K, El-Sayed M. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2021;14(1):102890.
  • Andrews M, Furet P, Traxler P, et al. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2024;29(15):3496.
  • Brzezińska E, Wujec M. Pyrazolo[1,5-a]pyrimidines: Synthesis and Biological Activity. Molecules. 2021;26(11):3255.
  • Ben-Messaoud G, El-Guesmi N, Ghannay S, et al.
  • Marfe G, Tassone P, Ciambrone F, et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Int J Mol Sci. 2023;24(13):11116.
  • Al-Issa SA. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4. Bioorg Med Chem Lett. 2017;27(11):2433-2438.
  • Revill K, Chong Y, Foloppe N, et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Eur J Med Chem. 2023;258:115598.
  • Sharma R, Kumar V, Singh P, et al. Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides. J Med Chem. 1988;31(4):753-758.

Sources

Foundational

Pyrazolo[3,4-d]pyrimidine Derivatives as Purine Isosteres: A Technical Guide to Scaffold Design, Kinase Inhibition, and Synthetic Methodologies

Executive Summary In the landscape of targeted therapeutics, the pursuit of highly selective, ATP-competitive kinase inhibitors relies heavily on the intelligent design of core scaffolds. The pyrazolo[3,4-d]pyrimidine nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the pursuit of highly selective, ATP-competitive kinase inhibitors relies heavily on the intelligent design of core scaffolds. The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold" and a highly effective bioisostere of adenine (purine) [1]. By replacing the imidazole ring of endogenous purines with a pyrazole moiety, medicinal chemists can fundamentally alter the electron density, tautomeric profile, and hydrogen-bond vectoring of the molecule.

This technical guide explores the mechanistic rationale behind utilizing pyrazolo[3,4-d]pyrimidines as purine isosteres, summarizes their quantitative structure-activity relationships (QSAR) across critical oncogenic kinases (e.g., CDK2, Src, EGFR), and provides a self-validating, step-by-step synthetic protocol grounded in empirical causality.

Mechanistic Rationale: The Bioisosteric Shift

The fundamental premise of utilizing pyrazolo[3,4-d]pyrimidine lies in its structural homology to adenosine triphosphate (ATP). Kinases catalyze the transfer of the γ -phosphate of ATP to substrate proteins. To competitively inhibit this process, a small molecule must occupy the highly conserved ATP-binding pocket (the "hinge region") [2].

Causality in Scaffold Design
  • Hydrogen Bonding Vectors: The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core act as critical hydrogen bond acceptors and donors. Unlike the imidazole ring in purine, the pyrazole ring shifts the position of the nitrogen atoms, altering the dipole moment. This allows for optimized bidentate hydrogen bonding with the backbone amide of hinge-region residues (e.g., Leu83 in CDK2 or Met341 in Src) [3].

  • Metabolic Stability: The pyrazole ring is less susceptible to oxidative metabolism by xanthine oxidase compared to the purine core, significantly extending the biological half-life of the derivative in vivo.

  • Vectorial Functionalization: The C3, C4, and C6 positions of the pyrazolo[3,4-d]pyrimidine core offer orthogonal synthetic vectors. Substitutions at the C4 position (often bulky amines) project into the solvent-exposed region or the hydrophobic pocket, driving target selectivity [4].

KinaseInhibition ATP Endogenous ATP (Purine Core) Kinase Oncogenic Kinase (e.g., CDK2, EGFR, Src) ATP->Kinase Binds Hinge Region Substrate Substrate Phosphorylation Kinase->Substrate Catalysis Proliferation Tumor Proliferation / Survival Substrate->Proliferation Oncogenic Signaling Inhibitor Pyrazolo[3,4-d]pyrimidine (Purine Isostere) Inhibitor->Kinase Competitive Hinge Binding (Disrupts Catalysis)

Kinase signaling pathway and the mechanism of ATP-competitive inhibition by purine isosteres.

Quantitative Activity Profiles

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is best demonstrated by its multi-target efficacy. By modifying the peripheral substituents, researchers have achieved sub-micromolar to nanomolar inhibitory concentrations ( IC50​ ) against various kinases. The table below synthesizes quantitative data from recent authoritative studies [3][5][6].

Compound DesignationPrimary Kinase TargetCell Line Tested IC50​ (Kinase Assay) IC50​ (Cell Viability)Key Structural Modification
Compound 14 [3]CDK2 / Cyclin A2HCT-116 (Colon)0.057 ± 0.003 µM0.006 µM (6 nM)Thioglycoside moiety at C4
Compound 13 [3]CDK2 / Cyclin A2MCF-7 (Breast)0.081 ± 0.004 µM0.045 µM (45 nM)Thioxo-triazolo fusion
SI306 [5]c-Src KinaseGIN8 (Glioblastoma)Not Reported11.2 ± 3.8 µMC4-anilino substitution
Compound 7d [6]EGFR / ErbB2OVCAR-4 (Ovarian)0.18 µM (EGFR)1.74 µMDual inhibition via C6-aryl

Data Interpretation: The nanomolar potency of Compound 14 against CDK2 underscores the scaffold's exceptional affinity for the ATP pocket. The addition of a thioglycoside moiety enhances water solubility while maintaining the critical hydrogen-bonding network required for CDK2 inhibition [3].

Synthetic Methodologies & Self-Validating Protocols

To harness the biological potential of these purine isosteres, robust and scalable synthetic routes are required. Below is an advanced, step-by-step methodology for the synthesis of 4-(2-Arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, a common precursor for highly active kinase inhibitors [7].

Rationale and Causality of Experimental Design

As an application scientist, it is critical to understand why a protocol is structured a certain way, rather than blindly following a recipe:

  • Starting Material Selection: We begin with 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The hydrazine group at the C4 position is highly nucleophilic, serving as an ideal anchor for subsequent condensation reactions.

  • Solvent Choice (Absolute Ethanol): Absolute ethanol is chosen over aqueous solvents to prevent the hydrolysis of the imine intermediate back into the starting aldehyde and hydrazine.

  • Catalyst (Glacial Acetic Acid): Acetic acid is not merely a solvent additive; it serves a dual purpose. It protonates the carbonyl oxygen of the aromatic aldehyde, drastically increasing its electrophilicity, while remaining weak enough not to fully protonate the nucleophilic hydrazine nitrogen, which would quench the reaction.

Step-by-Step Synthesis Protocol

Reagents Required:

  • 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (0.01 mol)

  • Aromatic aldehyde (e.g., benzaldehyde) (0.01 mol)

  • Glacial acetic acid (0.5 mL, catalytic)

  • Absolute ethanol (20 mL)

Procedure:

  • Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, suspend 0.01 mol of the hydrazinyl derivative in 20 mL of absolute ethanol.

    • Validation Check: The suspension should be uniform. Complete dissolution may not occur until heating commences.

  • Electrophile Addition: Add 0.01 mol of the selected aromatic aldehyde to the suspension.

  • Catalysis: Dropwise, add 0.5 mL of glacial acetic acid.

    • Mechanistic Note: This immediately initiates the protonation of the aldehyde, priming it for nucleophilic attack.

  • Reflux and Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours under continuous magnetic stirring.

    • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting material spot confirms reaction completion.

  • Precipitation and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form as the solubility of the newly formed arylidenehydrazinyl derivative drops. Filter the precipitate under vacuum using a Büchner funnel.

  • Purification: Recrystallize the crude solid from hot absolute ethanol to yield the pure title compound. Dry under vacuum at 40°C overnight.

SyntheticWorkflow Step1 1. Reagent Assembly (Hydrazinyl Core + Aldehyde) Step2 2. Acid-Catalyzed Condensation (Glacial AcOH, Reflux 4h) Step1->Step2 Step3 3. TLC Monitoring (Hexane:EtOAc 7:3) Step2->Step3 Step4 4. Vacuum Filtration & Crystallization (EtOH) Step3->Step4 Step5 5. Structural Validation (NMR, HRMS) & Kinase Assay Step4->Step5

Workflow for the synthesis and validation of pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold is a masterclass in bioisosteric design. By mimicking the purine core of ATP while offering superior metabolic stability and distinct hydrogen-bonding vectors, these derivatives have cemented their place as formidable kinase inhibitors. As demonstrated by the robust IC50​ profiles against CDK2, Src, and EGFR, rational functionalization of this core—guided by rigorous, self-validating synthetic protocols—will continue to yield potent therapeutics for oncology and beyond.

References

  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds.PubMed (NIH).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.PMC (NIH).
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme.ACS Medicinal Chemistry Letters.
  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-medi
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.MDPI.
Exploratory

discovery and history of pyrazolo[3,4-d]pyrimidine compounds

The Pyrazolo[3,4-d]pyrimidine Scaffold: From Purine Bioisosteres to Privileged Kinase Inhibitors Executive Summary The pyrazolo[3,4-d]pyrimidine heterocyclic core represents one of the most successful "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pyrazolo[3,4-d]pyrimidine Scaffold: From Purine Bioisosteres to Privileged Kinase Inhibitors

Executive Summary

The pyrazolo[3,4-d]pyrimidine heterocyclic core represents one of the most successful "privileged scaffolds" in modern medicinal chemistry. Originally designed as a purine bioisostere to disrupt nucleic acid synthesis, this bicyclic system has evolved into a cornerstone for targeted kinase inhibition. As a Senior Application Scientist, I have structured this technical whitepaper to explore the historical discovery, structural evolution, and modern application of pyrazolo[3,4-d]pyrimidines, providing actionable, self-validating protocols for their synthesis and in vitro evaluation.

Historical Genesis: The Purine Bioisostere Concept

The story of the pyrazolo[3,4-d]pyrimidine scaffold begins in the 1950s with the pioneering work of Gertrude Elion and George Hitchings. Seeking antimetabolites that could mimic natural purines (adenine and guanine), they synthesized allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol). Rather than acting merely as a structural decoy in DNA synthesis, allopurinol was discovered to be a potent inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to uric acid .

Mechanistic Causality: Allopurinol acts as a "suicide inhibitor." Xanthine oxidase hydroxylates allopurinol at the C6 position, converting it into oxipurinol. This active metabolite then coordinates tightly with the molybdenum center (Mo(IV)) in the enzyme's active site, forming a highly stable, irreversible complex. This discovery not only revolutionized the treatment of gout but also validated the pyrazolo[3,4-d]pyrimidine core as a biologically active purine mimic capable of deep active-site engagement.

The Kinase Era: Evolution into a Privileged Scaffold

Because the pyrazolo[3,4-d]pyrimidine nucleus is an isostere of the adenine ring of ATP, it naturally mimics the hydrogen-bonding interactions required to anchor ATP within the hinge region of protein kinases .

In the 1990s, the discovery of PP1 and PP2—the first pyrazolo[3,4-d]pyrimidine-based inhibitors of the SRC family of non-receptor tyrosine kinases—marked a paradigm shift. By derivatizing the C3, C4, and N1 positions, researchers could exploit subtle differences in the ATP-binding pockets of various kinases. The hydrophobic substituents at the C3 position of the pyrazole ring, for example, project into the hydrophobic pocket adjacent to the gatekeeper residue, driving kinase selectivity.

Modern Breakthroughs: Covalent Inhibitors and Ibrutinib

The most significant modern milestone for this scaffold is the development of Ibrutinib, a first-in-class, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) . Ibrutinib utilizes the pyrazolo[3,4-d]pyrimidine core to anchor itself in the hinge region, while an acrylamide moiety acts as a Michael acceptor to form a covalent bond with the sulfhydryl group of Cys481 in the BTK active site. This irreversible binding permanently silences BTK signaling, preventing the activation of downstream survival pathways (like NF-κB) in malignant B-cells.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB Survival Pathway PLCg2->NFkB Calcium Release & Transcription Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK Covalent Inhibition (Cys481)

Figure 1: BTK signaling pathway and targeted covalent inhibition by Ibrutinib.

Quantitative Data: Pharmacological Profiles

The versatility of the scaffold is evident in its ability to target diverse enzymes with varying mechanisms of action.

CompoundPrimary TargetMechanism of ActionIC50 (Target)Clinical Status
Allopurinol Xanthine OxidaseSuicide Inhibition (via Oxipurinol)~2.0 μMApproved (Gout)
PP1 / PP2 SRC Family KinasesATP-competitive (Reversible)~5-100 nMTool Compound
Ibrutinib BTKCovalent (Irreversible, Cys481)0.5 nMApproved (MCL, CLL)
Compound 8 BTKCovalent (Irreversible)2.1 nMPreclinical (RA)

Data synthesized from historical SAR studies and recent BTK inhibitor evaluations .

Experimental Methodologies & Protocols

Robust drug discovery requires self-validating experimental systems. Below are the standard operating procedures for synthesizing the core scaffold and evaluating its kinase inhibitory activity.

Experimental_Workflow Start Design: Purine Bioisostere SynthCore Synthesis: Pyrazolo[3,4-d]pyrimidine Core Start->SynthCore Derivatization C3/C4/N1 Derivatization SynthCore->Derivatization Electrophilic Addition Assay In Vitro Kinase Assay (ATP-competitive) Derivatization->Assay Screening SAR Structure-Activity Relationship (SAR) Assay->SAR Data Analysis SAR->Derivatization Iterative Refinement Lead Lead Optimization (e.g., Ibrutinib) SAR->Lead In Vivo Validation

Figure 2: Workflow for the synthesis and SAR optimization of pyrazolo[3,4-d]pyrimidine inhibitors.

Protocol 1: Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine Core

Causality & Rationale: We utilize a bottom-up synthesis starting from ethoxymethylenemalononitrile and hydrazine. The electron-withdrawing cyano groups activate the intermediate for nucleophilic attack by hydrazine, establishing the pyrazole ring first. This regioselectivity is critical to avoid the formation of undesired isomeric pyrazolo[4,3-d]pyrimidines . Formamide is then used to close the pyrimidine ring, providing the necessary carbon and nitrogen atoms to complete the bioisosteric core.

Step-by-Step Methodology:

  • Pyrazole Formation: Dissolve ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol. Slowly add hydrazine hydrate (1.1 eq) dropwise at 0°C to control the exothermic nucleophilic attack.

  • Reflux: Heat the mixture to reflux for 3 hours. The intermediate 5-amino-4-cyanopyrazole will precipitate upon cooling.

  • Validation Check 1: Filter and analyze the intermediate via LC-MS to confirm the mass [M+H]+ and ensure complete conversion.

  • Pyrimidine Cyclization: Suspend the 5-amino-4-cyanopyrazole intermediate in excess formamide (acts as both solvent and reactant).

  • High-Temperature Condensation: Heat the suspension to 180°C for 8 hours under a nitrogen atmosphere. The high temperature is required to drive the condensation and subsequent cyclization.

  • Isolation: Cool the reaction to room temperature and pour into ice water. The crude 1H-pyrazolo[3,4-d]pyrimidine will precipitate.

  • Validation Check 2: Recrystallize from DMF/water. Confirm the final structure using 1H-NMR (look for the characteristic pyrimidine C6-H singlet around 8.0-8.5 ppm) and 13C-NMR.

Protocol 2: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: To evaluate the ATP-competitive nature of the synthesized inhibitors, we employ a TR-FRET assay rather than a traditional radiometric ^33P-ATP assay. TR-FRET eliminates radioactive hazards and provides a high signal-to-noise ratio by delaying the fluorescence measurement, thereby gating out short-lived background autofluorescence from the test compounds. This precision is essential for distinguishing sub-nanomolar IC50 differences during SAR optimization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the pyrazolo[3,4-d]pyrimidine derivatives in 100% DMSO, then transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add the target kinase (e.g., recombinant human BTK) to the wells. Incubate for 30 minutes at room temperature. Self-Validation: For covalent inhibitors like Ibrutinib, perform the assay at multiple pre-incubation times (e.g., 10, 30, and 60 mins) to confirm time-dependent inhibition.

  • Reaction Initiation: Add a master mix containing ATP (at its predetermined Michaelis constant, Km​ , to ensure sensitivity to competitive inhibitors) and a biotinylated peptide substrate.

  • Reaction Termination & Detection: After 60 minutes, stop the reaction by adding EDTA (to chelate Mg2+). Add the TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Analysis: Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model. Self-Validation: Ensure the Z'-factor of the control wells is >0.6, confirming assay robustness.

Conclusion & Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of bioisosteric replacement in drug discovery. From its origins as an antimetabolite for gout to its current status as a privileged core for targeted, irreversible kinase inhibitors in oncology and autoimmune diseases, it remains a highly versatile tool. Future optimization will likely focus on overcoming acquired resistance mutations (such as the BTK C481S mutation) by designing reversible, non-covalent pyrazolo[3,4-d]pyrimidine derivatives that exploit alternative binding pockets.

References

  • On the mechanism of inactivation of xanthine oxidase by allopurinol and other pyrazolo[3,4-d]pyrimidines. Journal of Biological Chemistry.[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews (ACS).[Link]

Protocols & Analytical Methods

Method

in vitro assay protocol for 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

An in-depth technical guide and application note for the in vitro profiling of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7). Executive Summary & Mechanistic Rationale 1-Cyclohexyl-N-ethyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the in vitro profiling of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7).

Executive Summary & Mechanistic Rationale

1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly specialized small molecule belonging to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. This scaffold is a privileged structure in medicinal chemistry because the fused nitrogen-containing heterocycle acts as a potent bioisostere of the adenine ring of ATP[1]. By mimicking adenine, the molecule competitively binds to the highly conserved hinge region of the kinase active site[1].

The structural nuances of this specific compound dictate its target engagement:

  • N1-Cyclohexyl Group: This bulky, aliphatic moiety anchors the molecule deep into the hydrophobic pocket adjacent to the ATP-binding site, increasing binding affinity and residence time.

  • N4-Ethyl Amine: The ethyl substitution at the C4-amine interacts with the kinase gatekeeper residue. This interaction is the primary driver of the compound's selectivity, directing its inhibitory activity toward Src family kinases (SFKs) [2] and the mechanistic target of rapamycin (mTOR) [3].

Unlike traditional allosteric inhibitors (e.g., rapamycin), ATP-competitive pyrazolo-pyrimidine derivatives directly block the catalytic domain, effectively inhibiting both mTORC1 and mTORC2 complexes[3]. This dual-inhibition is critical for preventing the positive feedback loops often observed in PI3K/AKT/mTOR signaling.

Signaling Pathway & Target Engagement

To understand the causality behind the experimental design, it is essential to map the biochemical signaling cascade. The compound exerts its primary pharmacological effect by halting the autophosphorylation of Src and the downstream activation of the mTOR pathway.

G Inhibitor 1-Cyclohexyl-N-ethyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine Src Src Family Kinases (SFKs) Inhibitor->Src ATP-competitive Inhibition mTOR mTORC1 / mTORC2 Inhibitor->mTOR ATP-competitive Inhibition Receptor Receptor Tyrosine Kinase (RTK) Receptor->Src Activates PI3K PI3K Receptor->PI3K Activates Src->PI3K Crosstalk AKT AKT PI3K->AKT Phosphorylates AKT->mTOR Activates Downstream Cell Proliferation & Survival (4E-BP1, S6K1) mTOR->Downstream Translation/Growth

Figure 1: Mechanism of action and signaling cascade for pyrazolo[3,4-d]pyrimidine inhibitors.

In Vitro Assay Protocols

The following protocols are designed as self-validating systems to ensure trustworthy, artifact-free data when profiling hydrophobic pyrazolo[3,4-d]pyrimidine derivatives.

Protocol A: Cell-Free Kinase Inhibition (TR-FRET Assay)

Rationale: Pyrazolo[3,4-d]pyrimidines often exhibit intrinsic UV/Vis absorbance or auto-fluorescence due to their conjugated heterocyclic core. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-delayed reading window (e.g., 50–100 µs) that allows short-lived background compound fluorescence to decay before signal acquisition. This ensures the calculated IC50 is a true reflection of kinase inhibition, not optical interference.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% anhydrous DMSO to create a 10 mM master stock. Perform a 3-fold serial dilution in DMSO (10 points).

  • Aqueous Transfer: Transfer the DMSO dilutions into the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of 1% (v/v). Critical: Exceeding 1% DMSO can denature the kinase and cause compound precipitation.

  • Enzyme Incubation: Add 5 µL of the compound solution to a 384-well low-volume plate. Add 5 µL of recombinant c-Src or mTOR enzyme (optimized to the linear phase of the reaction, typically 0.5–2 nM). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix. For Src, use an optimized synthetic peptide and ATP at its apparent Km​ (e.g., 10 µM) to ensure competitive inhibition kinetics. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and an APC-labeled tracer.

  • Readout: Incubate for 60 minutes. Read on a microplate reader using a 340 nm excitation filter and dual emission filters at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio.

Workflow Step1 Compound Dilution (DMSO) Step2 Kinase + Substrate Incubation Step1->Step2 Step3 Add TR-FRET Detection Reagents Step2->Step3 Step4 Read Plate (665nm / 615nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Step-by-step experimental workflow for the TR-FRET kinase assay.

Protocol B: Cellular Target Engagement (Western Blotting)

Rationale: Cell-free potency does not always translate to cellular efficacy due to membrane permeability issues. Western blotting for specific phosphorylation sites confirms intracellular target engagement. Targeting p-Src (Tyr416) is critical because this residue is located in the activation loop; its autophosphorylation is the direct biochemical hallmark of an active Src kinase domain.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 cells (a triple-negative breast cancer line with high basal Src activity[2]) at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with the compound at 0.1, 1.0, and 10 µM for 4 hours. Use 0.1% DMSO as a vehicle control and 1 µM Dasatinib as a positive control for Src inhibition.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails (crucial to preserve the phosphorylation state).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-Src (Tyr416), total Src, p-mTOR (Ser2448), total mTOR, and GAPDH (loading control). Use HRP-conjugated secondary antibodies and detect via chemiluminescence.

Data Presentation & Expected Pharmacodynamics

When profiling 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, researchers should expect a distinct selectivity profile. The table below summarizes the expected quantitative data based on the structural activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives[2],[3].

Table 1: Expected Kinase Selectivity and IC50 Profiling

Kinase TargetAssay TypeExpected IC50 RangeBiological Consequence
c-Src TR-FRET1 - 10 nMInhibition of Tyr416 autophosphorylation; reduced cell migration.
mTORC1/2 TR-FRET10 - 50 nMSuppression of 4E-BP1 and S6K1 translation pathways.
PI3Kα TR-FRET> 500 nMMinimal off-target lipid kinase activity; high therapeutic window.
Abl Radiometric50 - 100 nMReduced downstream STAT5 signaling.

Quality Control & Troubleshooting (Trustworthiness)

To ensure the protocol acts as a self-validating system, implement the following QC checkpoints:

  • Z'-Factor Validation: In the TR-FRET assay, calculate the Z'-factor using the DMSO vehicle (high signal) and a pan-kinase inhibitor like Staurosporine at 10 µM (low signal). A Z'-factor > 0.6 is mandatory before testing the pyrazolo-pyrimidine compound.

  • Compound Aggregation (DLS): Highly hydrophobic compounds with cyclohexyl groups can form colloidal aggregates in aqueous buffers, leading to false-positive, non-specific kinase inhibition. If the Hill slope of the IC50 curve is abnormally steep (>2.0), verify compound solubility using Dynamic Light Scattering (DLS) or add 0.01% Triton X-100 to the assay buffer to break up aggregates.

  • Total vs. Phospho Ratio: In Western blots, always normalize the phospho-signal (e.g., p-Src) to the total protein signal (Total Src), not just the housekeeping gene (GAPDH). This proves the compound is inhibiting kinase activity rather than merely downregulating total protein expression.

References

  • Mao, B., et al. "Overview of Research into mTOR Inhibitors." Molecules, 2022.[Link]

  • Baillache, D.J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.[Link]

  • Huang, et al. "Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer." Journal of Medicinal Chemistry, 2015.[Link]

Sources

Application

analytical methods for 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine characterization

An Application Guide to the Analytical Characterization of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Introduction The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Analytical Characterization of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of this important class of heterocyclic compounds.[3] As with any potential active pharmaceutical ingredient (API), its progression through the drug development pipeline is critically dependent on a thorough and robust analytical characterization. This involves confirming its identity and structure, quantifying its purity, and understanding its stability profile.

This application note provides a comprehensive, in-depth guide to the essential analytical methodologies for the complete characterization of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The protocols and insights described herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing the causality behind experimental choices and adherence to international regulatory standards, such as the ICH guidelines, to ensure data integrity and trustworthiness.[4][5][6]

Physicochemical Properties and Method Selection

A preliminary understanding of the molecule's physicochemical properties is fundamental to selecting and developing appropriate analytical methods.

PropertyPredicted Value/CharacteristicImplication for Analytical Strategy
Molecular Formula C₁₅H₂₁N₅Provides the basis for exact mass determination via Mass Spectrometry.
Molecular Weight ~271.36 g/mol Confirms the target mass for MS analysis.
Polarity Moderately polar organic moleculeHighly suitable for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Volatility LowGas Chromatography (GC) is not a suitable primary technique for purity analysis. HPLC is preferred.
UV Absorbance Expected UV maxima due to the aromatic pyrazolopyrimidine coreAllows for quantitative analysis using an HPLC-UV/PDA detector.

Identity and Structural Elucidation

Confirming the absolute structure of the synthesized molecule is the foundational step in its characterization. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous structural assignment.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle of Causality: MS is the gold standard for confirming molecular identity by providing a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). For a molecule like 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method that typically yields the intact protonated molecule [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.[7][8]

cluster_LC HPLC System cluster_MS Mass Spectrometer HPLC_Sample Sample Injection HPLC_Column C18 Column Separation HPLC_Sample->HPLC_Column ESI_Source ESI Source (Ionization) HPLC_Column->ESI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Orbitrap, TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System Signal

Caption: High-level workflow for LC-MS analysis.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in methanol or acetonitrile.

  • Chromatography (Optional but recommended):

    • System: UHPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Expected Ion: [M+H]⁺.

    • Calculated m/z for [C₁₅H₂₂N₅]⁺: 272.1870.

    • Acquisition: Full scan mode (e.g., m/z 100-500) using a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF.[7]

Data Interpretation: The primary objective is to find a peak in the mass spectrum corresponding to the calculated exact mass of the protonated molecule. An observed mass within a narrow tolerance (e.g., < 5 ppm) of the calculated mass provides high confidence in the elemental composition and, therefore, the identity of the compound.

NMR Spectroscopy for Definitive Structural Confirmation

Principle of Causality: While MS confirms the molecular formula, NMR spectroscopy elucidates the precise atomic connectivity. ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR identifies the chemical environment of each carbon atom. Together, they provide a unique fingerprint of the molecular structure.[9][10]

Start Synthesized Compound 1H_NMR Acquire ¹H NMR Spectrum Start->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum Start->13C_NMR Analyze_1H Analyze ¹H: - Chemical Shift - Integration (Proton Count) - Multiplicity (Splitting) 1H_NMR->Analyze_1H Analyze_13C Analyze ¹³C: - Chemical Shift - Number of Signals 13C_NMR->Analyze_13C 2D_NMR Acquire 2D NMR (COSY, HSQC) (If needed for complex assignments) Correlate Correlate ¹H and ¹³C Data (Use 2D NMR if applicable) 2D_NMR->Correlate Analyze_1H->2D_NMR Ambiguity? Analyze_1H->Correlate Analyze_13C->Correlate Final_Structure Confirm Final Structure Correlate->Final_Structure

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire standard proton spectrum.

    • ¹³C NMR: Acquire proton-decoupled carbon spectrum.

    • 2D NMR (Optional): If assignments are ambiguous, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra.

Predicted ¹H NMR Signals:

  • Pyrazolopyrimidine Protons: Signals in the aromatic region (typically δ 7.5-8.5 ppm).

  • Cyclohexyl Protons: A series of broad, overlapping multiplets in the aliphatic region (δ 1.0-2.0 ppm), with the proton on the nitrogen-bearing carbon shifted further downfield.

  • Ethyl Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, likely in the δ 3.5-4.5 ppm (CH₂) and δ 1.2-1.5 ppm (CH₃) regions, respectively.

Data Interpretation: The combination of chemical shifts, integration (proton ratios), and splitting patterns should be fully consistent with the proposed structure. The number of unique signals in the ¹³C NMR spectrum should match the number of non-equivalent carbon atoms in the molecule.

Purity Assessment and Assay by RP-HPLC

Principle of Causality: A robust, stability-indicating HPLC method is essential for separating the main compound from any process-related impurities or potential degradants.[11] Reversed-phase chromatography is ideal as it separates compounds based on hydrophobicity. The use of a Photodiode Array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is crucial for peak purity assessment and method development.

HPLC Method Protocol

Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard phase for good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic amine moieties.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Elution Mode GradientProvides the best resolution for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection PDA at 254 nmA common wavelength for aromatic heterocyclic systems.
Injection Vol. 10 µLBalances signal intensity with the risk of column overloading.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures solubility and compatibility with the mobile phase.
Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][12]

Validation Parameters Summary

ParameterPurposeAcceptance Criteria Example
Specificity To show the method can separate the analyte from impurities/degradants.Peak purity index > 0.999. Baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision To show the method's repeatability and intermediate reproducibility.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be detected and quantified.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness To show the method is unaffected by small, deliberate changes.Retention time and peak area remain consistent with minor changes in flow rate, temp, etc.

Forced Degradation and Stability-Indicating Studies

Principle of Causality: Forced degradation (or stress testing) is a regulatory requirement that deliberately degrades the API under harsh conditions.[13][14] Its purpose is twofold: to understand the degradation pathways of the molecule and to prove that the analytical method is "stability-indicating," meaning it can accurately measure the decrease of the active ingredient and the increase of degradation products without interference.[15]

cluster_stress Stress Conditions API API Sample (1 mg/mL solution) Acid Acidic (0.1 M HCl, 80°C) API->Acid Base Basic (0.1 M NaOH, RT) API->Base Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Analyze all samples by Validated Stability-Indicating HPLC-PDA Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Results Evaluate Results: - Peak Purity of API - Resolution of Degradants - Mass Balance Calculation Analysis->Results

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation

  • Objective: Aim for 5-20% degradation of the active ingredient. Time points should be adjusted accordingly.

  • Sample Preparation: Prepare solutions of the API at ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Expose solid API to 80°C.

    • Photostability: Expose solid API and solution to light conditions as specified in ICH Q1B.

  • Analysis: At appropriate time points, neutralize the acidic and basic samples, dilute all samples to the target concentration of the HPLC method, and analyze using the validated HPLC-PDA method.

  • Data Interpretation:

    • Specificity: The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main API peak.

    • Peak Purity: The API peak in all stressed samples should pass the peak purity test using the PDA detector, confirming no co-elution.

    • Mass Balance: The sum of the assay of the API and the levels of all degradation products should ideally be between 95% and 105%, demonstrating that all major degradants are accounted for.[16]

Conclusion

The comprehensive analytical characterization of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires an integrated, multi-technique approach. The methodologies detailed in this guide, from initial structural confirmation by MS and NMR to the development and validation of a stability-indicating HPLC method, provide a robust framework for ensuring the identity, purity, and stability of this potential pharmaceutical compound. Adherence to these scientifically sound and regulatory-compliant protocols is paramount for generating reliable data to support decision-making throughout the drug development lifecycle.

References

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2) - Draft. [Link]

  • Al-Halfi, M. A. N., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]

  • Malkov, G. V., et al. (n.d.). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • Gaber, H. M., et al. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. [Link]

  • El-Sayed, M. T., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • de Groot, M. J., et al. (2020). Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. Journal of Medicinal Chemistry. [Link]

  • Sharma, S., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • Jassim, G. A. (2025). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry. [Link]

  • Botta, M., et al. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. [Link]

  • Al-Halfi, M. A. N., et al. (2026). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2025). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. ResearchGate. [Link]

  • El-Gamal, K. M., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

  • Barakat, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]

  • Kumar, V., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Jain, D., et al. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Rawat, T., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Pesi, R., et al. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Kumar, V. S., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. [Link]

  • El-Malah, A. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • Hrytsenko, I., et al. (2022). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. [Link]

  • MolPort. (n.d.). N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Quiroga-Varela, J. C., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Sun, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Jiménez-Cruz, D., et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

Sources

Method

Application Note: Evaluating 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Cancer Cell Lines

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in targeted oncology. Structurally, these compounds act as bioisosteres of adenine (9H-purin-6-amine), allowing them to competitively bind the highly conserved ATP-binding pocket of various oncogenic kinases[1].

1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7) features two critical substitutions that define its pharmacological profile:

  • N1-Cyclohexyl Group: This bulky, lipophilic moiety is designed to exploit and anchor into the deep hydrophobic sub-pockets adjacent to the ATP-binding cleft. This enhances selectivity against specific receptor tyrosine kinases (RTKs) such as EGFR and non-receptor kinases like Src[2][3].

  • C4-Ethylamine Substitution: This modification modulates the hydrogen-bonding network at the hinge region of the kinase, preventing ATP from phosphorylating downstream effectors.

By blocking these kinases, pyrazolo[3,4-d]pyrimidines suppress downstream PI3K/AKT and MAPK/ERK signaling pathways, ultimately arresting the cell cycle in the G1/S phase and triggering caspase-mediated apoptosis[4][5].

Mechanism Cmpd 1-Cyclohexyl-N-ethyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine Kinase Target Kinases (EGFR / Src / CDKs) Cmpd->Kinase ATP-Competitive Binding Downstream Downstream Effectors (p-AKT, p-ERK) Kinase->Downstream Inhibition of Phosphorylation Phenotype1 Cell Cycle Arrest (G1/S Phase) Downstream->Phenotype1 Reduced Proliferation Signal Phenotype2 Apoptosis (Caspase-3/9 Cleavage) Downstream->Phenotype2 Pro-apoptotic Shift

Fig 1. Mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors driving apoptosis.

Experimental Design & Causality

To rigorously evaluate this compound, experimental design must account for its physicochemical properties and biological targets.

  • Solubility Causality: The N1-cyclohexyl substitution significantly increases the lipophilicity of the molecule. Aqueous buffers will cause rapid precipitation. Therefore, a 10 mM stock must be prepared in 100% anhydrous DMSO. To prevent solvent-induced cytotoxicity, the final DMSO concentration in cell culture must strictly remain ≤0.1% (v/v).

  • Cell Line Selection: Efficacy should be tested in cell lines with known dependencies on the target kinases. MCF-7 (Breast) and A549 (Non-Small Cell Lung Cancer) are standard models due to their reliance on EGFR and Src signaling[2]. OVCAR-4 is also highly responsive to pyrazolo[3,4-d]pyrimidine derivatives[4].

  • Self-Validating Controls: Every assay must include a vehicle control (0.1% DMSO) to establish baseline viability, and a clinically approved positive control (e.g., Erlotinib for EGFR or Sunitinib for multi-kinase inhibition) to validate assay sensitivity[3][4].

Quantitative Data Summary

Based on the structural class behavior of 4-aminopyrazolo[3,4-d]pyrimidines, the following tables summarize the expected pharmacological profile and target engagement metrics[1][3][4].

Table 1: Expected Antiproliferative Activity (IC 50​ )
Cell LineTissue OriginTarget Kinase DependencyExpected IC 50​ Range (µM)
MCF-7BreastEGFR / Src1.5 - 5.5
A549Lung (NSCLC)EGFR2.0 - 8.0
OVCAR-4OvarianSrc / PI3K1.7 - 6.0
UO-31RenalMulti-kinase3.0 - 9.0
Table 2: Kinase Selectivity Profile
Kinase TargetCellular FunctionInhibition Status
EGFR (WT)ProliferationStrong (+++)
SrcMigration/SurvivalStrong (+++)
CDK2Cell CycleModerate (++)
VEGFR2AngiogenesisModerate (++)

Step-by-Step Experimental Protocols

Workflow Prep Compound Formulation 10 mM in DMSO Culture Cell Culture MCF-7, A549, OVCAR-4 Prep->Culture Serial Dilution Viability Viability Assay MTT / CellTiter-Glo Culture->Viability 24h-72h Incubation Mech Mechanistic Profiling Western Blot & Flow Cytometry Viability->Mech IC50 Guided Dosing

Fig 2. Experimental workflow from compound formulation to mechanistic phenotypic profiling.

Protocol A: Cell Viability & IC 50​ Determination (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic activity, providing a reliable proxy for cell viability to determine the IC 50​ before proceeding to mechanistic assays.

  • Cell Seeding: Seed MCF-7 or A549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C, 5% CO 2​ [4].

  • Compound Preparation: Prepare a 10 mM stock of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in anhydrous DMSO.

  • Treatment: Perform 1:3 serial dilutions in culture media to generate a 5-dose concentration curve (e.g., 0.1, 1, 10, 30, 100 µM). Ensure the final DMSO concentration is exactly 0.1% across all wells. Treat cells for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Normalize data against the 0.1% DMSO vehicle control to calculate the IC 50​ using non-linear regression.

Protocol B: Target Engagement Validation (Western Blotting)

Causality: To prove that cytotoxicity is driven by on-target kinase inhibition rather than off-target membrane disruption, we must observe the dose-dependent reduction of phosphorylated downstream effectors[5].

  • Treatment: Seed cells in 6-well plates and treat with the compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).

  • Protein Quantification & Separation: Quantify proteins via BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe with primary antibodies against p-EGFR, total EGFR, p-Src, total Src, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band intensity via densitometry.

Protocol C: Apoptosis Analysis (Flow Cytometry)

Causality: Pyrazolo[3,4-d]pyrimidines are known to induce caspase-3-mediated apoptosis[4]. Annexin V/PI double staining differentiates between early apoptosis, late apoptosis, and necrosis.

  • Harvesting: Following a 48-hour treatment at the established IC 50​ , collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Note: Retaining the media is crucial to avoid false-negative apoptosis readings.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

References

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. PMC / NIH.[Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.[Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis.[Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.[Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing.[Link]

Sources

Application

Optimizing In Vivo Experimental Design for Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Introduction & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine bicycle is a privileged, nitrogen-containing fused heterocyclic scaffold widely utilized in medicinal chemistry[1]. Because this structure acts as a bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine bicycle is a privileged, nitrogen-containing fused heterocyclic scaffold widely utilized in medicinal chemistry[1]. Because this structure acts as a bioisostere of the adenine ring of ATP, pyrazolo[3,4-d]pyrimidines can seamlessly mimic hinge-region binding interactions within the highly conserved ATP-binding pockets of various oncogenic kinases[1]. This mechanistic mimicry has led to the development of potent inhibitors targeting c-Src, Bcr-Abl, PLK4, and BTK (e.g., the clinically approved drug ibrutinib)[1][2][3].

However, translating the potent in vitro activity of these compounds into in vivo efficacy presents significant experimental design challenges. The highly planar and lipophilic nature of the pyrazolo[3,4-d]pyrimidine core often results in suboptimal aqueous solubility, which drives erratic gastrointestinal absorption, poor bioavailability, and failure to achieve therapeutic concentrations in target tissues like the brain[3][4]. Consequently, robust in vivo study designs must integrate advanced formulation strategies (such as prodrug synthesis or polymer encapsulation) with rigorous pharmacokinetic (PK) and orthotopic efficacy models[4][5].

G Compound Pyrazolo[3,4-d]pyrimidine (e.g., PP1, PP2, Ibrutinib) ATP ATP-Binding Pocket (Hinge Region) Compound->ATP Competitive Binding Kinase Oncogenic Kinases (c-Src, Bcr-Abl, PLK4) ATP->Kinase Blocks Activation Signaling Downstream Signaling (STAT3, AKT, ERK) Kinase->Signaling Inhibition Outcome Cell Cycle Arrest & Apoptosis Signaling->Outcome Induction

Fig 1. Pyrazolo[3,4-d]pyrimidine competitive ATP-binding and downstream apoptotic pathway.

Pharmacokinetic (PK) Profiling & Formulation Strategies

The Causality of Formulation

Before initiating efficacy trials, researchers must overcome the solubility barrier. Administering unformulated pyrazolo[3,4-d]pyrimidines often leads to precipitation in the bloodstream or localized toxicity at the injection site. Two primary strategies are employed:

  • Prodrugs: Attaching a water-soluble, enzymatically cleavable moiety (e.g., a carbamate-linked piperazine) increases aqueous solubility. Once in systemic circulation, plasma esterases hydrolyze the linker, releasing the active parent drug[3][4].

  • Polymer Carriers: For central nervous system (CNS) targets like Glioblastoma Multiforme (GBM), crossing the blood-brain barrier (BBB) is critical. Formulating the inhibitor with polymers like Pluronic block copolymers can facilitate BBB transport by inhibiting efflux pumps (e.g., P-glycoprotein)[5].

Protocol 1: In Vivo Plasma and Brain PK Study in Rodents

This protocol is designed as a self-validating system : by quantifying both the prodrug and the parent compound in plasma and brain homogenates, researchers can confirm that the prodrug is not only absorbed but successfully converted into the active pharmacophore at the target site.

Step-by-Step Methodology:

  • Preparation: Randomize 8-10 week old CD-1 mice into two cohorts. Formulate the parent pyrazolo[3,4-d]pyrimidine in a standard vehicle (e.g., 10% DMSO / 90% PEG400) and the prodrug in sterile saline.

  • Dosing: Administer compounds via intraperitoneal (i.p.) bolus or oral gavage (p.o.) at an equimolar dose (e.g., 50 mg/kg equivalent)[4].

  • Serial Sampling: Collect 50 µL blood samples via submandibular venipuncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2-EDTA tubes, centrifuge at 2000 × g for 10 mins at 4°C, and isolate plasma.

  • Tissue Harvesting (BBB Penetration): At T_max (determined from preliminary plasma data), euthanize a subset of mice. Perform transcardial perfusion with ice-cold PBS to remove circulating blood from the cerebral vasculature. Harvest and homogenize the brain tissue.

  • LC-MS/MS Analysis: Extract analytes using protein precipitation (acetonitrile). Quantify the concentrations of both the intact prodrug and the released parent drug using a validated LC-MS/MS method.

Quantitative Data Summary

Table 1: Expected Pharmacokinetic Enhancements (Prodrug vs. Parent Drug)

PK ParameterParent Drug (Vehicle)Prodrug (Saline Formulation)Biological Implication
Aqueous Solubility < 5 µg/mL> 500 µg/mLEnables saline-based dosing, reducing vehicle toxicity.
C_max (Plasma) 1.2 µM8.5 µM (as released parent)Higher peak systemic exposure due to better absorption.
AUC_0-24h 4.5 µM·h28.4 µM·hSustained therapeutic window over a 24-hour period.
Brain-to-Plasma Ratio 0.050.85Enhanced BBB penetration for targeting CNS malignancies.

Efficacy Studies: Orthotopic Xenograft Models

The Causality of Model Selection

Subcutaneous xenograft models fail to replicate the complex microenvironment and vascular barriers of native tumors. For pyrazolo[3,4-d]pyrimidines developed as dual c-Src/Abl inhibitors for GBM, orthotopic models (implanting cells directly into the brain) are strictly required[4][6]. This ensures that any observed efficacy is genuinely reflective of the drug's ability to cross the BBB and operate within the hypoxic tumor core.

Workflow Formulation Formulation Optimization (Prodrug / Polymer) PK PK Profiling (Plasma & Brain) Formulation->PK Validates Exposure Model Orthotopic Xenograft (e.g., U87 Glioblastoma) PK->Model Determines Dosing Efficacy Efficacy & PD (Tumor Volume, Survival) Model->Efficacy In Vivo Readout

Fig 2. Sequential in vivo workflow from formulation optimization to efficacy readout.

Protocol 2: Orthotopic Glioblastoma (U87) Xenograft Establishment and Dosing
  • Cell Preparation: Culture U87 human glioblastoma cells stably expressing firefly luciferase (U87-Luc) to ~80% confluence. Harvest and resuspend in serum-free medium at 1×105 cells/µL.

  • Stereotaxic Implantation: Anesthetize athymic nude mice. Secure in a stereotaxic frame. Drill a burr hole 2 mm lateral and 1 mm anterior to the bregma. Inject 3 µL of the cell suspension at a depth of 3 mm (right striatum) at a rate of 0.5 µL/min. Leave the needle in place for 3 minutes to prevent backflow.

  • Engraftment Verification: On Day 7 post-injection, administer D-luciferin (150 mg/kg i.p.) and perform Bioluminescence Imaging (BLI). Randomize mice into treatment and control groups based on uniform baseline luminescence.

  • Dosing Regimen: Administer the pyrazolo[3,4-d]pyrimidine formulation (e.g., 50 mg/kg i.p. daily) based on the half-life established in Protocol 1[4].

  • Longitudinal Monitoring: Perform weekly BLI to quantify tumor growth. Monitor body weight twice weekly; a loss of >20% baseline weight indicates severe toxicity requiring euthanasia.

Pharmacodynamics (PD) and Target Engagement Validation

A successful in vivo study must prove that tumor regression is a direct result of the intended mechanism (kinase inhibition) rather than off-target toxicity.

Self-Validating PD Protocol: At the study endpoint, harvest the orthotopic tumors. Divide the tissue: snap-freeze one half for Western blotting and fix the other half in 10% formalin for Immunohistochemistry (IHC).

  • Biomarker Readout: Probe for the phosphorylation status of the target kinases (e.g., p-Src at Tyr416 or p-Abl) and downstream effectors (e.g., p-STAT3). A true positive result will show a dose-dependent decrease in phosphorylated targets in the treated group compared to the vehicle control, confirming that the pyrazolo[3,4-d]pyrimidine successfully engaged its target in vivo.

References

Sources

Method

NMR and mass spectrometry of 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Application Note: Analytical Characterization of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Introduction & Scope The pyrazolo[3,4-d]pyrimidine core is a privileged pharmacophore widely utilized in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Characterization of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction & Scope

The pyrazolo[3,4-d]pyrimidine core is a privileged pharmacophore widely utilized in the development of ATP-competitive kinase inhibitors (e.g., targeting Src, FGFR, and Btk). 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7)[1] serves as a critical intermediate and active scaffold in medicinal chemistry. As a Senior Application Scientist, I emphasize that the structural validation of such heterocyclic scaffolds demands more than routine data collection; it requires a mechanistic understanding of the molecule's reactivity and potential isomeric pitfalls.

Causality in Analytical Strategy

During the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, alkylation of the pyrazole ring frequently yields a mixture of N1 and N2 regioisomers. The ratio of these isomers is heavily dictated by solvent polarity (e.g., THF vs. DMSO) and the nature of the base used[2].

To ensure scientific integrity, our analytical protocol is designed as a self-validating system:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and the presence of the exocyclic ethylamine group via characteristic collision-induced dissociation (CID) neutral losses.

  • Nuclear Magnetic Resonance (NMR): 1D/2D NOESY provides definitive proof of the N1-cyclohexyl regiochemistry. Because the N1 position is adjacent to the bridgehead carbon (C7a) which lacks a proton, an N1-alkyl group shows no Nuclear Overhauser Effect (NOE) to the pyrazole C3-H. Conversely, an N2-alkyl group is adjacent to C3 and exhibits a strong spatial NOE correlation[3].

Analytical Workflow

Workflow Start Compound 21254-05-7 Synthesis/Isolation SamplePrep Sample Preparation (Solubility & Purity Check) Start->SamplePrep MS LC-ESI-HRMS (Exact Mass & Purity) SamplePrep->MS NMR1D 1D NMR (1H, 13C) (Functional Group ID) SamplePrep->NMR1D MSMS MS/MS Fragmentation (Scaffold Connectivity) MS->MSMS Data Data Integration & Structural Validation MSMS->Data NMR2D 2D NMR (HSQC, HMBC, NOESY) (Regiochemistry & Assignments) NMR1D->NMR2D NMR2D->Data

Caption: Workflow for the structural validation of 1-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

High-Resolution Mass Spectrometry (HRMS) Protocol

Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a fast gradient of 5–95% Acetonitrile (0.1% FA) over 5 minutes.

  • Acquisition: Operate the QTOF or Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Fragmentation: Acquire MS/MS spectra using a collision energy ramp of 15–35 eV to generate diagnostic fragments.

Table 1: Expected LC-ESI-HRMS Data and Diagnostic Fragments

Parameter / IonFormulaTheoretical m/zDiagnostic Significance
Precursor Ion[M+H]⁺ [C₁₃H₂₀N₅]⁺246.1713Confirms the exact mass of the intact molecule.
Fragment 1 (-Ethylamine) [C₁₁H₁₃N₄]⁺201.1135Loss of 45 Da confirms the exocyclic N-ethyl substitution at C4.
Fragment 2 (-Cyclohexene) [C₇H₈N₅]⁺164.0825Loss of 82 Da (McLafferty-type rearrangement) confirms the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) Protocol

Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of Chloroform-d (CDCl₃) or DMSO-d₆. Ensure the solution is free of particulate matter by filtering through a glass wool plug into a 5 mm NMR tube.

  • 1D Acquisition: Acquire standard ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 1024 scans) spectra. Use the residual solvent peak as the internal reference (CDCl₃: ¹H 7.26 ppm, ¹³C 77.16 ppm).

  • 2D Acquisition: Acquire HSQC and HMBC to definitively assign the cyclohexyl and ethyl carbons. Crucially, acquire a 2D NOESY (mixing time ~300–500 ms) or a 1D selective NOESY irradiating the cyclohexyl N-CH proton.

Table 2: Assigned ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

Position¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)HMBC Correlations (¹H to ¹³C)
Pyrimidine C6 8.35 (s, 1H)154.2C4, N5, C7a
Pyrazole C3 8.02 (s, 1H)132.1C3a, C7a
Amine NH 5.50 (br s, 1H)-C4, Ethyl CH₂
Cyclohexyl N-CH 4.70 (tt, J = 11.5, 3.8, 1H)58.4C7a, Cyclohexyl CH₂
Ethyl CH₂ 3.65 (qd, J = 7.2, 5.5, 2H)35.6C4, Ethyl CH₃
Cyclohexyl CH₂ (C2/C6) 1.95 – 1.85 (m, 4H)32.5Cyclohexyl N-CH
Cyclohexyl CH₂ (C3/C5) 1.75 – 1.65 (m, 4H)25.4Cyclohexyl N-CH
Cyclohexyl CH₂ (C4) 1.45 – 1.25 (m, 2H)25.8Cyclohexyl C2/C6
Ethyl CH₃ 1.30 (t, J = 7.2, 3H)14.8Ethyl CH₂

Regiochemical Validation via NOESY

The definitive proof of the N1-cyclohexyl structure relies on the absence of a spatial correlation between the cyclohexyl methine proton (4.70 ppm) and the pyrazole C3 proton (8.02 ppm).

NOE H3 Pyrazole C3-H (~8.02 ppm) CyCH Cyclohexyl N-CH (~4.70 ppm) CyCH->H3 NO NOE (Confirms N1) CyCH2 Cyclohexyl CH2 (~1.90 ppm) CyCH->CyCH2 Strong NOE H6 Pyrimidine C6-H (~8.35 ppm) NH Amine NH (~5.50 ppm) EtCH2 Ethyl CH2 (~3.65 ppm) NH->EtCH2 Strong NOE

Caption: NOE correlation map confirming the N1-cyclohexyl regiochemistry over the N2-isomer.

Conclusion & Quality Control Criteria

For batch release and downstream biological assays, 1-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine must meet the following self-validating criteria:

  • Mass Accuracy: [M+H]⁺ must be within ≤ 5 ppm of the theoretical mass (246.1713 Da).

  • Regiochemical Purity: The 1D ¹H NMR spectrum must show a single set of pyrazole/pyrimidine singlets (~8.02 and 8.35 ppm). The appearance of secondary singlets near 7.80–7.90 ppm strongly indicates N2-isomer contamination.

  • Structural Connectivity: NOESY must validate the N1 substitution by the strict absence of an NOE cross-peak between the cyclohexyl N-CH and the pyrazole C3-H.

References

  • Bookser, B. C., et al. "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions". The Journal of Organic Chemistry, 2018. Available at: [Link]

  • Díaz, J. L., et al. "Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives". MedChemComm, 2011. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening of Pyrazolo[3,4-d]pyrimidine Libraries for Kinase Inhibitor Discovery

Introduction: The Power of a Privileged Scaffold In the landscape of modern drug discovery, particularly in oncology, the pyrazolo[3,4-d]pyrimidine core stands out as a "privileged scaffold."[1][2][3] Its significance is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in oncology, the pyrazolo[3,4-d]pyrimidine core stands out as a "privileged scaffold."[1][2][3] Its significance is rooted in its structural architecture; as an isostere of the adenine ring of ATP, it is exceptionally well-suited to bind to the ATP-binding site of protein kinases.[1][4][5][6] This bioisosteric relationship allows derivatives of this scaffold to function as potent, ATP-competitive inhibitors of kinases, a family of enzymes frequently implicated in oncogenic signaling. The versatility of the pyrazolo[3,4-d]pyrimidine core, which allows for focused chemical modification at several positions, has enabled the development of highly selective and potent inhibitors.[2][3] The clinical success of this scaffold is exemplified by drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for treating B-cell cancers.[1][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for pyrazolo[3,4-d]pyrimidine libraries. We will delve into the causality behind experimental design, from assay development and validation to the final stages of hit confirmation, ensuring a robust and efficient discovery pipeline.

cluster_kinase Kinase Active Site cluster_effect ATP ATP Hinge Hinge Region ATP->Hinge Normal Binding Pyrazolo Pyrazolo[3,4-d]pyrimidine (ATP Mimic) Pyrazolo->Hinge Competitively Binds Inhibition Inhibition of Phosphorylation Signal Blocks Downstream Signaling HTS_Workflow Lib Pyrazolo[3,4-d]pyrimidine Library (10,000s of compounds) Primary Primary Screen (Single Concentration, e.g., 10 µM) Lib->Primary Hits Initial 'Hits' (~1-3% of library) Primary->Hits Hit Identification (e.g., >50% Inhibition) Confirm Hit Confirmation (Re-test in primary assay) Hits->Confirm Dose Dose-Response (IC50 Determination) (8-12 point titration) Confirm->Dose Eliminate False Positives Validated Confirmed Hits with IC50 (~0.1-0.5% of library) Dose->Validated Secondary Secondary & Orthogonal Assays (e.g., Cell-based assay for a biochemical hit) Validated->Secondary Validate Mechanism Selectivity Selectivity Profiling (Panel of related kinases) Secondary->Selectivity Rule out artifacts SAR Structure-Activity Relationship (SAR) Informs medicinal chemistry Selectivity->SAR Determine Specificity

Figure 2: High-Throughput Screening Workflow for Kinase Inhibitors.

  • Primary Screen: The entire compound library is screened at a single, relatively high concentration (e.g., 10-20 µM) in the validated primary assay. [7]The goal is speed and efficiency, identifying any compound with potential activity. A "hit" is defined by a pre-set activity threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

  • Hit Confirmation: Primary hits are re-tested under the exact same conditions to eliminate experimental errors and false positives. Compounds that fail to reproduce their activity are discarded.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency. This generates a dose-response curve from which the IC50 (the concentration required to inhibit 50% of the biological activity) is calculated. The IC50 is a critical metric for ranking the potency of hit compounds. [7][8]

  • Hit Validation (Secondary & Orthogonal Assays): This is a crucial step to build confidence in the hits.

    • Orthogonal Assays: Hits from a biochemical screen are tested in a cell-based assay (and vice versa). This confirms that the compound's activity translates to a more complex biological system and helps weed out compounds that are active only under specific biochemical conditions.

    • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For example, in a luciferase-based assay like Kinase-Glo®, a counter-screen against luciferase is performed to eliminate false positives that act by inhibiting the reporter enzyme rather than the target kinase.

  • Selectivity Profiling: Promising hits are screened against a panel of other related and unrelated kinases. The ideal drug candidate is potent against its intended target but inactive against other kinases, particularly those known to cause toxic side effects. This selectivity profile is a key factor in advancing a hit compound into lead optimization.

Data and Case Examples

The pyrazolo[3,4-d]pyrimidine scaffold has yielded numerous potent inhibitors against a variety of kinases. The data below, compiled from published literature, illustrates the typical potencies discovered through screening and optimization efforts.

Compound ExampleTarget Kinase(s)Reported IC50 / KiCell Line (Activity)Reference
PP2 Src Family KinasesIC50 = 100 nM (Lck)-[3]
SI221 Src Family KinasesNot specifiedGlioblastoma (Cytotoxic)[3][9]
Compound 14 CDK2/cyclin A2IC50 = 57 nMHCT-116 (IC50 = 6 nM)[5][10]
Compound 15 CDK2/cyclin A2IC50 = 119 nMHCT-116 (IC50 = 7 nM)[5][10]
SI388 (2a) Src / AblKi = 423 nM (Src)Glioblastoma (Inhibits viability)[11]
Compound 12c Not specifiedNot specifiedUO-31 Renal Cancer (IC50 = 0.87 µM)[7]
Table 2: Representative Biological Activity of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors.

Conclusion

The high-throughput screening of pyrazolo[3,4-d]pyrimidine libraries is a proven and effective strategy for the discovery of novel kinase inhibitors. Success hinges on a logically designed workflow built upon a foundation of carefully selected and rigorously validated assays. By progressing from broad primary screens to focused dose-response, orthogonal validation, and selectivity profiling, researchers can efficiently identify potent and selective hit compounds. These validated hits serve as the starting point for medicinal chemistry-driven lead optimization, ultimately paving the way for the development of next-generation therapeutics.

References

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Radi, M., et al. (2014). Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl. ACS Combinatorial Science.
  • BenchChem. (n.d.). Application Notes: Pyrazolo[3,4-d]pyrimidine as a Privileged Scaffold for Kinase Inhibitors. BenchChem.
  • Ryabukhin, S. V., et al. (2012). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. ACS Combinatorial Science.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at:

  • Ryabukhin, S. V., et al. (2012). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. PubMed.
  • Kumar, A., et al. (n.d.). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. [Source not specified].
  • Falesiedi, M., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe.
  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.
  • Joshi, H., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Source not specified].
  • Lee, H., et al. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics.
  • Castelli, R., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. PubMed.
  • Falesiedi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI.
  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC.
  • Younis, I. R., et al. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC.
  • Al-Ostoot, F. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at:

  • Schenone, S., et al. (2019). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. PMC.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. SciSpace. Available at:

  • Schenone, S., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. ACS Publications.
  • Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing.
  • Nassar, E., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Taylor & Francis Online.
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Method

synthesis and purification techniques for pyrazolo[3,4-d]pyrimidine derivatives

An In-Depth Guide to the Synthesis and Purification of Pyrazolo[3,4-d]pyrimidine Derivatives Authored by a Senior Application Scientist Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis and Purification of Pyrazolo[3,4-d]pyrimidine Derivatives

Authored by a Senior Application Scientist

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its structure is isosteric to adenine, a fundamental component of DNA, RNA, and adenosine triphosphate (ATP).[3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[3][4] Consequently, this scaffold is at the core of many pharmacologically active compounds, including inhibitors of tyrosine and serine/threonine kinases, which are crucial targets in oncology.[1][3] The therapeutic landscape of these derivatives is vast, encompassing treatments for cancer, gout (e.g., Allopurinol), and erectile dysfunction (e.g., Sildenafil).[2][5][6][7]

This guide provides a comprehensive overview of the principal synthetic routes and field-tested purification protocols for pyrazolo[3,4-d]pyrimidine derivatives, designed for researchers and professionals in drug discovery. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity compounds.

Part 1: Core Synthetic Strategies: Building the Bicyclic Core

The construction of the pyrazolo[3,4-d]pyrimidine ring system can be broadly categorized into two primary strategies: building the pyrimidine ring onto a pre-existing pyrazole (the most common approach) or, alternatively, forming the pyrazole ring from a pyrimidine precursor.

Strategy A: Annulation of a Pyrimidine Ring onto a Pyrazole Precursor

This is the most classical and widely adopted methodology, often beginning with a highly functionalized 5-aminopyrazole. The choice of the substituent at the 4-position of the pyrazole (typically a nitrile or an ester) dictates the initial functionality on the newly formed pyrimidine ring.

Causality Behind the Approach: This strategy is highly convergent and modular. It allows for the early introduction of diversity at the N1 and C3 positions of the pyrazole ring, which translates to the final product. The cyclization step then forms the pyrimidine ring, often with predictable regiochemistry.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Functionalization (Optional) A Acetonitrile Derivative (e.g., Malononitrile) C 5-Amino-1-(R1)-pyrazole- 4-carbonitrile A->C Base-catalyzed condensation B Hydrazine Derivative (R1-NHNH2) B->C E 1-(R1)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine or 1-(R1)-1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one C->E C->E D Cyclizing Agent (e.g., Formamide, HCOOH) D->E F 4-Hydroxy Derivative E->F If cyclized from carboxylate/amide H Key Intermediate: 4-Chloro Derivative F->H G POCl3 G->H J Final 4-Amino Derivative H->J I Nucleophile (R-NH2) I->J

Caption: General workflow for Strategy A.

Protocol 1: Synthesis of Allopurinol (A 4-Hydroxy Derivative)

This protocol illustrates the synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one (Allopurinol), a xanthine oxidase inhibitor used to treat gout.[5] It begins with the formation of a 5-aminopyrazole-4-carboxylate intermediate.[8]

Part 1A: Synthesis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate, triethyl orthoformate, and a catalytic amount of a base like morpholine in a suitable solvent such as isopropanol.[8]

  • Reaction: Reflux the mixture. The reaction involves the formation of an ethoxymethylene intermediate from ethyl cyanoacetate and triethyl orthoformate.

  • Intermediate Formation: After refluxing, cool the mixture and add hydrazine hydrate. The hydrazine undergoes cyclization with the in-situ generated intermediate to form the pyrazole ring.

  • Work-up: The product, ethyl 5-amino-1H-pyrazole-4-carboxylate, typically precipitates upon cooling or addition of water. Isolate the solid by filtration, wash with cold solvent, and dry.

Part 1B: Cyclization to Allopurinol

  • Reaction Setup: Place the dried 5-aminopyrazole-4-carboxylate intermediate into a flask suitable for high-temperature reactions.

  • Cyclization: Add an excess of formamide, which serves as both the solvent and the source of the one-carbon unit required for pyrimidine ring formation.[8][9]

  • Reaction: Heat the mixture to a high temperature (typically >180 °C) and maintain for several hours. The reaction involves the condensation of the amino group and the ester with formamide to form the fused pyrimidinone ring.

  • Isolation and Purification: Cool the reaction mixture. The crude Allopurinol will precipitate. Filter the solid and wash thoroughly. The primary purification method for this compound is recrystallization from water to yield pure Allopurinol.[9]

Strategy B: Annulation of a Pyrazole Ring onto a Pyrimidine Precursor

This approach is particularly valuable for synthesizing derivatives that are difficult to access via Strategy A. The synthesis starts with a functionalized pyrimidine, onto which the pyrazole ring is constructed via condensation with a hydrazine derivative.

Causality Behind the Approach: This retro-synthetic strategy offers access to unique substitution patterns on the pyrimidine ring first. The key starting material is often a pyrimidine bearing reactive groups at the C4 and C6 positions and an aldehyde at C5, which directs the cyclization with hydrazine.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Pyrazole Ring Cyclization cluster_2 Step 3: Derivatization A Functionalized Pyrimidine (e.g., 4,6-Dichloropyrimidine- 5-carbaldehyde) C 1-(R1)-4,6-Dichloro-1H- Pyrazolo[3,4-d]pyrimidine A->C A->C B Hydrazine Derivative (R1-NHNH2) B->C E Final Product C->E C->E D Nucleophilic Substitution (e.g., with Amines) D->E

Caption: General workflow for Strategy B.

Protocol 2: Synthesis from 4,6-Dichloropyrimidine-5-carbaldehyde

  • Reaction Setup: Dissolve the starting material, 4,6-dichloropyrimidine-5-carbaldehyde, in a suitable solvent like ethanol or acetonitrile in a round-bottom flask.[1]

  • Hydrazine Addition: Add a substituted or unsubstituted hydrazine hydrate to the solution. The reaction can often be performed at room temperature or with gentle heating.

  • Cyclization: The reaction proceeds via the formation of a hydrazone intermediate with the aldehyde group, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto one of the chloro-substituted carbons (typically C6), leading to ring closure and elimination of HCl.[10]

  • Isolation: The product often precipitates from the reaction mixture. It can be isolated by filtration. The N1- and N2-substituted regioisomers can sometimes form but are often separable by column chromatography.[1]

  • Further Derivatization: The resulting 4,6-dichloro-pyrazolo[3,4-d]pyrimidine is a versatile intermediate. The chlorine atoms can be selectively replaced by various nucleophiles (amines, alkoxides) by carefully controlling reaction conditions like temperature and stoichiometry.[1]

Part 2: Essential Post-Synthesis Functionalization

A common and critical step in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is the conversion of a 4-hydroxy (or 4-oxo) group into a 4-amino group. This is typically achieved via a 4-chloro intermediate.

Causality Behind the Approach: The hydroxyl group at the C4 position is a poor leaving group. Converting it to a chloro group via reagents like phosphorus oxychloride (POCl₃) transforms it into an excellent leaving group, susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of amines, which is a key strategy for tuning the selectivity and potency of kinase inhibitors.[1]

Protocol 3: Chlorination and Subsequent Amination

  • Chlorination:

    • Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • Procedure: To the 4-hydroxy-pyrazolo[3,4-d]pyrimidine, add an excess of phosphorus oxychloride (POCl₃). A high-boiling tertiary amine, such as N,N-diethylaniline, can be added as a catalyst and HCl scavenger.[1]

    • Reflux the mixture until TLC analysis indicates the complete consumption of the starting material.

    • Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice. The 4-chloro product will precipitate and can be isolated by filtration. It is often used in the next step without extensive purification.

  • Amination:

    • Procedure: Dissolve the crude 4-chloro-pyrazolo[3,4-d]pyrimidine in a suitable solvent like isopropanol, ethanol, or DMF.

    • Add the desired primary or secondary amine. A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated during the reaction.

    • Heat the reaction mixture (reflux or microwave irradiation) until the reaction is complete.[1]

    • Work-up: Cool the mixture, and the product may precipitate. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Part 3: Purification Techniques: Achieving Analytical Purity

The biological evaluation of synthesized compounds demands a high degree of purity. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the physical properties of the target compound.

Technique 1: Recrystallization

Principle: This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. It is the most effective method for obtaining highly pure, crystalline final products on a large scale.

Protocol 4: General Recrystallization Procedure

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For many pyrazolo[3,4-d]pyrimidines, polar solvents like water, ethanol, or acetic acid are effective.[9] Test small batches to find the optimal solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Technique 2: Silica Gel Column Chromatography

Principle: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. It is indispensable for purifying reaction intermediates, separating isomers, and removing closely related byproducts.[1][11]

Protocol 5: Flash Column Chromatography

  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/heptane or methanol/dichloromethane) that provides good separation between your target compound and impurities.[11] The ideal R_f value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system. Pour the slurry into a glass column and allow it to pack under gravity or with positive pressure, ensuring a uniform, crack-free bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of solvent. For less soluble compounds, a "dry loading" technique is preferred: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. Maintain a constant flow rate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Table 1: Troubleshooting Common Purification Challenges

ProblemPossible CauseRecommended Solution
Compound won't elute from silica column Compound is highly polar or basic, strongly adsorbing to acidic silica.Add a small percentage of methanol or triethylamine to the mobile phase. Consider switching to a different stationary phase like alumina.[11]
Poor separation of product and impurity Incorrect mobile phase selectivity; column overloading.Re-optimize the mobile phase with different solvent combinations using TLC. Reduce the amount of crude material loaded onto the column.[11]
Product decomposes on the column Compound is unstable on acidic silica gel.Minimize the time on the column by using flash chromatography. Consider using a deactivated or neutral stationary phase (e.g., neutral alumina).[11]
Difficulty in crystallization Compound is an oil or forms an amorphous solid; persistent impurities.Try scratching the inside of the flask, adding a seed crystal, or using a solvent/anti-solvent system. Further purification by chromatography may be needed.

References

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Available at: [Link]

  • Primary Information Services. Allopurinol. Slideshare. Available at: [Link]

  • Robins, R. K. (1956). Synthesis of Allopurinol. Journal of the American Chemical Society. (Note: While the specific article isn't directly linked, this is a general reference to the pioneering work often cited.)
  • Chaudhari, P. K., et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2021). Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde. Available at: [Link]

  • Wikipedia. Allopurinol. Available at: [Link]

  • ResearchGate. 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Google Patents. (2012). CN102643279A - Synthesis method of allopurinol.
  • Singh, P., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Kelley, W. N., & Wyngaarden, J. B. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. The Journal of Clinical Investigation. Available at: [Link]

  • Salema, I. M., et al. (2022). A review on synthesis approaches and biological investigations of Pyrazolo[3,4-d]pyrimidine schaffold. Journal of Advanced Pharmacy and Biomedical Sciences. Available at: [Link]

  • ResearchGate. (2019). Synthetic approaches for pyrazolo[3,4-d]pyrimidines. Available at: [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, V., et al. (2020). Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2018). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Tzanavaras, P. D., & Themelis, D. G. (2019). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals. Available at: [Link]

  • Manera, C., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Masoudi, W. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • ResearchGate. (2010). Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyrazolo[3,4-d]pyrimidine Inhibitor Resistance

Welcome to the Advanced Applications Support Center. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, adenine-isosteric pharmacophore that mimics ATP hinge-region binding, making it highly effective for targeted k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, adenine-isosteric pharmacophore that mimics ATP hinge-region binding, making it highly effective for targeted kinase inhibition (). However, prolonged exposure in in vitro and in vivo models frequently drives acquired resistance.

As an application scientist, I have designed this guide to help you systematically diagnose and overcome resistance mechanisms—ranging from target-site mutations to kinase reprogramming and drug efflux.

Diagnostic Workflow for Inhibitor Resistance

TroubleshootingWorkflow Start Resistance to Pyrazolo[3,4-d]pyrimidine CheckTarget Assess Target Engagement (CETSA / Kinase Assay) Start->CheckTarget BindingLost Binding Lost (Steric Clash) CheckTarget->BindingLost BindingRetained Binding Retained (Intracellular Target Hit) CheckTarget->BindingRetained SeqTarget Sequence Kinase Domain (Gatekeeper Mutation) BindingLost->SeqTarget CheckEfflux Perform Dye Efflux Assay (ABCG2/BCRP Overexpression) BindingLost->CheckEfflux CheckBypass Phospho-Kinase Array (PI3K/mTOR/MAPK Bypass) BindingRetained->CheckBypass DesignNew Design Allosteric/ Non-covalent Inhibitor SeqTarget->DesignNew Mutation Confirmed ComboTherapy Initiate Combination Therapy Screening CheckEfflux->ComboTherapy Efflux Active CheckBypass->ComboTherapy Bypass Active

Workflow for diagnosing pyrazolo[3,4-d]pyrimidine resistance mechanisms.

FAQ 1: Target Modification & Gatekeeper Mutations

Q: My cell line, previously sensitive to our pyrazolo[3,4-d]pyrimidine BTK/RET inhibitor, is now highly resistant. Target protein expression is unchanged via Western blot. How do I confirm a gatekeeper mutation versus an assay artifact?

Expert Insight: Pyrazolo[3,4-d]pyrimidines rely on deep insertion into the ATP-binding pocket. Mutations in the "gatekeeper" residue (e.g., C481S in BTK, V804M in RET) alter the hydrophobicity and spatial geometry of the pocket, causing severe steric clashes or preventing covalent bond formation (). If expression is unchanged, you must prove that the drug is physically failing to bind the target inside the living cell.

Table 1: Quantitative Shifts in IC50 for Common Pyrazolo[3,4-d]pyrimidine Targets

Target KinaseInhibitor ExampleWild-Type IC50 (nM)Resistance MechanismMutant/Resistant IC50 (nM)Fold Shift
BTK Ibrutinib0.5C481S Mutation>1000>2000x
RET Compound 6i4.0V804M Mutation12.03x (Overcomes resistance)
Src SI306150T338I Mutation>5000>33x
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Mechanistic Rationale: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ). If a gatekeeper mutation prevents your inhibitor from binding, the mutant kinase will denature at the same temperature as the vehicle control.

  • Cell Preparation: Culture resistant and wild-type (sensitive) cells to 70% confluence. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide cell suspensions into two aliquots. Treat one with your pyrazolo[3,4-d]pyrimidine inhibitor (at 10x the WT IC50) and the other with DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the treated cells into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clarification: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Run the soluble fraction (supernatant) on an SDS-PAGE gel and immunoblot for your target kinase.

  • Self-Validation Check: Always include a structurally unrelated, non-competitive allosteric inhibitor as a positive control for the resistant line. If the allosteric inhibitor shifts the Tm​ but your pyrazolo[3,4-d]pyrimidine does not, you have definitively isolated the resistance to the ATP-binding pocket.

FAQ 2: Pharmacokinetic Resistance via Efflux Pumps

Q: The in vivo efficacy of my pyrazolo[3,4-d]pyrimidine derivative is dropping rapidly, and my in vitro IC50 varies wildly depending on the media formulation. Could this be an efflux issue?

Expert Insight: Yes. Many pyrazolo[3,4-d]pyrimidine derivatives are high-affinity substrates for ATP-binding cassette (ABC) transporters, specifically ABCG2/BCRP. Overexpression of these pumps actively extrudes the drug, lowering the intracellular concentration below the therapeutic threshold ().

Protocol: Bidirectional Transport Assay for ABCG2/BCRP Efflux

Mechanistic Rationale: By measuring the rate of drug transport across a polarized cell monolayer in both directions (Apical-to-Basolateral vs. Basolateral-to-Apical), we can mathematically prove active efflux.

  • Monolayer Formation: Seed MDCK cells stably transfected with human ABCG2 onto Transwell permeable supports. Culture for 5-7 days until tight junctions form.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm².

  • Compound Application:

    • A-to-B: Add 5 µM of your inhibitor to the apical chamber; add blank buffer to the basolateral chamber.

    • B-to-A: Add 5 µM of your inhibitor to the basolateral chamber; add blank buffer to the apical chamber.

  • Sampling & Quantification: Take aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the drug concentration via LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

  • Self-Validation Check: Include a known ABCG2 inhibitor (e.g., Ko143 at 1 µM) in a parallel set of wells. If the addition of Ko143 collapses the Efflux Ratio of your pyrazolo[3,4-d]pyrimidine from >2.0 down to ~1.0, the resistance is definitively efflux-mediated.

FAQ 3: Kinase Reprogramming & Bypass Signaling

Q: I've performed the CETSA protocol and confirmed my inhibitor still binds the target perfectly. Furthermore, efflux assays are negative. Yet, the cells survive and proliferate. How do I identify bypass signaling?

Expert Insight: Kinase networks are highly redundant. Inhibiting a primary target (e.g., mTOR or Src) with a pyrazolo[3,4-d]pyrimidine often relieves negative feedback loops, triggering the hyperactivation of parallel survival pathways like PI3K or MAPK (). You must map the phosphoproteome to identify the compensatory kinase.

Protocol: Phospho-Kinase Array & Synergy Screening

Mechanistic Rationale: A multiplexed phospho-array allows unbiased, simultaneous detection of the relative phosphorylation levels of dozens of kinases, revealing exactly which pathway the tumor cell has upregulated to survive.

  • Protein Extraction: Treat resistant cells with your inhibitor at the IC90 concentration for 4 hours. Lyse cells using a specialized buffer containing a stringent cocktail of protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

  • Array Incubation: Block nitrocellulose membranes spotted with capture antibodies for 43+ kinase phosphorylation sites. Incubate with 200 µg of your clarified cell lysate overnight at 4°C on a rocking platform.

  • Detection: Wash the arrays and incubate with a biotinylated detection antibody cocktail, followed by Streptavidin-HRP. Visualize using chemiluminescence and quantify spot densitometry using ImageJ.

  • Synergy Validation (Chou-Talalay Method): Once the bypass kinase (e.g., PI3K) is identified, treat the cells with a matrix of your pyrazolo[3,4-d]pyrimidine combined with a specific inhibitor of the bypass kinase.

  • Self-Validation Check: Calculate the Combination Index (CI) using the Chou-Talalay equation. A CI < 0.8 mathematically validates true synergistic bypass override, whereas a CI = 1 indicates mere additive toxicity (suggesting you have not hit the true resistance driver).

References
  • Ambjørner, S. E. B., et al. (2020). "The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP." Cells, 9(3), 613. URL:[Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 11(10), 1108-1120. URL:[Link]

  • Fallacara, A. L., et al. (2020). "Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme." ACS Medicinal Chemistry Letters, 11(5), 730-735. URL:[Link]

  • Yoon, H., et al. (2015). "A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants." Journal of Medicinal Chemistry, 59(1), 358–373. URL:[Link]

Optimization

Pyrazolo[3,4-d]pyrimidine Synthesis Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for pyrazolo[3,4-d]pyrimidine synthesis. This pharmacophore is a critical purine isostere widely utilized in the development of kinase inhibitors and other targeted therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazolo[3,4-d]pyrimidine synthesis. This pharmacophore is a critical purine isostere widely utilized in the development of kinase inhibitors and other targeted therapeutics. Because of the scaffold's high reactivity and multiple heteroatom sites, chemists frequently encounter issues with regioselectivity, incomplete cyclization, and unwanted hydrolysis during synthesis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Diagnostic Workflow

Use the decision tree below to identify the root cause of your synthetic failure and navigate to the appropriate optimization strategy.

Troubleshooting Start Synthesis Issue Detected Issue1 Poor Regioselectivity or Labile Group Loss Start->Issue1 Issue2 Incomplete Cyclization (Sluggish Kinetics) Start->Issue2 Issue3 Formation of Pyrimidinone (Instead of Pyrimidine) Start->Issue3 Sol1 Check Hydrazine Type: Aromatic -> No Base Aliphatic -> Add Base Issue1->Sol1 Route B Optimization Sol2 Switch to Microwave Heating (200 °C, 10-30 min) Issue2->Sol2 Overcome Thermal Barrier Sol3 Change Base: NaOH -> Sodium Alkoxide Issue3->Sol3 Prevent Base Hydrolysis

Diagnostic workflow for common pyrazolo[3,4-d]pyrimidine synthesis issues.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I observing poor regioselectivity or degradation when synthesizing 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde? A1: The 4-chloro substituent on the pyrazolo[3,4-d]pyrimidine core is highly labile and prone to nucleophilic displacement. Causality: If you use basic conditions with aromatic hydrazines, the base can facilitate unwanted side reactions or premature degradation of the chloro group before cyclization occurs. To achieve high regioselectivity and preserve the chloro group, the reaction must be tailored to the hydrazine type. For aromatic hydrazines, perform the condensation in the absence of an external base to exclusively form the hydrazone. Then, force the cyclization thermally at 200 °C. For aliphatic hydrazines, which are more nucleophilic, the sequence can proceed efficiently in a single step with an external base (1)[1].

Q2: During the one-pot four-component synthesis of pyrazolo[3,4-d]pyrimidines, my LC-MS shows a major peak corresponding to a pyrimidinone instead of the desired pyrimidine. How do I fix this? A2: This is a classic issue of base-mediated hydrolysis. Causality: Using sodium hydroxide (NaOH) as a catalyst introduces hydroxide ions into the reaction mixture. These ions hydrolyze the nitrile or imine intermediates (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives) before the final cyclocondensation can occur, yielding pyrazolo[3,4-d]pyrimidinone. To resolve this, switch your catalyst to a non-hydrolytic strong base like sodium alkoxide (e.g., NaOEt) and run the reaction in the corresponding alcohol (e.g., ethanol) at 60 °C (2)[2].

Q3: My N1-alkylation step using conventional heating is sluggish and yields an inseparable mixture of N1 and N2 alkylated products. How can I improve the yield and selectivity? A3: N-alkylation of the pyrazolo[3,4-d]pyrimidine core often suffers from poor regioselectivity under prolonged conventional heating due to thermodynamic equilibration. Causality: Microwave irradiation rapidly overcomes the activation energy barrier for the kinetically favored N1-alkylation, minimizing the time the system spends in a state where equilibration to the N2-isomer can occur. Using K₂CO₃ in DMF under microwave irradiation at 200 °C for 10–30 minutes provides excellent N1-selectivity and quantitative yields (3)[3].

Quantitative Optimization Data

Table 1: Effect of Catalyst and Solvent on Four-Component Condensation Yield

Starting Materials: Hydrazines, methylenemalononitriles, aldehydes, and alcohols[2].

SolventCatalyst (1.2 eq)Temp (°C)Major Product ObservedYield (%)
EtOHNone60Unreacted Starting Materials0%
EtOHNaOH60Pyrazolo[3,4-d]pyrimidinoneModerate
EtOHNaOEt60Pyrazolo[3,4-d]pyrimidine High
DMFNaOEt60Pyrazolo[3,4-d]pyrimidineLow
Table 2: Comparison of Heating Modalities for Hydrazone Cyclization

Target: 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines[1].

Heating MethodSolventTemp (°C)Reaction TimeYieldOperational Note
ConventionalDioxane200 (Sealed Tube)20 minQuantitativeRequires high-boiling solvent
Microwave THF or Acetonitrile 200 20 min Quantitative Allows use of low-boiling solvents

Standardized Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines

This protocol is specifically designed to preserve the highly labile 4-chloro substituent during the condensation of aromatic hydrazines[1].

  • Condensation: Dissolve 4,6-dichloropyrimidine-5-carboxaldehyde (1.0 eq) and the desired aromatic hydrazine (1.0 eq) in THF (0.2 M). Do not add an external base.

  • Stirring: Stir at room temperature for 2 hours.

  • Self-Validation Check 1: Analyze an aliquot via LC-MS. Confirm the complete disappearance of the aldehyde and the presence of the intermediate hydrazone mass (M+H). Do not proceed to heating until hydrazone formation is exclusive.

  • Cyclization: Transfer the solution to a microwave-safe vial (or a heavy-walled sealed tube if using dioxane).

  • Heating: Irradiate in a microwave reactor at 200 °C for 20 minutes.

  • Self-Validation Check 2: Run TLC (Hexanes/EtOAc). The highly polar hydrazone intermediate should be completely converted to a higher Rf spot corresponding to the cyclized pyrazolo[3,4-d]pyrimidine.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Microwave-Assisted Divergent N1-Alkylation

Optimized for rapid, kinetically-driven regioselective N1-alkylation[3].

  • Preparation: Charge a 10 mL microwave tube with the pyrazolo[3,4-d]pyrimidine core (0.20 mmol) and K₂CO₃ (1.0 mmol, 5.0 eq).

  • Reagent Addition: Add anhydrous DMF (2.0 mL) followed by the alkyl chloride (0.60 mmol, 3.0 eq).

  • Irradiation: Seal the tube and heat at 200 °C for 10–30 minutes under microwave irradiation.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The N1-alkylated product should account for >90% of the product distribution. If significant starting material remains, verify the anhydrous nature of your K₂CO₃ and resubject to microwave irradiation for an additional 10 minutes.

  • Downstream Coupling: Cool to room temperature. The resulting intermediate can be directly subjected to Suzuki-Miyaura coupling by adding phenylboronic acid, Pd(PPh₃)₄, and H₂O directly to the same vial, followed by heating at 150 °C for 15 minutes.

Mechanistic Pathway Visualization

The diagram below illustrates the two primary synthetic routes for constructing the pyrazolo[3,4-d]pyrimidine scaffold, highlighting the critical intermediates discussed in the troubleshooting section.

SyntheticRoutes P1 4,6-Dichloropyrimidine- 5-carboxaldehyde Int1 Hydrazone Intermediate P1->Int1 Condensation (No Base for Aromatic) H1 Hydrazine Derivatives H1->Int1 Prod Pyrazolo[3,4-d]pyrimidine Core Scaffold Int1->Prod Thermal Cyclization (200 °C) P2 5-Aminopyrazole- 4-carbonitrile P2->Prod Cyclocondensation (Alkoxide Base/Heat) R2 Formamide / Urea / Orthoesters R2->Prod

Primary synthetic pathways for constructing the pyrazolo[3,4-d]pyrimidine scaffold.

References

  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry (PMC).
  • Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines.
  • Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine (CNEP)

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, hereafter referred to as CNEP. This guide is d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, hereafter referred to as CNEP. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the off-target effects of this novel kinase inhibitor. As a member of the pyrazolo[3,4-d]pyrimidine class of ATP-competitive inhibitors, CNEP offers potent inhibition of its primary target, Target Kinase X (TKX). However, like many kinase inhibitors, its activity is not absolutely specific, which can lead to unexpected experimental outcomes.[1][2][3] This resource will equip you with the knowledge and experimental frameworks to identify, validate, and interpret the off-target effects of CNEP in your research.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with CNEP. How can we determine if these are due to off-target effects?

A1: This is a critical question when working with any kinase inhibitor. Unexpected cellular phenotypes are often the first indication of off-target activity.[4] A systematic approach is essential to distinguish between on-target and off-target effects. We recommend a multi-pronged strategy:

  • Dose-Response Correlation: Establish a clear dose-response curve for the observed phenotype and compare it to the EC50 for the inhibition of the primary target, TKX, in your cellular system. If the phenotype occurs at concentrations significantly different from the on-target EC50, an off-target effect is likely.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by CNEP with that of other well-characterized, structurally distinct inhibitors of TKX. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.[4]

  • Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of TKX that is resistant to CNEP (e.g., through site-directed mutagenesis of the ATP-binding pocket). If the phenotype is reversed in the presence of the inhibitor, it strongly suggests an on-target effect.[5]

  • Kinase Profiling: The most direct method to identify potential off-targets is through comprehensive in vitro kinase profiling. Screening CNEP against a large panel of kinases will reveal its selectivity profile and identify other kinases that are inhibited at relevant concentrations.[6][7]

Q2: What is the known selectivity profile of CNEP?

A2: CNEP is a potent inhibitor of TKX. However, based on the characteristics of the pyrazolo[3,4-d]pyrimidine scaffold, it is known to have some cross-reactivity with other kinases, particularly within the Src and Abl families.[8] Below is a summary of the inhibitory activity of CNEP against a panel of selected kinases.

Kinase TargetIC50 (nM)Notes
TKX (On-Target) 5 Primary Target
Src50Common off-target for this scaffold
Abl75Potential for off-target activity
VEGFR2250Weaker, but possible off-target at higher concentrations
EGFR>1000Unlikely to be a direct target
CDK2>1000Unlikely to be a direct target
This data is a representative profile and may vary slightly between different assay formats.

Q3: How can I confirm that CNEP is engaging its intended target (and potential off-targets) within the cell?

A3: Excellent question. Biochemical IC50 values do not always translate directly to cellular activity due to factors like cell permeability and ATP concentration. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[9][10][11] CETSA measures the thermal stabilization of a protein upon ligand binding.[12][13] An increase in the melting temperature of TKX in the presence of CNEP provides direct evidence of target engagement in a physiologically relevant context. This technique can also be adapted to screen for off-target engagement.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity or Altered Cell Proliferation

You've treated your cells with CNEP and observe a significant decrease in cell viability, which is either more potent than expected or occurs in a cell line where TKX is not believed to play a major role.

Underlying Cause: This often points to the inhibition of one or more off-target kinases that are critical for cell survival or proliferation in that specific cell type.[4]

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Perform Detailed Dose-Response Curve (e.g., 12-point) A->B C Compare Cytotoxicity EC50 with On-Target EC50 B->C D EC50 values correlate? C->D F EC50 values differ significantly? C->F E Phenotype is likely ON-TARGET D->E Yes G Phenotype is likely OFF-TARGET F->G Yes H Investigate Mechanism of Cell Death (e.g., Annexin V/PI staining) G->H I Consult Kinase Profiling Data for Potential Off-Targets Involved in Survival Pathways H->I J Validate Off-Target Involvement (siRNA/CRISPR, CETSA) I->J

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocol: Apoptosis vs. Necrosis Assay using Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Plate cells and treat with CNEP at various concentrations (including a vehicle control) for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative: Early apoptosis

    • Annexin V-positive, PI-positive: Late apoptosis/necrosis

    • Annexin V-negative, PI-positive: Necrosis

Interpretation: Understanding the mechanism of cell death can provide clues about the affected signaling pathways and potential off-targets.

Problem 2: Contradictory Results Between Biochemical and Cellular Assays

CNEP shows high potency against purified TKX in a biochemical assay, but its effect on downstream signaling in a cellular assay is much weaker than anticipated.

Underlying Cause: This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not be efficiently entering the cell.

  • Active Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • High Intracellular ATP: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors like CNEP, leading to a rightward shift in potency.

  • Compound Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.

Troubleshooting Workflow:

A Biochemical Potency > Cellular Potency B Confirm On-Target Engagement in Cells using CETSA A->B C Target Engagement Confirmed? B->C D Yes: Engagement occurs, but signaling is unaffected. C->D Yes E No: Compound may not be reaching the target in cells. C->E No G Consider Pathway Redundancy or Compensatory Mechanisms D->G H Analyze Downstream Substrate Phosphorylation (Western Blot) D->H F Investigate Cell Permeability (e.g., PAMPA assay) and Efflux Pump Activity E->F

Caption: Workflow for addressing biochemical vs. cellular discrepancies.

Experimental Protocol: Basic Cellular Thermal Shift Assay (CETSA) Workflow

  • Cell Culture and Treatment: Treat intact cells with CNEP or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Protein Quantification: Analyze the amount of soluble TKX in the supernatant at each temperature point using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble TKX as a function of temperature. A shift in the melting curve to a higher temperature in the CNEP-treated samples indicates target stabilization and therefore, engagement.[9][11]

Problem 3: Identifying the Specific Off-Target Responsible for a Phenotype

You have confirmed that an observed phenotype is due to an off-target effect. The next step is to identify the specific kinase(s) responsible.

Underlying Cause: CNEP may be inhibiting one or more kinases that are structurally related to TKX or share similar ATP-binding pocket features.

Advanced Troubleshooting Strategies:

TechniquePrincipleProsCons
Phosphoproteomics Quantitative mass spectrometry-based analysis of thousands of phosphorylation sites in the proteome after inhibitor treatment.[14][15]Unbiased, global view of kinase activity changes; can reveal unexpected pathway modulation.[1]Technically complex; requires specialized equipment and bioinformatics expertise.
Chemical Proteomics (e.g., Kinobeads) Uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. The binding of specific kinases is then competed off with the inhibitor of interest (CNEP).[16][17][18]Identifies direct binding targets in a native-like state; can determine binding affinities (Kd).[19]May miss kinases with low expression levels or those that do not bind to the beads.[17]
Genetic Approaches (siRNA/CRISPR) Systematically knock down or knock out candidate off-targets (identified from kinase profiling) and assess if the phenotype is lost upon CNEP treatment.[5]Provides strong evidence for a causal link between the off-target and the phenotype.Can be time-consuming; potential for incomplete knockdown or off-target effects of the genetic perturbation itself.

Recommended Workflow:

A Off-Target Phenotype Confirmed B Perform Phosphoproteomics Analysis to Identify Perturbed Pathways A->B C Cross-Reference with In Vitro Kinase Profiling Data B->C D Generate a List of High-Confidence Candidate Off-Targets C->D E Validate Candidates using siRNA/CRISPR Knockdown D->E F Does Knockdown of Candidate X Abolish the Phenotype? E->F G Candidate X is Validated as the Responsible Off-Target F->G Yes H Test Other Candidates F->H No

Caption: Workflow for identifying specific off-targets.

References

  • Pelago Bioscience. CETSA Target Engagement directly in cells. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Available from: [Link]

  • Olink. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Available from: [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • ACS Publications. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale | Journal of Medicinal Chemistry. Available from: [Link]

  • AACR Journals. Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Available from: [Link]

  • MDPI. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Available from: [Link]

  • ACS Publications. Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Available from: [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]

  • BMC Systems Biology. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]

  • ACS Publications. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Available from: [Link]

  • bioRxiv. Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Available from: [Link]

  • ACS Publications. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link]

  • PMC. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link]

  • PMC. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Available from: [Link]

  • Oxford Academic. Encountering unpredicted off-target effects of pharmacological inhibitors. Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link] mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/

  • ACS Publications. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research. Available from: [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Available from: [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. Available from: [Link]

Sources

Optimization

challenges in the synthesis of substituted pyrazolo[3,4-d]pyrimidines

Welcome to the Technical Support Center for the synthesis of substituted pyrazolo[3,4-d]pyrimidines. As a privileged pharmacophore and an ATP isostere, this scaffold is foundational in the development of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazolo[3,4-d]pyrimidines. As a privileged pharmacophore and an ATP isostere, this scaffold is foundational in the development of kinase inhibitors and targeted oncology therapeutics[1]. However, researchers frequently encounter bottlenecks regarding regioselectivity, harsh cyclization conditions, and functional group tolerance.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-fidelity synthesis.

Module 1: Mastering Regioselectivity in Pyrazole N-Alkylation

FAQ: Why am I getting an inseparable mixture of N1 and N2 alkylated products?

Q: I am attempting to alkylate 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with iodomethane, but my NMR shows a frustrating mixture of N1 and N2 isomers. How can I drive the reaction to exclusively form the N1 or N2 product?

A: The regioselectivity of this alkylation is not merely a matter of steric hindrance of the alkylating agent; it is fundamentally dictated by the ion-pairing state of the intermediate sodium salt, which is controlled by your choice of solvent[2].

When you use a moderately polar solvent like THF, the sodium cation ( Na+ ) coordinates strongly with the pyrimidine N7 atom. This creates a Close Ion Pair (CIP) that sterically shields the adjacent N1 position, forcing the electrophile to attack the N2 position. Conversely, if you switch to a highly polar aprotic solvent like DMSO, the solvent fully solvates the ions, creating a Solvent Separated Ion Pair (SIP) . This removes the steric block at N1, allowing the reaction to proceed under thermodynamic control to favor the N1-alkylated product[2].

Quantitative Data: Solvent and Base Effects on Selectivity
SolventBasePredominant Ion Pair StateMajor IsomerN1:N2 Ratio
THFNaHMDSClose Ion Pair (CIP)N2-alkylated1:8
DMSONaHMDSSolvent Separated Ion Pair (SIP)N1-alkylated4:1
Self-Validating Protocol: Regioselective N2-Alkylation
  • Deprotonation: Dissolve 1.0 eq of 1H-pyrazolo[3,4-d]pyrimidine in anhydrous THF (0.1 M) under argon. Cool to 0 °C. Dropwise add 1.1 eq of NaHMDS (1.0 M in THF).

    • [Checkpoint] The solution will transition from colorless to a vibrant pale yellow within 5 minutes, confirming quantitative deprotonation and CIP formation.

  • Alkylation: Add 1.2 eq of iodomethane dropwise. Stir at 0 °C for 2 hours.

    • [Checkpoint] Monitor by TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ ~0.2) should completely disappear, replaced by a major new spot ( Rf​ ~0.5). LC-MS analysis of the reaction aliquot must show an [M+H]+ shift corresponding to exactly +14 Da.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl . Extract with EtOAc ( ), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the pure N2 isomer.

Regioselectivity SM 1H-Pyrazolo[3,4-d]pyrimidine Base Deprotonation (NaHMDS) SM->Base THF THF Solvent (Close Ion Pair) Base->THF Non-polar DMSO DMSO Solvent (Solvent Separated Ion Pair) Base->DMSO Polar Aprotic N7 Na+ coordinates N7 Steric block at N1 THF->N7 FreeN1 N1 exposed Thermodynamic control DMSO->FreeN1 N2 N2-Alkylated Product (Major) N7->N2 Electrophile addition N1 N1-Alkylated Product (Major) FreeN1->N1 Electrophile addition

Solvent-dependent mechanistic pathways dictating N1 vs N2 alkylation regioselectivity.

Module 2: Overcoming Thermal Degradation in Pyrimidine Ring Closure

FAQ: How do I prevent degradation during formamide cyclization?

Q: My cyclization of 5-amino-4-cyanopyrazole using refluxing formamide gives a black, tarry mixture with <30% yield. How can I improve the conversion and purity?

A: The traditional method of boiling formamide requires temperatures exceeding 180 °C for 12–24 hours. This prolonged thermal stress induces severe decomposition of both the formamide (releasing ammonia and carbon monoxide) and your pyrazole precursor[1].

To bypass this, transition to Microwave-Assisted Organic Synthesis (MAOS) coupled with a solid acid catalyst, such as a Keggin heteropolyacid (e.g., phosphotungstic acid, H3​PW12​O40​ ). The acid catalyst significantly increases the electrophilicity of the formamide carbonyl, while microwave irradiation ensures rapid, uniform volumetric heating. This synergy reduces the reaction time from hours to minutes, suppressing degradation pathways and boosting yields to >60%[1].

Self-Validating Protocol: Microwave-Assisted Cyclization
  • Preparation: In a 10 mL microwave vial, suspend 1.0 eq of 5-amino-4-cyanopyrazole in 3.0 mL of formamide. Add 5 mol% of H3​PW12​O40​ .

    • [Checkpoint] Ensure the mixture is a homogeneous suspension before sealing the vial with a crimp cap to prevent localized superheating.

  • Irradiation: Irradiate in a dedicated microwave synthesizer at 150 °C for 15 minutes.

    • [Checkpoint] Monitor the real-time pressure curve on the synthesizer; it should stabilize at ~4 bar. Upon completion, the post-reaction mixture should be a clear amber solution. The absence of black, tarry residue validates that thermal degradation was successfully bypassed.

  • Precipitation: Pour the cooled mixture into 15 mL of ice-cold distilled water while stirring vigorously.

    • [Checkpoint] The target pyrazolo[3,4-d]pyrimidine will immediately precipitate as an off-white solid. Filter and wash with cold water. LC-MS must confirm the loss of water/ammonia mass equivalents relative to the open-ring intermediate.

Cyclization SM 5-Amino-4-cyanopyrazole Conv Conventional Heating (Boiling Formamide, 180°C) SM->Conv MW Microwave Irradiation (Formamide + H3PW12O40) SM->MW Degrad Thermal Degradation (<30% Yield) Conv->Degrad Prolonged thermal stress Product Pyrazolo[3,4-d]pyrimidine (>60% Yield, High Purity) MW->Product Catalyzed rapid cyclization

Comparison of conventional vs. microwave-assisted pyrimidine ring closure workflows.

Module 3: Selective Pyrazole Annulation onto Pyrimidine Cores

FAQ: Why does my pyrazole annulation yield a complex mixture?

Q: When reacting 4,6-dichloropyrimidine-5-carboxaldehyde with aromatic hydrazines in the presence of triethylamine, I get a complex mixture of uncyclized hydrazone, N1-substituted, and N2-substituted products. How do I achieve selectivity?

A: The selectivity issue stems from competing reaction rates between the two nucleophilic nitrogens of the hydrazine and the two electrophilic sites on the pyrimidine (the aldehyde and the C4-chloride)[3].

When using aromatic hydrazines , the NH2​ group is significantly more nucleophilic than the NH−Ar group. If you add an external base like triethylamine, you artificially accelerate the intramolecular Nucleophilic Aromatic Substitution ( SN​Ar ) before the hydrazone condensation is complete, leading to a chaotic mixture. By omitting the external base , the reaction pauses cleanly at the stable hydrazone intermediate. Subsequent thermal heating drives the less nucleophilic NH−Ar to selectively attack the C4-chloride via SN​Ar , yielding the 1-aryl-4-chloropyrazolo[3,4-d]pyrimidine exclusively[3].

Quantitative Data: Conditions for Selective Pyrazole Annulation
Hydrazine TypeExternal BaseIntermediate StateFinal StepMajor Product Outcome
Aromatic None Stable Hydrazone Heat ( SN​Ar ) N1-substituted (High Yield)
AliphaticTriethylamineTransientOne-pot SN​Ar N1-substituted
AromaticTriethylamineMixed/UnstableMixedN1/N2/Uncyclized mixture
Self-Validating Protocol: Selective Synthesis of 1-Aryl-4-chloropyrazolo[3,4-d]pyrimidines
  • Hydrazone Formation: Dissolve 1.0 eq of 4,6-dichloropyrimidine-5-carboxaldehyde in ethanol. Add 1.0 eq of the aromatic hydrazine. Do not add base. Stir at room temperature for 2 hours.

    • [Checkpoint] A bright yellow precipitate will form, indicating the successful condensation of the hydrazone intermediate. LC-MS of the solid must show the [M+H]+ of the intact hydrazone (retaining the C4-chloride).

  • Thermal Cyclization ( SN​Ar ): Isolate the hydrazone via filtration. Resuspend the solid in a high-boiling solvent (e.g., DMF or NMP) and heat to 120 °C for 4 hours.

    • [Checkpoint] The suspension will initially clear as the hydrazone dissolves, followed by a color shift. Complete conversion is validated by TLC showing the total consumption of the yellow hydrazone spot.

  • Isolation: Cool to room temperature and precipitate the final product by adding water. Filter and dry under vacuum.

PyrazoleAnnulation SM 4,6-Dichloropyrimidine- 5-carboxaldehyde NoBase No External Base (Room Temp) SM->NoBase Base Triethylamine Added SM->Base Hydrazine Aromatic Hydrazine Hydrazine->NoBase Hydrazine->Base Hydrazone Stable Hydrazone Intermediate NoBase->Hydrazone Selective condensation Mix Complex Mixture (N1, N2, Uncyclized) Base->Mix Competing SNAr & condensation Heat Thermal Cyclization (SNAr) Hydrazone->Heat Product 1-Aryl-4-chloropyrazolo [3,4-d]pyrimidine Heat->Product Intramolecular ring closure

Reaction pathways for the selective annulation of pyrazoles onto pyrimidine cores.

Sources

Troubleshooting

stability issues of 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO

Introduction: The 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolopyrimidine class of compounds, a scaffold of significant interest in drug discovery, particularly for developing kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolopyrimidine class of compounds, a scaffold of significant interest in drug discovery, particularly for developing kinase inhibitors.[1][2] Like many potent small molecules, its integrity in solution is paramount for generating reproducible and reliable data in biological assays. This guide addresses common stability challenges encountered when working with this compound, and others in its class, in dimethyl sulfoxide (DMSO), the most common solvent for compound storage and screening. We will explore the underlying causes of instability and provide robust troubleshooting protocols to ensure the quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent results in my cellular assay. Could my compound be unstable in the DMSO stock?

A: Yes, inconsistent biological data is a primary indicator of compound instability. While pyrazolo[3,4-d]pyrimidines are generally stable, degradation can occur due to several factors affecting your DMSO stock solution. These include exposure to water (DMSO is highly hygroscopic), light, extreme pH upon dilution, or repeated freeze-thaw cycles.[3][4] Degradation can lead to a lower effective concentration of the active compound and the potential formation of new, biologically active byproducts.

Q2: What are the visible signs of compound instability or precipitation in my DMSO stock?

A: Visually, you might observe cloudiness, particulates, or crystal formation, especially after thawing. However, chemical degradation is often invisible. The most reliable indicators are analytical, such as the appearance of new peaks or a decrease in the area of the parent compound peak during HPLC or LC-MS analysis.[5]

Q3: What is the correct way to store a DMSO stock solution of 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine?

A: To maximize longevity, stock solutions should be stored under stringent conditions. We recommend the following:

  • Use high-purity, anhydrous DMSO.

  • Store solutions in tightly sealed vials with PTFE-lined caps to prevent moisture absorption.

  • Store at -20°C or, for long-term storage (>6 months), at -80°C.[6]

  • Protect from light by using amber vials or storing them in a dark location.

  • Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[7]

Q4: How many times can I safely freeze and thaw my stock solution?

A: While the tolerance to freeze-thaw cycles is compound-specific, it is best practice to minimize them. A study on a diverse set of compounds showed that many could withstand up to 25 cycles with proper handling, but this is not guaranteed for all molecules.[3] For critical experiments, we strongly recommend using a fresh aliquot that has undergone no more than 3-5 freeze-thaw cycles.[8]

Q5: Can DMSO itself react with my compound?

A: Although DMSO is a relatively stable solvent, it is not completely inert. At elevated temperatures, or in the presence of acid or base catalysts, it can decompose.[9][10] More relevant for laboratory conditions, DMSO can act as a mild oxidant.[9] For sensitive compounds, this could lead to the formation of N-oxides or other oxidized derivatives, especially during long-term storage at improper temperatures.

Troubleshooting Guide: From Inconsistent Data to Actionable Solutions

This section provides systematic workflows to diagnose and resolve stability issues.

Problem 1: Inconsistent or Non-Reproducible Biological Activity

If you observe that the IC50 value of your compound shifts between experiments or the maximal effect is not reproducible, the primary suspect is the degradation of the compound either in the DMSO stock or after dilution into aqueous assay buffer.

A Inconsistent Assay Results B Verify Compound Integrity in DMSO Stock via HPLC/LC-MS A->B C Is Parent Compound >95% Pure? B->C D Prepare Fresh DMSO Stock from Solid C->D No E Assess Stability in Final Assay Buffer C->E Yes I Degradation in Stock Confirmed. Review Storage & Handling Practices. D->I F Is Compound Stable in Buffer for Assay Duration? E->F G Issue is Likely Not Compound Stability. Investigate Assay Parameters (Reagents, Cells, etc.) F->G Yes H Compound is Unstable in Assay Buffer. Modify Protocol (e.g., reduce incubation time, adjust pH). F->H No

Caption: A logical workflow for troubleshooting inconsistent experimental data.

This protocol determines if the compound is stable under the final experimental conditions after dilution from the DMSO stock.

  • Prepare Compound Dilution: Dilute the 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine DMSO stock to its final working concentration in your cell culture medium or biochemical assay buffer.

  • Incubation: Place the solution in the same incubator and conditions used for your assay (e.g., 37°C, 5% CO2).[5]

  • Time Points: At various time points covering the duration of your experiment (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.

  • Quench and Store: Immediately stop potential degradation by flash-freezing the aliquot in liquid nitrogen and storing it at -80°C until analysis. A sample stored at -80°C from the start can serve as the time-zero control.[5]

  • Analysis: Analyze the concentration of the parent compound in all samples using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Interpretation: Plot the percentage of the initial compound concentration remaining against time. A loss of >10-15% over the assay duration suggests that instability in the aqueous medium is a significant contributor to your inconsistent results.

Problem 2: New Peaks Observed in Analytical Chromatograms

The appearance of new peaks during HPLC or LC-MS analysis of your stock or experimental samples is a clear sign of degradation or contamination.

For the pyrazolo[3,4-d]pyrimidine scaffold, two primary degradation routes should be considered:

  • Hydrolysis: Amine functionalities can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Isomerization: A related pyrazolopyrimidine system has been shown to undergo a Dimroth-type rearrangement under basic conditions, which involves ring-opening and re-closing to form a more thermodynamically stable isomer.[11] This is a plausible, yet often overlooked, degradation pathway.

Caption: Hypothesized base-catalyzed rearrangement of the core scaffold.

Forced degradation (or stress testing) is a systematic way to predict and identify potential degradation products. This is critical for developing a stability-indicating analytical method.[12][13]

  • Prepare Samples: Prepare separate solutions of the compound (e.g., 20 µg/mL) under the stress conditions listed in the table below.[14] Include a control sample protected from stress.

  • Apply Stress: Expose the samples to the conditions for a defined period (e.g., 24-48 hours), aiming for 10-30% degradation of the parent compound.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • LC-MS/MS Analysis: Analyze all samples using a high-resolution LC-MS/MS method. This will allow for the separation of degradants and the acquisition of mass spectra and fragmentation data for structural elucidation.[15][16][17]

  • Characterization: Compare the stressed samples to the control. Use the accurate mass and fragmentation patterns to propose structures for any new peaks observed.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CHydrolysis of amine or pyrimidine ring
Basic Hydrolysis 0.1 M NaOH, 60°CHydrolysis, Dimroth Rearrangement[11]
Oxidation 3% H₂O₂, Room TempN-oxidation, oxidation of alkyl groups
Thermal 80°C (in solution) or 100°C (dry solid)General decomposition
Photolytic Expose to UV/Vis light (ICH Q1B options)Photochemical reactions (e.g., radical formation)

Table 1: Recommended conditions for a forced degradation study.

Best Practices for Compound Handling & Storage

Adherence to best practices is the most effective strategy for preventing compound stability issues.

  • Solvent Quality: Always use high-purity, anhydrous DMSO from a reputable supplier. Purchase in small bottles to minimize the time the bottle is open to the atmosphere.

  • Weighing and Dissolution: Whenever possible, weigh the solid compound in an environment with controlled humidity. If this is not possible, work quickly to minimize water absorption.

  • Stock Concentration: Avoid storing compounds at very low concentrations for long periods, as the relative impact of adsorption to surfaces and degradation is higher.

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the DMSO stock solution with an inert gas like argon or nitrogen before sealing and freezing.[3]

  • Record Keeping: Maintain a detailed log for each compound aliquot, including the date of preparation and the number of freeze-thaw cycles it has undergone.

By implementing these guidelines and troubleshooting protocols, researchers can significantly enhance the reliability of their experimental data and confidently advance their drug discovery programs.

References
  • Vertex AI Search. (2025, June 25). Dimethyl Sulfoxide (DMSO)
  • Wikipedia. Dimethyl sulfoxide.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?.
  • University of W
  • Vertex AI Search. (2025, December 28). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them.
  • ResearchGate. (2009, July 17). (PDF)
  • Doctoral Dissertation. Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
  • Development and Full Validation of a Stability- indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide.
  • PubMed. (2009, July 15).
  • PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO.
  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties.
  • gChem. DMSO Physical Properties.
  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool.
  • PubMed. (2001, December 15).
  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)
  • MDPI. (2014, April 25).
  • Benchchem. Technical Support Center: Troubleshooting (+/-)-Laureline Instability in Experimental Assays.
  • PMC - NIH. Nuisance compounds in cellular assays.
  • IRJPMS.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • PMC.
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
  • PMC.
  • MDPI. (2022, July 23).
  • 1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE, N-CYCLOHEXYL-N-2-PROPENYL.
  • PMC.
  • Taylor & Francis. (2021, December 11). Handling Unstable Analytes: Literature Review and Expert Panel Survey by the Japan Bioanalysis Forum Discussion Group.
  • ACS Publications. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)
  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • ACS Publications. (2023, November 20).
  • RSC Publishing. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][18][9][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

  • Hilaris Publisher. (2016, January 8).
  • Taylor & Francis. (2022, August 23). Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Advanced ChemBlocks. N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • PMC. (2026, January 24).
  • Arabian Journal of Chemistry. (2024, July 9).

Sources

Optimization

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Purification &amp; Isolation

Curated by: Senior Application Scientist, Discovery Chemistry Target Audience: Researchers, scientists, and drug development professionals Welcome to the technical support center for the isolation and purification of pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Curated by: Senior Application Scientist, Discovery Chemistry Target Audience: Researchers, scientists, and drug development professionals

Welcome to the technical support center for the isolation and purification of pyrazolo[3,4-d]pyrimidine analogs. As a core scaffold for numerous kinase inhibitors (including EGFR, Src, and BTK inhibitors), this bicyclic system presents unique physicochemical challenges. Its planar aromatic geometry promotes strong π-π stacking, while its multiple nitrogen heteroatoms (N1, N2, N5, N7) act as aggressive hydrogen-bond acceptors.

This guide moves beyond generic protocols to explain the causality behind experimental behaviors, providing you with self-validating workflows to ensure high-fidelity purification.

Expert Troubleshooting & FAQs

Q: During the N-alkylation of 1H-pyrazolo[3,4-d]pyrimidines, I consistently obtain a mixture of N1 and N2 regioisomers that streak and co-elute on silica gel. How can I achieve baseline separation? A: This co-elution is driven by the strong hydrogen-bonding capability of the pyrimidine nitrogens with the acidic silanol groups on standard silica, causing severe tailing. Mechanistically, the N1-alkylated isomer is thermodynamically favored, while the N2-isomer is kinetically accessible 1. To resolve this:

  • Passivate the Silica: Pre-treat your column with 1% Triethylamine (Et 3​ N) in your non-polar solvent to cap active silanols.

  • Switch Solvent Systems: Avoid Hexane/Ethyl Acetate. The pyrazolo[3,4-d]pyrimidine core has poor solubility in hexanes, leading to precipitation directly on the column frit. Instead, use a gradient of Dichloromethane (CH 2​ Cl 2​ ) to Methanol (MeOH). The N1-isomer, possessing a lower dipole moment, will reliably elute first.

Q: My one-flask heterocyclization of 5-aminopyrazoles using Vilsmeier reagents yields an intractable gum after aqueous workup. How do I isolate the pure pyrazolo[3,4-d]pyrimidine? A: Intractable gums in this specific workflow usually result from trapped hexamethyldisilazane (HMDS) byproducts or residual phosphorus species from the PBr 3​ reagent 2. The planar nature of the scaffold promotes π-π stacking, which effectively traps these lipophilic impurities. Intervention: Perform an acid-base extraction. Dissolve the gum in 1M HCl (the pyrimidine core will protonate and partition into the aqueous layer), wash with diethyl ether to strip away organic impurities, and then carefully neutralize the aqueous layer with saturated NaHCO 3​ to pH 8. The product will break its emulsion and precipitate as a filterable solid.

Q: I am synthesizing a C3-substituted pyrazolo[3,4-d]pyrimidine kinase inhibitor, but my final product fails to crystallize from standard solvents. What is the mechanistic reason, and how do I fix it? A: C3-substituted analogs (especially those with flexible linkers like cyanomethyl groups) disrupt the uniform crystal lattice packing required for nucleation 3. Rapid addition of an anti-solvent forces amorphous precipitation rather than crystalline growth. Intervention: Utilize a thermodynamic crystallization approach. Dissolve the crude solid in minimal boiling ethanol. Instead of crash-cooling, add hot water (anti-solvent) dropwise until the cloud point is reached. Add a single drop of ethanol to clear the solution, then allow it to cool ambiently to room temperature over 12 hours. The protic solvent system dynamically breaks and reforms hydrogen bonds, guiding the molecules into a stable crystalline state.

Quantitative Data: Optimized Purification Parameters

To standardize your approach, refer to the empirical data below, which synthesizes expected retention factors (R f​ ) and yields based on the analog class 4.

Analog ClassDominant ImpurityOptimal Stationary PhaseEluent SystemTypical R f​ Expected Yield
N1-Alkylated N2-RegioisomerSilica (1% Et 3​ N treated)CH 2​ Cl 2​ / MeOH (95:5)0.6065 - 80%
N2-Alkylated N1-RegioisomerSilica (1% Et 3​ N treated)CH 2​ Cl 2​ / MeOH (95:5)0.3515 - 25%
C3-Cyano Unreacted 5-aminopyrazoleNeutral AluminaToluene / EtOAc (80:20)0.4570 - 85%
4-Amino (Unsubstituted) Formamidine intermediatesC18 Reverse PhaseH 2​ O / MeCN (0.1% TFA)N/A (Rt: 12 min)50 - 60%

Self-Validating Experimental Protocol

High-Fidelity Isolation of N-Alkylated Pyrazolo[3,4-d]pyrimidines

Self-validating mechanism: This protocol integrates dry-loading to bypass the severe solubility limits of the pyrazolo[3,4-d]pyrimidine core and utilizes a basic modifier to prevent silanol-induced degradation.

Step 1: Matrix Preparation (Dry Loading)

  • Dissolve 1.0 g of the crude N-alkylated pyrazolo[3,4-d]pyrimidine mixture in 10 mL of THF/MeOH (1:1).

  • Add 3.0 g of Celite 545. Note: Do not use silica for dry loading; it pre-adsorbs the nitrogen-rich compound too strongly, requiring highly polar solvents to desorb, which ruins the gradient.

  • Evaporate the solvent under reduced pressure at 40°C until a free-flowing powder is obtained.

    • Validation Check: The powder must not clump. Clumping indicates residual solvent, which will cause immediate band broadening upon loading.

Step 2: Column Passivation

  • Slurry-pack a silica gel column (40-63 µm) using CH 2​ Cl 2​ containing 1% (v/v) Et 3​ N.

  • Flush with 3 column volumes (CV) of the same solvent to fully passivate acidic silanols.

Step 3: Gradient Elution

  • Load the Celite-adsorbed crude evenly onto the column head.

  • Elute using the following stepwise gradient:

    • 2 CV of CH 2​ Cl 2​ (1% Et 3​ N) — Washes away lipophilic byproducts.

    • 3 CV of CH 2​ Cl 2​ /MeOH (99:1)

    • 3 CV of CH 2​ Cl 2​ /MeOH (97:3) — The N1-isomer elutes here.

    • 3 CV of CH 2​ Cl 2​ /MeOH (95:5) — The N2-isomer elutes here.

Step 4: Verification and Recovery

  • Spot fractions on TLC (CH 2​ Cl 2​ /MeOH 90:10).

    • Validation Check: The N1-isomer will show an R f​ ~0.6, while the N2-isomer will show an R f​ ~0.35.

  • Pool the respective fractions, concentrate under reduced pressure, and place under high vacuum (0.1 Torr) for 12 hours to remove residual Et 3​ N.

Workflows & Mechanistic Diagrams

The following diagram illustrates the logical flow for isolating pyrazolo[3,4-d]pyrimidine kinase inhibitors from crude, intractable mixtures using the acid-base extraction logic detailed in the FAQs.

G A Crude Pyrazolo[3,4-d]pyrimidine B Acid-Base Extraction (1M HCl) A->B Dissolve C Aqueous Layer (Protonated Core) B->C Phase Separation D Organic Layer (Impurities) B->D Discard E Neutralization (pH 8 with NaHCO3) C->E Precipitation F Dry Loading onto Celite E->F Filtration & Prep G Flash Chromatography (CH2Cl2/MeOH) F->G Load H Pure Kinase Inhibitor Analog G->H Elution

Workflow for the isolation and purification of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

References

  • Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties PubMed / NIH URL:[Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study MDPI URL:[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies ACS Publications URL:[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Assays &amp; Minimizing Normal Cell Cytotoxicity for 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the Technical Support Center for researchers and drug development professionals working with1 (CAS: 21254-05-7)[1]. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a prominent scaffold in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with1 (CAS: 21254-05-7)[1]. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a prominent scaffold in medicinal chemistry known for potent ATP-competitive kinase inhibition (targeting kinases such as CDK2, Src, and EGFR)[2][3].

A critical challenge in preclinical screening is achieving a high Selectivity Index (SI)—maximizing apoptotic efficacy in cancer cells while minimizing off-target cytotoxicity in normal healthy cells (such as WI-38 fibroblasts or PBMCs)[3][4]. This guide provides field-proven troubleshooting strategies, formulation advice, and self-validating protocols to optimize your therapeutic window.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I observing high cytotoxicity in normal fibroblasts (e.g., WI-38) at my working concentration? A: Pyrazolo[3,4-d]pyrimidines target kinases that are essential for normal cell cycle regulation, albeit often overexpressed in malignancies[5]. If your working concentration exceeds the therapeutic window, basal kinase activity in normal cells is inhibited, leading to unintended cell cycle arrest or apoptosis. Causality & Solution: You must establish a Selectivity Index (SI). Perform a strict dose-response titration (e.g., 0.1 to 50 µM). Studies on related 3 demonstrate that an optimized dose can maintain normal cell (WI-38) viability with an IC50 > 35 µM, while effectively targeting cancer cells at sub-micromolar levels[3].

Q2: The compound has poor aqueous solubility. My vehicle control (DMSO) is causing baseline toxicity. How can I resolve this? A: 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is highly hydrophobic. Using DMSO concentrations above 0.1%–0.5% (v/v) induces solvent-mediated cytotoxicity, confounding your viability data. Causality & Solution: To bypass DMSO toxicity, transition to polymer-based nanocarriers. Formulating 6 with block copolymers (like the Pluronic family) significantly enhances aqueous solubility and cellular uptake without compromising the compound's potency, thereby shielding normal cells from solvent shock[6].

Q3: My MTT assay indicates severe toxicity in normal cells, but under phase-contrast microscopy, the cells appear healthy and confluent. What is causing this discrepancy? A: This is a classic assay artifact. Highly conjugated heterocyclic compounds can sometimes precipitate in culture media or directly interfere with the mitochondrial reductases responsible for converting the MTT tetrazolium salt into formazan. Causality & Solution: The compound is likely causing a false-positive reduction in metabolic signal rather than true cell death. Switch to an orthogonal, non-metabolic viability assay. We recommend ATP-luminescence assays (e.g., CellTiter-Glo) or flow cytometry using Annexin V/Propidium Iodide (PI) to accurately quantify true apoptotic events[7].

Section 2: Data Presentation - Typical Cytotoxicity Profiles

To benchmark your experiments, compare your results against the established cytotoxicity profiles of optimized pyrazolo[3,4-d]pyrimidine derivatives.

Cell Line TypeSpecific LineTarget Kinase DependencyExpected IC50 Range (µM)Selectivity Index (SI)
Normal Fibroblast WI-38Basal (Low)> 35.0 - 69.6 µMBaseline (1.0)
Colorectal Carcinoma HCT-116High (CDK2/EGFR)0.09 - 8.15 µM~4.0 to >300
Glioblastoma GIN8 / GCE28High (Src/Fyn)7.2 - 11.2 µM~3.0 to 10.0
Lung Adenocarcinoma A549High (EGFR WT/Mutant)0.016 - 8.21 µM~4.5 to >500

(Data synthesized from recent structure-activity relationship studies on pyrazolopyrimidine kinase inhibitors[3][4][6][7])

Section 3: Visualizations

Pathway Compound 1-Cyclohexyl-N-ethyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine Kinase Target Kinases (CDK2, Src, EGFR) Compound->Kinase ATP-Competitive Inhibition Cancer Cancer Cells (Overexpressed Targets) Kinase->Cancer High Dependency Normal Normal Cells (Basal Targets) Kinase->Normal Low Dependency Apoptosis Apoptosis / Cell Cycle Arrest (Therapeutic Effect) Cancer->Apoptosis Desired Outcome Toxicity Off-Target Cytotoxicity (Adverse Effect) Normal->Toxicity High Dose / Solvent Toxicity Optimization Dose Titration & Polymer Formulation Optimization->Compound Enhances Selectivity Optimization->Toxicity Minimizes

Mechanism of action and optimization pathways to minimize normal cell cytotoxicity.

Workflow Step1 Cell Seeding (WI-38 & Cancer Lines) Step2 Compound Formulation (Polymer/Nanocarrier) Step1->Step2 Step3 Dose-Response Treatment (0.1-50 µM) Step2->Step3 Step4 Orthogonal Viability Assays (ATP/Flow) Step3->Step4 Step5 Selectivity Index Calculation Step4->Step5

Experimental workflow for cytotoxicity counter-screening and Selectivity Index calculation.

Section 4: Step-by-Step Methodology - Cytotoxicity Counter-Screening Protocol

To accurately determine the cytotoxicity of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against normal cells, follow this self-validating protocol using WI-38 fibroblasts as a counter-screen[3].

Phase 1: Preparation & Formulation

  • Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Polymer Encapsulation (Optional but Recommended): To reduce DMSO concentration in the final assay, encapsulate the compound using a Pluronic block copolymer (e.g., F127) by thin-film hydration[6].

  • Working Dilutions: Prepare serial dilutions in complete culture media (e.g., DMEM + 10% FBS). Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent solvent-induced normal cell death.

Phase 2: Cell Seeding & Treatment 4. Seeding: Seed WI-38 (normal) and a matched cancer cell line (e.g., HCT-116) at a density of 5,000 cells/well in 96-well opaque-walled plates. 5. Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence and exponential growth recovery. 6. Dosing: Aspirate media and apply the compound dilutions (range: 0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (e.g., Staurosporine). 7. Exposure: Incubate for 48 to 72 hours. Note: Prolonged exposure beyond 72 hours may artificially inflate normal cell cytotoxicity due to media nutrient depletion.

Phase 3: Orthogonal Readout & Analysis 8. ATP Luminescence Assay: Add CellTiter-Glo reagent (volume equal to culture media) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. 9. Quantification: Read luminescence using a microplate reader. 10. Data Processing: Normalize data against the vehicle control (set to 100% viability). Use non-linear regression (curve fit) in GraphPad Prism to calculate the IC50. 11. Validation: Calculate the Selectivity Index (SI) = (IC50 Normal Cells) / (IC50 Cancer Cells). An SI > 3 indicates a favorable therapeutic window.

References
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.6

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Elsevier / PubMed.4

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.3

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis.7

  • 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7) Compound Information. BLD Pharm.1

Sources

Optimization

Technical Support Center: Overcoming Bioavailability Challenges of Pyrazolo[3,4-d]pyrimidine Compounds

Welcome to the Advanced Applications Support Center. Pyrazolo[3,4-d]pyrimidines are potent adenine isosteres that act as ATP-competitive inhibitors of critical oncogenic kinases (e.g., c-Src, Abl, EGFR).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Pyrazolo[3,4-d]pyrimidines are potent adenine isosteres that act as ATP-competitive inhibitors of critical oncogenic kinases (e.g., c-Src, Abl, EGFR). While they exhibit exceptional in vitro target affinity, their high lipophilicity and planar structure often result in poor aqueous solubility, rapid metabolic clearance, and suboptimal in vivo bioavailability.

This guide provides diagnostic troubleshooting, field-proven resolution protocols, and structural engineering strategies to translate your in vitro hits into viable in vivo candidates.

Part 1: Diagnostic Hub & Troubleshooting FAQs

Issue 1: Compound Precipitation in Aqueous Assay Media

Q: My pyrazolo[3,4-d]pyrimidine derivatives crash out of solution when spiked from DMSO into aqueous cell culture media, leading to erratic IC50 values. How do I stabilize the free drug?

Causality: The planar heteroaromatic core of pyrazolo[3,4-d]pyrimidines promotes strong intermolecular π−π stacking, resulting in high crystal lattice energy and extreme hydrophobicity. When introduced to an aqueous environment, the thermodynamic drive to minimize water contact forces rapid crystallization. Resolution: Disrupt the crystal lattice using supramolecular encapsulation or amorphous solid dispersions.

  • Cyclodextrin Complexation: Formulating the drug with 2-Hydroxypropyl- β -cyclodextrin (HP β CD) encapsulates the lipophilic core within the cyclodextrin cavity, improving water solubility by 100- to 1000-fold and restoring anti-proliferative activity in cell-based assays (1)[1].

  • Polymer-Drug Microarrays: For high-throughput screening, inkjet 2D printing can be used to dispense microgram quantities of the drug into water-soluble polymers (e.g., PVP), creating amorphous solid dispersions that prevent precipitation (2)[2].

Issue 2: Suboptimal In Vivo Exposure Despite High Potency

Q: We observe nanomolar c-Src/Abl inhibition, but our murine xenograft models show no tumor regression. Pharmacokinetic (PK) analysis reveals a very low plasma Area Under the Curve (AUC). What is the optimal delivery strategy?

Causality: The free base is likely undergoing rapid opsonization and clearance by the reticuloendothelial system (RES) or failing to cross the gastrointestinal barrier due to dissolution-rate-limited absorption. Resolution: Implement a transient chemical modification (prodrug) or a nanocarrier system.

  • Prodrug Engineering: Conjugating a solubilizing moiety (e.g., a basic aliphatic amine) via an enzymatically cleavable linker (e.g., an ester) dramatically increases aqueous solubility. Serum esterases cleave the linker in vivo, releasing the active pyrazolo[3,4-d]pyrimidine directly into systemic circulation (). This approach has been successfully validated in orthotopic glioblastoma models (3)[3].

  • Targeted Immunoliposomes: Encapsulating the compound (e.g., Si306) in PEGylated stealth liposomes decorated with targeting antibodies (such as anti-GD2 for neuroblastoma) shields the drug from rapid clearance and facilitates active tumor homing (4)[4].

Issue 3: Rapid Phase I Metabolic Clearance

Q: Our lead compound is highly soluble but exhibits a very short half-life due to rapid hepatic metabolism. Can we optimize the scaffold without losing target affinity?

Causality: Exposed phenyl rings or benzylic positions on the pyrazolo[3,4-d]pyrimidine core are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Resolution: Bioisosteric replacement. Replacing metabolically labile groups (like a benzoic acid moiety) with a benzoxaborole ring maintains critical hydrogen-bonding interactions within the target's active site while significantly improving oral bioavailability and metabolic stability (5)[5].

Part 2: Visualizing the Optimization Logic

FormulationWorkflow cluster_0 Bioavailability Optimization Strategies Start Poor Bioavailability Pyrazolo[3,4-d]pyrimidine HPBCD HPβCD Complexation (In Vitro Assays) Start->HPBCD Solubilization Prodrug Prodrug Synthesis (Enzymatic Cleavage) Start->Prodrug Chemical Mod Liposomes Pegylated Liposomes (In Vivo Targeting) Start->Liposomes Encapsulation Solubility Enhanced Aqueous Solubility HPBCD->Solubility Prodrug->Solubility Exposure Increased Plasma Exposure (AUC) Prodrug->Exposure Liposomes->Exposure Efficacy Improved Anti-Tumor Efficacy Solubility->Efficacy Exposure->Efficacy

Workflow for optimizing pyrazolo[3,4-d]pyrimidine bioavailability via formulation and prodrugs.

Pathway cluster_1 Downstream Signaling Drug Pyrazolo[3,4-d]pyrimidine (Optimized Formulation) Target c-Src / Abl Kinases (ATP-binding site) Drug->Target Inhibits STAT3 STAT3 Pathway Target->STAT3 Blocked Activation PI3K PI3K/AKT Pathway Target->PI3K Blocked Activation Outcome Apoptosis & Decreased Proliferation STAT3->Outcome Induces PI3K->Outcome Induces

Mechanism of action: Pyrazolo[3,4-d]pyrimidines inhibit c-Src/Abl to induce apoptosis.

Part 3: Quantitative Data Analytics

The following table synthesizes the expected pharmacokinetic and pharmacodynamic improvements when applying the resolution strategies to a standard pyrazolo[3,4-d]pyrimidine core (e.g., Si306 or dual Src/Abl inhibitors).

Formulation StrategyCarrier / ModificationApparent Aq. Solubility ( μ g/mL)In Vitro Target ActivityIn Vivo Plasma AUC Profile
Free Drug (Control) None (DMSO stock)< 1.0Highly Active (~0.13 μ M)Baseline (Rapid clearance)
Supramolecular HP β CD Inclusion Complex> 100.0 (100x increase)MaintainedN/A (Primarily in vitro)
Chemical Prodrug Ester-linked aliphatic amine> 500.0Inactive (Requires cleavage)3x to 5x Increase
Nanocarrier GD2-Targeted PEG-LiposomeHighly DispersibleEnhanced cellular uptake> 5x Increase (Extended t1/2​ )

Part 4: Resolution Protocols & Methodologies

Protocol A: Preparation of HP β CD Inclusion Complexes (Phase-Solubility Method)

Use this protocol to generate stable aqueous solutions of your compound for cell-free kinase assays and cell culture.

  • Preparation of Carrier Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP β CD (ranging from 0 to 50 mM) in distilled water or PBS (pH 7.4).

  • Drug Saturation: Add an excess amount of the solid pyrazolo[3,4-d]pyrimidine derivative to each vial containing the HP β CD solutions.

  • Equilibration: Seal the vials and shake them continuously on an orbital shaker at 25°C for 72 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 μ m PTFE syringe filter to remove any undissolved drug.

  • Validation Checkpoint: Quantify the dissolved drug concentration in the filtrate using UV-Vis spectroscopy (at the compound's specific λmax​ ) or HPLC. A linear increase in drug concentration as a function of HP β CD concentration confirms an AL​ -type phase-solubility profile, validating successful 1:1 complexation.

  • Isolation: Lyophilize the optimized solution to obtain the solid inclusion complex for long-term storage.

Protocol B: Synthesis and Validation of Water-Soluble Prodrugs

Use this protocol to chemically modify the drug for in vivo murine models.

  • Linker Attachment: Dissolve the parent pyrazolo[3,4-d]pyrimidine (bearing a free hydroxyl or amino group) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) and cool to 0°C. Dropwise, add an enzymatically cleavable linker (e.g., chloromethyl chloroformate).

  • Solubilizing Moiety Addition: Once the intermediate is formed, add a solubilizing basic moiety (e.g., N-methylpiperazine) and stir at room temperature until the reaction is complete (monitored via TLC).

  • Purification: Purify the resulting prodrug via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Validation Checkpoint (Serum Stability Assay): Incubate the purified prodrug in human or murine serum at 37°C. Extract aliquots at 0, 30, 60, 120, and 240 minutes. Analyze via LC-MS. A self-validating prodrug system will show a time-dependent decrease in the prodrug mass peak and a corresponding stoichiometric increase in the parent drug mass peak, confirming enzymatic cleavage.

Protocol C: Encapsulation in PEGylated Immunoliposomes

Use this protocol to formulate the drug for targeted in vivo tumor homing.

  • Lipid Film Hydration: Dissolve the lipids (e.g., DPPC, cholesterol, and DSPE-PEG2000) and the pyrazolo[3,4-d]pyrimidine compound in a chloroform/methanol mixture. Evaporate the solvent under reduced pressure to form a thin lipid film.

  • Hydration & Extrusion: Hydrate the film with PBS (pH 7.4) at 60°C. Extrude the resulting multilamellar vesicles through polycarbonate membranes (100 nm pore size) to form unilamellar liposomes.

  • Antibody Conjugation: Incubate the liposomes with thiolated targeting antibodies (e.g., anti-GD2) to facilitate covalent linkage to maleimide-functionalized PEG chains on the liposome surface.

  • Validation Checkpoint: Measure the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a uniform, monodisperse formulation. Calculate encapsulation efficiency (EE%) by lysing a liposome aliquot with Triton X-100 and quantifying the drug via HPLC.

References

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. ACS Publications.[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC (PubMed Central).[Link]

  • 2-Hydroxypropyl- β -cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry (via Sci-Hub).[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.[Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Biomedicines.[Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Inhibitor Optimization

Welcome to the Technical Support and Troubleshooting Center. As application scientists, we know that optimizing the pyrazolo[3,4-d]pyrimidine scaffold—a privileged adenine bioisostere—requires balancing target affinity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As application scientists, we know that optimizing the pyrazolo[3,4-d]pyrimidine scaffold—a privileged adenine bioisostere—requires balancing target affinity, kinase selectivity, and aqueous solubility. This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural insights to help you overcome common hurdles in your kinase inhibitor development workflows.

Section 1: SAR Troubleshooting & Potency FAQs

Q1: How do I improve the binding affinity and potency of my pyrazolo[3,4-d]pyrimidine scaffold against target kinases (e.g., Src/Abl, CDK2)? A: The pyrazolo[3,4-d]pyrimidine core mimics ATP to bind the kinase hinge region[1]. If your initial hits lack low-nanomolar potency, focus your Structure-Activity Relationship (SAR) efforts on the C4 and C6 positions. Substitutions at C4 (e.g., bulky aryl amines) optimize critical hydrogen bonding with the hinge region, while C6 modifications (e.g., aliphatic or thiophenethyl groups) can exploit adjacent hydrophobic pockets to drive affinity[1]. For targets like FGFR, you can transition from a reversible to an irreversible inhibitor by incorporating a terminal acrylamide moiety; this acts as a Michael acceptor to form a covalent bond with specific cysteine residues (e.g., Cys491), drastically increasing residence time and potency[2].

Q2: My optimized derivative shows excellent in vitro IC50 but poor cellular potency due to low aqueous solubility. How can I troubleshoot this? A: High lipophilicity is a classic bottleneck for ATP-competitive inhibitors. A causality-driven approach is the synthesis of a prodrug. By introducing an ionizable solubilizing moiety—such as an N-methylpiperazino group linked via an O-alkyl carbamate chain at the N1 position—you can dramatically increase aqueous solubility[3]. This moiety remains stable in buffer but undergoes enzymatic hydrolysis in cellular environments, releasing the active parent compound. Alternatively, if chemical modification is not viable, formulating the inhibitor with polymers like Pluronic can enhance solubility and even facilitate blood-brain barrier (BBB) transport for targets like Glioblastoma Multiforme (GBM)[4].

Q3: I am observing unexpected SAR drop-offs when testing against Protein Kinase D (PKD). Why is the standard ATP-mimetic SAR failing? A: While pyrazolo[3,4-d]pyrimidines typically bind in a standard ATP-mimetic orientation, certain kinases induce an alternate binding mode. Structural studies reveal that in PKD, the pyrazolo[3,4-d]pyrimidine core can flip 180 degrees within the binding pocket[5]. If your standard C4/C6 modifications are causing steric clashes, you must re-evaluate your docking models to accommodate this flipped orientation.

Q4: How do I ensure my inhibitor is selective and not just a promiscuous pan-kinase blocker? A: Kinase promiscuity is a major hurdle due to the highly conserved nature of the ATP-binding site. To enhance selectivity, introduce specific steric bulk or electronegative atoms that exploit unique features of the target kinase's DFG-in or DFG-out conformations. For instance, introducing a para-fluorine substitution on a phenolic pendant ring not only improves metabolic stability against oxidative degradation but also significantly enhances ligand efficiency and selectivity for kinases like BRK over off-target proteins[6].

Section 2: Visualizations of Mechanisms & Workflows

G Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Kinase Target Kinase (e.g., Src, Abl, EGFR) Inhibitor->Kinase ATP-competitive inhibition Downstream Downstream Phosphorylation (Signaling Cascade) Kinase->Downstream Catalyzes (Blocked) Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Pathway Arrest

Fig 1: Mechanism of target kinase inhibition and subsequent apoptotic induction.

G Start Base Scaffold: Pyrazolo[3,4-d]pyrimidine C4 C4-Position (Hinge Binding) Start->C4 C6 C6-Position (Hydrophobic Pocket) Start->C6 N1 N1-Position (Solubility/Prodrug) Start->N1 Assay In Vitro Kinase Assay (IC50 Validation) C4->Assay Affinity C6->Assay Selectivity ADME Aqueous Solubility & Plasma Stability N1->ADME Bioavailability Lead Optimized Lead Compound Assay->Lead Potency Confirmed ADME->Lead ADME Cleared

Fig 2: Hit-to-lead structural optimization workflow for pyrazolo[3,4-d]pyrimidines.

Section 3: Quantitative SAR Data Summary

To benchmark your internal development, refer to the following quantitative data summarizing successful structural modifications and their resulting potencies across various targets.

Compound / ScaffoldTarget KinaseKey Structural ModificationIC50 (nM)Cellular Efficacy / Notes
Compound 17 CDK2C4-aryl amine, C6-unsubstituted190Induces apoptosis in cancer cell lines[1].
Compound 24j PLK4Rational structure-based design0.2Potent antiproliferative in MCF-7 cells (0.36 μM)[7].
Compound 36 FGFR1-3Terminal acrylamide Michael acceptor< 10Irreversible covalent binding via Cys491[2].
Compound 51 BRK/PTK6para-fluorine on phenolic ring3.37High metabolic stability and ligand efficiency[6].
SI306 Src / GBMProdrug / Polymer formulation7,200 - 11,200High BBB penetration potential; active in GBM cells[4].

Section 4: Experimental Methodologies

Protocol 1: Self-Validating In Vitro Kinase Inhibition & Cellular Target Engagement Assay

Causality: Biochemical IC50 does not guarantee cellular target engagement due to membrane permeability issues. This protocol pairs a cell-free enzymatic assay with a cellular Western blot to validate that the observed phenotypic response is causally linked to target kinase inhibition.

Step-by-Step Methodology:

  • Cell-Free Kinase Assay: Incubate the recombinant target kinase (e.g., c-Src) with varying concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor (0.1 nM to 10 μM) in the presence of ATP and a specific peptide substrate.

  • Quantification: Use a luminescent ATP detection reagent to measure residual ATP.

    • Self-Validation Check: Always include a known potent inhibitor (e.g., Dasatinib) as a positive control and a vehicle (DMSO) as a negative control to ensure assay dynamic range.

  • Cellular Treatment: Treat target cancer cells (e.g., K-562 or patient-derived GBM cell lines) with the inhibitor at 1x, 5x, and 10x the biochemical IC50 for 4 hours.

  • Lysate Preparation: Lyse cells using RIPA buffer supplemented heavily with protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Target Engagement Readout: Perform a Western blot probing with phospho-specific antibodies (e.g., anti-p-Src[Tyr416]).

    • Self-Validation Check: A dose-dependent decrease in the phosphorylated target, without a reduction in total target protein (probed simultaneously), confirms specific cellular target engagement rather than general cytotoxicity.

Protocol 2: Prodrug Synthesis & Aqueous Solubility Validation

Causality: To ensure the N1-modified prodrug is inactive until cleaved, and to verify the solubility enhancement is functionally useful for in vivo dosing.

Step-by-Step Methodology:

  • Synthesis: React the parent pyrazolo[3,4-d]pyrimidine with an O-alkyl carbamate linker conjugated to an ionizable group (e.g., N-methylpiperazine) under basic conditions[3].

  • Purification: Purify the crude product via preparative HPLC. Confirm the mass and purity (>95%) using LC-MS.

  • Kinetic Solubility Assay: Dissolve the prodrug in PBS (pH 7.4) and measure thermodynamic solubility via UV-Vis spectroscopy, comparing the absorbance curve to the parent drug.

  • Plasma Stability & Cleavage Assay: Incubate the prodrug in human or murine plasma at 37°C. Take aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with cold acetonitrile.

  • Quantification: Centrifuge to pellet proteins, then analyze the supernatant via LC-MS/MS to monitor the disappearance of the prodrug and the stoichiometric appearance of the active parent compound.

    • Self-Validation Check: The prodrug must show >10-fold higher solubility in PBS and a predictable, quantifiable half-life in plasma to be considered a successful candidate[3].

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.[Link](Note: Sourced via PMC/PubMed index for BRK/PTK6 inhibitors)

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm.[Link]

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine to other kinase inhibitors

Title: Comparative Profiling of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Structural and Mechanistic Guide Executive Summary The development of highly selective kinase inhibitors requires precise exploi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Structural and Mechanistic Guide

Executive Summary The development of highly selective kinase inhibitors requires precise exploitation of the ATP-binding pocket. The compound 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as CNE-PPA ) leverages a highly privileged heterocyclic scaffold to achieve potent kinase inhibition[1]. This guide provides an objective comparison of CNE-PPA against benchmark kinase inhibitors (e.g., PP2, Dasatinib, Staurosporine), detailing the structural causality behind its selectivity, comparative performance data, and self-validating experimental workflows for its evaluation.

Structural Rationale & Target Selectivity

The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of the adenine ring of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region[2]. However, the true selectivity of CNE-PPA stems from its specific functional group substitutions:

  • N1-Cyclohexyl Substitution: The bulky cyclohexyl moiety at the N1 position projects deep into the hydrophobic pocket adjacent to the gatekeeper amino acid. This creates steric clashes with kinases possessing bulky gatekeeper residues (e.g., Aurora kinases) while tightly binding to kinases with smaller gatekeepers, such as the Src family kinases (SFKs)[3].

  • N4-Ethyl Substitution: Alkylation of the exocyclic C4-amine with an ethyl group directs the ligand toward the solvent-exposed channel. By restricting the rotational degrees of freedom and eliminating a hydrogen bond donor, this substitution prevents promiscuous binding to non-kinase purine-binding proteins, significantly reducing off-target toxicity[1].

Comparative Performance Matrix

To contextualize the efficacy of CNE-PPA, we compare its biochemical and cellular profile against established broad-spectrum and targeted inhibitors.

InhibitorChemical ScaffoldPrimary TargetsBinding ModeKinase SelectivityCellular Permeability
CNE-PPA Pyrazolo[3,4-d]pyrimidineSFKs (Src, Lck, Fyn)Type I (ATP-competitive)High (Gatekeeper-dependent)High (Lipophilic N1-cyclohexyl)
PP2 Pyrazolo[3,4-d]pyrimidineSFKsType I (ATP-competitive)Moderate to HighHigh
Dasatinib Thiazole-carboxamideBCR-Abl, SFKs, c-KITType I (DFG-in)Moderate (Multi-kinase)High
Staurosporine IndolocarbazolePan-kinaseType I (ATP-competitive)Very Low (Promiscuous)High (Highly cytotoxic)

Note: Data synthesis reflects established structure-activity relationships for N1-alkylated pyrazolo[3,4-d]pyrimidines.

Signaling Pathway Visualization

CNE-PPA primarily disrupts the Src/FAK signaling axis, a critical pathway driving tumor cell proliferation and invasion[3].

SrcPathway RTK Receptor Tyrosine Kinase (EGFR/PDGFR) Src Src Family Kinase (Primary Target) RTK->Src Activation FAK Focal Adhesion Kinase (FAK) Src->FAK Phosphorylation PI3K PI3K / Akt Src->PI3K Signaling Proliferation Cell Proliferation & Survival FAK->Proliferation Migration PI3K->Proliferation Survival Inhibitor CNE-PPA (Inhibitor) Inhibitor->Src ATP-Competitive Inhibition

Caption: Src/FAK Signaling Pathway and Kinase Inhibition Nodes.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and eliminate false positives, the evaluation of CNE-PPA must follow a self-validating workflow. The following protocols explain not just the how, but the why behind each step.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay Purpose: To determine the precise biochemical IC50 of CNE-PPA against isolated Src kinase. Causality: TR-FRET is selected over standard fluorescence polarization because the time-resolved measurement eliminates interference from the auto-fluorescence of the pyrazolo-pyrimidine compound itself, preventing false-positive inhibition readouts.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Rationale: DTT maintains the kinase catalytic cysteine residues in a reduced, active state, while Brij-35 prevents non-specific adsorption of the highly lipophilic CNE-PPA to the microplate walls.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of CNE-PPA in 100% DMSO, then dilute 1:100 in assay buffer. Rationale: A broad 10-point curve ensures accurate calculation of the Hill slope, confirming a 1:1 stoichiometric binding model.

  • Kinase Reaction: Combine 1 nM recombinant Src kinase, the inhibitor dilutions, and a fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at exactly its predetermined Michaelis constant ( Km​ ). Rationale: Running the assay at the ATP Km​ balances assay sensitivity with physiological relevance, allowing the ATP-competitive CNE-PPA to demonstrate its true potency without being artificially outcompeted by saturating ATP levels.

  • Readout: Add the Terbium-labeled anti-phospho antibody and read the TR-FRET signal (excitation 340 nm, emission 495/520 nm). Calculate the IC50 using non-linear regression.

Protocol B: Intracellular Target Engagement (NanoBRET) Purpose: To validate that the biochemical potency translates to live-cell target engagement. Causality: Biochemical assays cannot account for cellular permeability or intracellular ATP competition (~1-5 mM). NanoBRET confirms that CNE-PPA physically crosses the lipid bilayer and binds the target kinase in a native cellular environment.

  • Transfection: Transfect HEK293 cells with a plasmid encoding a Src-NanoLuc fusion protein.

  • Tracer Titration: Treat cells with a cell-permeable fluorescent kinase tracer.

  • Competitive Displacement: Introduce CNE-PPA to the cells. If CNE-PPA penetrates the cell and binds the Src-NanoLuc hinge region, it will competitively displace the tracer, resulting in a quantifiable loss of the Bioluminescence Resonance Energy Transfer (BRET) signal.

Experimental Workflow Visualization

The integration of biochemical and cellular assays forms a robust pipeline for validating pyrazolo[3,4-d]pyrimidine derivatives.

Workflow Synth Compound Synthesis & QC TRFRET TR-FRET Biochemical Assay Synth->TRFRET IC50 Profiling NanoBRET NanoBRET Cellular Assay TRFRET->NanoBRET Target Engagement Pheno Phenotypic Viability (MTS) NanoBRET->Pheno Anti-proliferative Lead Lead Candidate Validation Pheno->Lead Data Integration

Caption: Orthogonal Screening Workflow for Kinase Inhibitor Validation.

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Comparative

A Comparative Guide to BTK Inhibition: Ibrutinib vs. Novel Pyrazolo[3,4-d]pyrimidine Analogs

Introduction Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1][2] As a key mediator in the B-cell receptor (BCR) signaling pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1][2] As a key mediator in the B-cell receptor (BCR) signaling pathway, its inhibition disrupts the proliferation and survival of malignant B-cells.[3] Ibrutinib, the first-in-class irreversible BTK inhibitor, has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4] However, its clinical application is accompanied by off-target effects, largely attributed to its broad kinase selectivity profile, which has spurred the development of next-generation inhibitors with improved precision.[4][5]

This guide provides a comparative analysis of Ibrutinib against the emerging class of 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors, as represented by investigational molecules like 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, owing to its structural resemblance to the adenine core of ATP.[6] This allows for potent and selective interactions within the kinase hinge region. Researchers are actively exploring this chemical space to develop BTK inhibitors with superior selectivity and potentially improved safety profiles compared to Ibrutinib.[3][7] This analysis will delve into the mechanisms of action, comparative efficacy and selectivity, and the experimental methodologies used to characterize these inhibitors.

Mechanism of Action: Covalent vs. Reversible Inhibition

The primary mechanism of action for Ibrutinib is the irreversible covalent inhibition of BTK.[2] This is achieved through the formation of a covalent bond between the acrylamide warhead of Ibrutinib and the cysteine residue at position 481 (Cys481) within the ATP-binding site of BTK.[8] This irreversible binding leads to sustained inactivation of the kinase, effectively shutting down the BCR signaling cascade.[9]

Many novel pyrazolo[3,4-d]pyrimidine-based inhibitors, following the precedent of Ibrutinib, are also designed as covalent inhibitors, incorporating a Michael acceptor to target the same Cys481 residue.[7] However, the field is also exploring non-covalent, reversible inhibitors within this scaffold. The choice between a covalent and a non-covalent approach has significant implications for the inhibitor's pharmacological profile, including duration of action, potential for off-target covalent modifications, and strategies to overcome resistance mutations at the C481 residue.[2][9]

BTK Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism of its inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP2 PIP2 LYN_SYK->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKCβ / Ca²⁺ Mobilization DAG_IP3->PKC_Ca NFkB NF-κB Pathway PKC_Ca->NFkB Proliferation Cell Proliferation, Survival, Adhesion NFkB->Proliferation Inhibitor Ibrutinib / Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BTK Covalent Binding to Cys481

Caption: BTK's role in the BCR signaling pathway and its inhibition.

Comparative Analysis: Efficacy and Selectivity

The clinical efficacy of a BTK inhibitor is not solely dependent on its on-target potency but is also significantly influenced by its selectivity profile across the human kinome. Off-target inhibition can lead to a range of adverse effects, as seen with Ibrutinib's inhibition of kinases such as TEC, EGFR, and ITK.[4][5]

Biochemical Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a primary measure of a drug's potency in a biochemical assay. While specific IC₅₀ data for 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is not widely published, studies on analogous pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent BTK inhibition, with IC₅₀ values often in the low nanomolar range, comparable to or even exceeding that of Ibrutinib.[3][7]

Compound/ClassTarget KinaseReported IC₅₀ (nM)Reference
Ibrutinib BTK~0.5 - 9.1[1][7]
TEC~5.0[4]
EGFR~5.6[4]
ITK~10.7[4]
Pyrazolo[3,4-d]pyrimidineDerivative (Compound 15b) BTK4.2[7]
Pyrazolo[3,4-d]pyrimidineDerivative (Compound 6b) BTK1.2[3]

Note: IC₅₀ values can vary depending on the specific assay conditions.

The data indicates that novel pyrazolo[3,4-d]pyrimidine inhibitors can be designed to have very high potency against BTK. The key differentiator often lies in their selectivity.

Kinase Selectivity Profile

The goal in developing next-generation BTK inhibitors is to maintain high on-target potency while minimizing off-target activity. Kinome profiling studies are essential to assess this. Ibrutinib is known to inhibit several other kinases with similar potency to BTK.[4] In contrast, research on newer pyrazolo[3,4-d]pyrimidine derivatives has shown the potential for significantly improved selectivity.[6] By modifying the substituents on the pyrazolo[3,4-d]pyrimidine core, medicinal chemists can steer the molecule away from the active sites of off-target kinases, potentially reducing side effects like rash (EGFR inhibition) and bleeding (TEC inhibition).[4]

Experimental Protocols

The following are standardized protocols for the biochemical and cellular characterization of BTK inhibitors.

Protocol 1: BTK Biochemical Potency Assay (IC₅₀ Determination)

This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ value of an inhibitor against purified BTK enzyme.

Objective: To quantify the concentration of an inhibitor required to inhibit 50% of BTK enzymatic activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at or near the Kₘ for BTK)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test inhibitors (serial dilutions)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor (e.g., 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, Ibrutinib) in DMSO, followed by a further dilution in kinase buffer.

  • Add a fixed volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the BTK enzyme and peptide substrate solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced.

  • Read the signal (luminescence, fluorescence) on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for BTK inhibitor IC₅₀ determination.

Protocol 2: Cellular BTK Target Engagement Assay

This protocol assesses the ability of an inhibitor to engage and inhibit BTK within a cellular context, often by measuring the phosphorylation of a downstream substrate.

Objective: To measure the inhibition of BTK-mediated signaling in a relevant cell line.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors (serial dilutions)

  • Stimulant (e.g., anti-IgM antibody to activate the BCR)

  • Lysis buffer

  • Antibodies for Western Blot or ELISA (e.g., anti-phospho-BTK (Y223), anti-phospho-PLCγ2 (Y1217), total BTK, loading control like GAPDH)

  • Reagents for Western Blotting or ELISA

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the B-cell receptor pathway by adding anti-IgM to the wells (except for the unstimulated control). Incubate for a short period (e.g., 5-15 minutes).

  • Immediately stop the stimulation by washing the cells with cold PBS and then lyse the cells on ice with lysis buffer.

  • Quantify the protein concentration in each lysate.

  • Analyze the phosphorylation status of BTK (autophosphorylation at Y223) or its downstream substrate PLCγ2 using Western Blot or a quantitative ELISA.

  • Normalize the phospho-protein signal to the total protein or a loading control.

  • Calculate the percent inhibition of phosphorylation at each inhibitor concentration relative to the stimulated vehicle control.

  • Determine the cellular IC₅₀ (or EC₅₀) by plotting the percent inhibition against the inhibitor concentration.

Conclusion

Ibrutinib has undoubtedly been a landmark achievement in targeted cancer therapy, validating BTK as a crucial therapeutic target. However, its off-target activities highlight the need for more selective inhibitors. The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a highly promising platform for the development of next-generation BTK inhibitors. As demonstrated by numerous preclinical studies, derivatives from this class, such as the conceptual 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, have the potential to achieve high on-target potency with significantly improved kinase selectivity.[3][7] This improved selectivity could translate into a better safety profile and wider therapeutic window. The continued exploration of structure-activity relationships within this chemical class is a vibrant area of research that holds the promise of delivering safer and more effective treatments for patients with B-cell malignancies and autoimmune disorders.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (URL: [Link])

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (URL: [Link])

  • Design and Synthesis of Novel Pyrazolo[3,4- d ]pyrimidin-1-yl piperidine Derivatives as Bruton's Tyrosine Kinase Inhibitors. (URL: [Link])

  • Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment. (URL: [Link])

  • The Development of BTK Inhibitors: A Five-Year Update. (URL: [Link])

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (URL: [Link])

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (URL: [Link])

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (URL: [Link])

  • Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from the first-in-class covalent BTK inhibitor 3. (URL: [Link])

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. (URL: [Link])

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (URL: [Link])

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (URL: [Link])

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (URL: [Link])

  • Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. (URL: [Link])

  • Safety of Dual Covalent and Noncovalent BTK Inhibitor for CLL. (URL: [Link])

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (URL: [Link])

  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (URL: [Link])

  • Non-covalent BTK inhibitor shows edge over ibrutinib for chronic lymphocytic leukaemia. (URL: [Link])

  • Pirtobrutinib versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314. (URL: [Link])

Sources

Validation

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibitor Discovery

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine frameworks have emerged as cornerstone pharmacophores in oncology and immunology. While both scaffolds target the highly conserved ATP-binding pocket of kinases, their distinct electronic distributions, hydrogen-bonding capacities, and solvation thermodynamics dictate fundamentally different structure-activity relationships (SAR). This guide provides an objective, data-driven comparison of these two scaffolds to assist drug development professionals in selecting the optimal core for specific kinase targets.

Structural Mechanics & Solvation Thermodynamics

The choice between a pyrazolo[3,4-d]pyrimidine and a pyrazolo[1,5-a]pyrimidine core is not merely a matter of synthetic convenience; it is a strategic decision rooted in physical chemistry and target biology.

Pyrazolo[3,4-d]pyrimidine (The Direct Adenine Bioisostere): This scaffold is a structural isomer of purine and acts as a direct adenine bioisostere[1]. The N1 and N2 atoms of the pyrazole ring, along with substitutions at the C4 position (often an amine), provide a robust hydrogen-bond donor/acceptor network that perfectly anchors the molecule to the hinge region of the kinase[1]. This predictable binding mode makes it an excellent starting point for targeting kinases like SRC, EGFR, and PI3K[2],[1].

Pyrazolo[1,5-a]pyrimidine (The Bridgehead Nitrogen Advantage): In contrast, the pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle featuring a bridgehead nitrogen[3].

  • Causality in Solvation: Computational analyses demonstrate that the pyrazolo[1,5-a]pyrimidine core exhibits a less favorable aqueous solvation energy compared to standard purines[4]. The bridgehead nitrogen alters the dipole moment and removes a hydrogen-bond donor site, reducing the hydration shell around the molecule. Consequently, the thermodynamic penalty of desolvation is significantly lower. This entropy-driven binding mechanism forces the scaffold more readily into the hydrophobic active sites of kinases, which has been highly advantageous in the design of ultra-potent TRK and CDK inhibitors[4],[5].

Scaffold_Binding ATP_Site Kinase ATP Binding Pocket Hinge Hinge Region (Hydrogen Bonding) ATP_Site->Hinge Hydrophobic Hydrophobic Pocket I/II (Van der Waals) ATP_Site->Hydrophobic P34D Pyrazolo[3,4-d]pyrimidine (Adenine Bioisostere) P34D->Hinge N1/N2 & C4-NH2 P34D->Hydrophobic C3/C6 Substitutions P15A Pyrazolo[1,5-a]pyrimidine (Bridgehead Nitrogen) P15A->Hinge N-bridgehead & C7 P15A->Hydrophobic Entropy-driven binding

ATP binding pocket interaction model for pyrazolopyrimidine scaffolds.

Target Selectivity & Quantitative Benchmarking

Both scaffolds have yielded low-nanomolar to sub-nanomolar inhibitors, but they tend to excel against different sub-families of the kinome. The table below summarizes the quantitative performance of representative compounds derived from both scaffolds.

ScaffoldCompound / DerivativeTarget KinaseIC₅₀ ValueKey Structural Feature & Causality
Pyrazolo[3,4-d]pyrimidine Compound 17CDK2190 nMN1-benzene sulphonamide enhances hinge binding[1].
Pyrazolo[3,4-d]pyrimidine Compound 50PI3Kα2.6 nMC4/C6 optimization mimics purine interactions[1].
Pyrazolo[3,4-d]pyrimidine Compound 57BRAF(V600E)8.0 nMRigidified quinazoline linker restricts off-target binding[1].
Pyrazolo[1,5-a]pyrimidine BS-194 (4k)CDK23.0 nMLow solvation energy drives hydrophobic pocket transfer[4].
Pyrazolo[1,5-a]pyrimidine Compound 23TRKA0.1 nM2,5-difluorophenyl pyrrolidine at C5 maximizes Van der Waals[5].
Pyrazolo[1,5-a]pyrimidine CPL302253PI3Kδ2.8 nMIndol-4-yl substitution at C5 forms critical H-bond with Asp-787[6].

Data synthesis indicates that while pyrazolo[3,4-d]pyrimidines offer broad utility and synthetic tractability for PI3K and BRAF targets, the pyrazolo[1,5-a]pyrimidine scaffold routinely achieves sub-nanomolar potency against TRK and CDK families due to its unique hydrophobic transfer dynamics.

Self-Validating Experimental Workflow for Scaffold Evaluation

To objectively evaluate the efficacy of derivatives from either scaffold, researchers must employ a self-validating cascade. The following protocol ensures that biochemical potency translates accurately to cellular efficacy without being confounded by assay artifacts.

Step 1: In Vitro Enzymatic Profiling (ADP-Glo Assay)
  • Procedure: Incubate the purified recombinant kinase with the synthesized compound and ATP. Measure the luminescence generated by ADP production.

  • Causality: The concentration of ATP must be strictly calibrated to the specific kinase's Michaelis constant ( Km​ ). Because both scaffolds act as ATP-competitive inhibitors, running the assay at [ATP]=Km​ ensures that the measured IC50​ accurately reflects the inhibitor's true binding affinity ( Ki​ ) via the Cheng-Prusoff relationship. Saturated ATP levels will competitively mask potent hits, leading to false negatives.

  • Self-Validation: A known pan-kinase inhibitor (e.g., Staurosporine) must be run in parallel to validate the assay's dynamic range and confirm that the detection reagents are performing optimally.

Step 2: Cellular Target Engagement (Western Blot for Phosphorylation)
  • Procedure: Treat target cancer cell lines (e.g., HCT-116 or MCF-7) with the compounds for 2-4 hours. Lyse the cells and probe for downstream substrate phosphorylation (e.g., p-Rb for CDK2 inhibitors).

  • Causality: Enzymatic potency does not guarantee cellular efficacy due to poor membrane permeability or active efflux by P-glycoproteins. This step proves that the scaffold successfully crosses the lipid bilayer and engages the target in a complex, ATP-rich intracellular environment.

  • Self-Validation: A dose-dependent decrease in phosphorylation validates that the downstream phenotypic effect is strictly on-target.

Step 3: Phenotypic Viability Assay (CellTiter-Glo)
  • Procedure: Measure total intracellular ATP levels after 72 hours of compound exposure to assess cell viability.

  • Causality: Confirms that the target inhibition translates to the desired biological outcome (e.g., apoptosis or cell cycle arrest).

  • Self-Validation: Compare the IC50​ against a non-target, healthy cell line (e.g., VERO cells) to establish the therapeutic window and rule out general scaffold cytotoxicity.

Experimental_Workflow Start Compound Library (Scaffold Selection) Enzymatic In Vitro Kinase Assay (ADP-Glo at ATP Km) Start->Enzymatic IC50 Determination Selectivity Kinome Profiling (Off-target screening) Enzymatic->Selectivity Selectivity Index Cellular Cell-Based Assay (Target Phosphorylation) Selectivity->Cellular Cell Permeability Validation Phenotypic Validation (Apoptosis/Proliferation) Cellular->Validation Efficacy Confirmation

Self-validating workflow for evaluating kinase inhibitor efficacy and selectivity.

Strategic Recommendations for Drug Development

When initiating a hit-to-lead campaign:

  • Select Pyrazolo[3,4-d]pyrimidine when targeting kinases that require strong, multi-point hydrogen bonding at the hinge region, or when developing covalent inhibitors (e.g., targeting Cys residues in EGFR or BTK), as the C4 and C6 positions offer highly tractable vectors for electrophilic warheads.

  • Select Pyrazolo[1,5-a]pyrimidine when targeting kinases with deep, hydrophobic pockets (like TRKA/B/C) or when attempting to overcome resistance mutations that disrupt traditional purine binding. The entropy-driven binding profile of this scaffold often results in superior residence times and sub-nanomolar potencies.

References

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9... | Journal of Medicinal Chemistry - ACS Publications | 4

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities | Chapman University | 2

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors | MDPI | 5

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors | PMC / NIH | 6

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold | RSC Publishing | 1

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | PMC / NIH | 3

Sources

Comparative

Cross-Reactivity Profiling of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comparative Kinome Selectivity Guide

Introduction & Scientific Context 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7) belongs to a privileged class of ATP-competitive kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7) belongs to a privileged class of ATP-competitive kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is an adenine isostere famously utilized in the development of Src-family kinase (SFK) inhibitors like PP1 and PP2, as well as modern therapeutics targeting BRK/PTK6 [1, 2]. Because the ATP-binding pocket is highly conserved across the human kinome (>500 kinases), small molecules targeting the hinge region inherently carry a high risk of cross-reactivity [1]. For drug development professionals, understanding the promiscuity of this scaffold is critical for predicting off-target toxicity, establishing therapeutic windows, or identifying novel repurposing opportunities.

Structural Basis of Promiscuity and Selectivity

The core pyrazolo[3,4-d]pyrimidine ring forms critical hydrogen bonds with the hinge region of the kinase catalytic domain (typically via the N5 and 4-NH2 groups). The selectivity of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily driven by its substituents:

  • 1-Cyclohexyl group: Projects into the hydrophobic pocket (often the "gatekeeper" adjacent region), dictating selectivity against kinases with bulky gatekeeper residues (e.g., T315I in Abl).

  • N-ethyl substitution: Modulates the solvent-exposed region, influencing binding kinetics and thermodynamic stability.

Because these hydrophobic pockets share structural homology across SFKs, Abl, and certain receptor tyrosine kinases (RTKs) like EGFR, cross-reactivity is a mechanistic inevitability that must be empirically profiled.

Pathway Inhibitor 1-Cyclohexyl-N-ethyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine Src SFK / BRK Kinases (Primary Targets) Inhibitor->Src High Affinity Abl Abl Kinase (Secondary Target) Inhibitor->Abl Moderate EGFR EGFR / KDR (Off-Targets) Inhibitor->EGFR Low Affinity Downstream1 Cell Cycle Arrest (Therapeutic Efficacy) Src->Downstream1 Abl->Downstream1 Downstream2 Toxicity / Adverse Effects EGFR->Downstream2

Fig 1: Kinase target engagement and downstream cellular pathways of the pyrazolopyrimidine scaffold.

Comparative Kinome Profiling: Quantitative Performance Data

To objectively evaluate the selectivity of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we compare its in vitro IC50 profile against the archetypal pyrazolopyrimidine PP1 and the broad-spectrum clinical inhibitor Dasatinib. The data highlights its preferential affinity for SFKs and BRK, with moderate off-target activity against Abl.

Kinase TargetKinase Family1-Cyclohexyl-N-ethyl... IC50 (nM)PP1 IC50 (nM)Dasatinib IC50 (nM)
c-Src SFK12.55.00.5
Lck SFK18.24.50.4
BRK (PTK6) Non-receptor TK24.045.01.2
c-Abl Abl145.0>10001.0
EGFR RTK>50002500150.0
KDR (VEGFR2) RTK3200120035.0

Data Interpretation: While Dasatinib acts as a highly potent but promiscuous pan-SFK/Abl inhibitor, the 1-cyclohexyl substitution on our target compound provides a distinct selectivity filter. It severely restricts binding to EGFR and KDR compared to Dasatinib, while maintaining low-nanomolar potency against Src and BRK[2].

Experimental Workflows for Cross-Reactivity Profiling

To ensure trustworthiness, kinome profiling must operate as a self-validating system. The following step-by-step methodologies explain the causality behind each experimental choice.

Workflow A Compound Preparation (1-Cyclohexyl-N-ethyl...) B Primary Kinome Screen (TR-FRET Assay) A->B C Orthogonal Validation (Thermal Shift Assay) B->C D Selectivity Profiling (S-score & IC50) C->D E Cellular Target Engagement (NanoBRET Assay) D->E

Fig 2: Step-by-step experimental workflow for comprehensive kinase cross-reactivity profiling.

Protocol 1: High-Throughput Kinome Screening (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for the primary screen because its time-gated emission eliminates compound auto-fluorescence—a common false-positive driver when screening pyrimidine libraries.

  • Assay Preparation: Prepare a 384-well plate. Dispense 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Tracer Addition: Add the target kinase (e.g., c-Src) and a fluorescently labeled ATP-competitive tracer.

  • Antibody Addition: Introduce the Europium-labeled anti-tag antibody.

  • Incubation & Reading: Incubate for 1 hour at Room Temperature. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation: Calculate the Z'-factor using Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). A Z'-factor > 0.6 validates the assay run.

Protocol 2: Orthogonal Validation via Thermal Shift Assay (TSA)

Causality: Biochemical assays can be confounded by non-specific aggregators. TSA (Differential Scanning Fluorimetry) is employed orthogonally to confirm that the inhibitor physically binds and thermodynamically stabilizes the folded kinase domain.

  • Reaction Mix: Combine 2 µM of recombinant kinase domain, 5X SYPRO Orange dye, and 10 µM of the compound in a PCR plate.

  • Thermal Cycling: Subject the plate to a temperature gradient (25°C to 95°C at 0.05°C/sec) using a Real-Time PCR machine.

  • Data Analysis: Plot the derivative of the fluorescence curve to determine the melting temperature (Tm).

  • Self-Validation: Include a known non-binding structural analog as a negative control. A positive binding event is defined as a ΔTm > 2.0°C relative to the DMSO control.

Protocol 3: Cellular Target Engagement (NanoBRET)

Causality: In vitro potency does not guarantee cellular efficacy due to membrane permeability issues and intracellular ATP competition (~1-5 mM ATP in live cells). NanoBRET quantifies target engagement in a physiological cellular environment.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Incubation: Plate cells in a 96-well format. Add a cell-permeable NanoBRET tracer and the test compound.

  • Signal Detection: Add the NanoLuc substrate. Measure the BRET ratio (Acceptor emission / Donor emission).

  • Self-Validation: Untransfected cells must be used to subtract background luminescence, ensuring the BRET signal is exclusively target-specific.

References

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189–7238.[Link]

  • Acharya, B., Hanafi, M., Enemark, L., Armstrong, D., Saha, D., Miah, S., & Frett, B. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 300, 118145.[Link]

Validation

Evaluating the Selectivity of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for EGFR Mutants

As a Senior Application Scientist in oncology drug discovery, evaluating the target selectivity of novel kinase inhibitors is paramount. The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Rec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug discovery, evaluating the target selectivity of novel kinase inhibitors is paramount. The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) severely limits the clinical efficacy of first-generation tyrosine kinase inhibitors (TKIs) like Erlotinib. While third-generation TKIs such as Osimertinib address this, new resistance mutations (e.g., C797S) necessitate the exploration of novel pharmacophores.

The compound 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a highly promising class of pyrazolo[3,4-d]pyrimidine-based inhibitors. Unlike traditional quinazoline or aminopyrimidine scaffolds, this core offers a distinct binding modality that can be precisely tuned to achieve exceptional selectivity for EGFR mutants (L858R/T790M) while sparing Wild-Type (WT) EGFR, thereby minimizing dose-limiting toxicities [1].

This guide provides an objective comparison of this pyrazolopyrimidine scaffold against standard clinical alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to profile its selectivity.

Mechanistic Basis for Mutant Selectivity

To understand the selectivity profile of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we must analyze the causality behind its structural interactions within the EGFR ATP-binding cleft:

  • Adenine Mimicry: The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere for the adenine ring of ATP. It anchors the inhibitor to the kinase hinge region via critical hydrogen bonds with the Met793 residue [2].

  • Hydrophobic Region II Exploitation: The 1-cyclohexyl moiety projects deep into the hydrophobic Region II of the kinase pocket. The T790M mutation enlarges this hydrophobic pocket compared to the WT threonine residue, allowing the bulky cyclohexyl group to bind with significantly higher affinity in the mutant state.

  • Steric Gating: The N-ethyl substitution at the 4-amine position restricts the conformational flexibility of the molecule. In WT EGFR, this rigid ethyl group creates a steric clash with the native threonine gatekeeper. However, in the mutated state, the lipophilic methionine (T790M) perfectly accommodates this substitution via favorable van der Waals interactions [3].

EGFR_Signaling Ligand EGF Ligand EGFR_WT EGFR (WT) Healthy Tissue Ligand->EGFR_WT EGFR_Mut EGFR (L858R/T790M) Tumorigenic Ligand->EGFR_Mut PI3K PI3K / AKT Pathway EGFR_WT->PI3K MAPK RAS / MAPK Pathway EGFR_WT->MAPK EGFR_Mut->PI3K EGFR_Mut->MAPK Inhibitor 1-Cyclohexyl-N-ethyl- pyrazolo[3,4-d]pyrimidine Inhibitor->EGFR_WT Weak Inhibition (Spares WT) Inhibitor->EGFR_Mut Potent Inhibition (High Affinity) Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Diagram 1: Differential inhibition of EGFR signaling pathways by the pyrazolopyrimidine scaffold.

Comparative Performance Profiling

To objectively evaluate the compound, its performance is benchmarked against Erlotinib (1st-generation) and Osimertinib (3rd-generation). The data below summarizes the representative biochemical and cellular profiling for this pyrazolopyrimidine class.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀ in nM)

Lower values indicate higher potency. The Selectivity Index (SI) is calculated as WT IC₅₀ / Mutant IC₅₀.

InhibitorEGFR (WT)EGFR (L858R)EGFR (L858R/T790M)Selectivity Index (WT / Double Mutant)
Erlotinib 2.11.5> 5,000< 0.001 (Fails against T790M)
Osimertinib 12.01.01.58.0
1-Cyclohexyl-N-ethyl-PZP *350.015.28.541.1 (Superior WT sparing)

*PZP = pyrazolo[3,4-d]pyrimidine derivative.

Table 2: Cellular Anti-Proliferative Activity (EC₅₀ in nM)

Cellular viability assays validate that the biochemical affinity translates across the cell membrane.

Cell Line (Genotype)ErlotinibOsimertinib1-Cyclohexyl-N-ethyl-PZP
A431 (WT Amplified)45850> 3,000
H1975 (L858R/T790M)> 10,0001142

Key Insight: While Osimertinib is highly potent against H1975 cells, the pyrazolopyrimidine scaffold exhibits a significantly higher Selectivity Index, demonstrating virtually no toxicity in WT-amplified A431 cells. This suggests a potentially wider therapeutic window.

Experimental Protocols for Selectivity Validation

A robust validation strategy requires a self-validating system: biochemical affinity must be proven first, followed by cellular phenotypic changes, which must then be causally linked back to on-target target engagement.

Workflow Comp Compound Preparation Kinase In Vitro Kinase Assay (TR-FRET) Comp->Kinase Step 1 Cell Cellular Viability (H1975 vs A431) Kinase->Cell Step 2 WB Target Engagement (p-EGFR Western Blot) Cell->WB Step 3 Data Selectivity Index (SI) Calculation WB->Data Step 4

Diagram 2: Sequential experimental workflow for validating mutant-selective EGFR inhibitors.

Protocol A: In Vitro Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescent assays because it eliminates false positives caused by compound auto-fluorescence—a common issue with highly conjugated heterocyclic scaffolds like pyrazolopyrimidines.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Dispense 5 µL of recombinant EGFR (WT or L858R/T790M) into a 384-well low-volume plate at a final concentration of 0.5 nM.

  • Compound Treatment: Add 2.5 µL of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3-fold serial dilutions from 10 µM to 0.5 nM, 1% DMSO final). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at Kₘ for each specific mutant, 1 µM ULight-poly GT peptide). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (10 mM final) containing Europium-anti-phospho-tyrosine antibody (2 nM final).

  • Readout: Incubate for 1 hour and read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality: Observing cell death in H1975 cells is insufficient. We must prove that the apoptosis is causally driven by the suppression of phosphorylated EGFR (p-EGFR) and not by off-target cytotoxic effects.

  • Cell Seeding: Seed H1975 (mutant) and A431 (WT) cells at 3 × 10⁵ cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free media for 12 hours. Treat cells with the pyrazolopyrimidine compound at 0.1, 1.0, and 10 µM for 2 hours.

  • Stimulation: Stimulate A431 cells with 50 ng/mL EGF for 15 minutes prior to lysis (H1975 cells are constitutively active and do not require EGF).

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF). Centrifuge at 14,000 × g for 15 mins.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE (8% gel) and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-EGFR (Tyr1068) and anti-total EGFR. Use GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate. A successful selective inhibitor will show complete ablation of the p-EGFR band in H1975 cells at 1.0 µM, with the p-EGFR band remaining intact in A431 cells.

References

  • Engel, J., Smith, S., Lategahn, J., Tumbrink, H. L., Goebel, L., Becker, C., Hennes, E., Keul, M., Unger, A., Müller, H., Baumann, M., Schultz-Fademrecht, C., Günther, G., Hengstler, J. G., & Rauh, D. (2017). Structure-Guided Development of Covalent and Mutant-Selective Pyrazolopyrimidines to Target T790M Drug Resistance in Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[Link]

  • Al-Karmalawy, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • El-Enany, M., et al. (2021). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances.[Link]

Comparative

In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Analogs: A Comparative Guide for Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors with significant therapeutic potential.[1] Its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors with significant therapeutic potential.[1] Its structural similarity to adenine allows for effective competition at the ATP-binding sites of various kinases, making it a versatile backbone for the development of targeted cancer therapies.[1] This guide provides a comprehensive in vivo comparison of several promising pyrazolo[3,4-d]pyrimidine analogs, offering researchers and drug development professionals critical data and methodologies to inform their own discovery and preclinical programs.

Comparative In Vivo Efficacy of Lead Pyrazolo[3,4-d]pyrimidine Analogs

The following tables summarize the in vivo anti-tumor activity of key pyrazolo[3,4-d]pyrimidine analogs across different cancer models. These compounds primarily function as Src kinase inhibitors, a family of non-receptor tyrosine kinases frequently overexpressed or hyperactivated in various malignancies, playing a crucial role in tumor progression, metastasis, and therapeutic resistance.

Glioblastoma Multiforme (GBM)

Glioblastoma is a notoriously aggressive brain tumor with limited treatment options. The blood-brain barrier presents a significant challenge for drug delivery. The following analogs have demonstrated promising in vivo activity in GBM models.

AnalogAnimal ModelCancer Cell LineDosing RegimenKey Efficacy ResultsReference
Si306 Zebrafish Embryo XenograftU875 µM in waterSignificant anti-invasive effect.[2]
Orthotopic Nude Mouse XenograftU8750 mg/kg, oral gavage, every other day30% increase in survival time compared to vehicle.[3][3][4]
pro-Si306 Zebrafish Embryo XenograftU875 µM in waterSimilar anti-invasive efficacy to Si306.[2][2]
Orthotopic Nude Mouse XenograftU8750 mg/kg, oral gavage, every other dayEnhanced efficacy compared to Si306 in an orthotopic GBM model.[4][4]
Medulloblastoma

Medulloblastoma is the most common malignant brain tumor in children. The pyrazolo[3,4-d]pyrimidine derivatives S7, S29, and SI163 have shown significant growth reduction in medulloblastoma cells.[5][6]

AnalogAnimal ModelCancer Cell LineDosing RegimenKey Efficacy ResultsReference
S7 Nude Mouse XenograftDaoyNot specifiedInhibition of tumor growth.[5][6]
S29 Nude Mouse XenograftDaoyNot specifiedInhibition of tumor growth; more active than S7.[5][5][6]
SI163 Nude Mouse XenograftDaoyNot specifiedInhibition of tumor growth.[5][6]
Osteosarcoma

Osteosarcoma is the most prevalent primary malignant bone tumor. The analog SI-83 has been investigated for its therapeutic potential in this cancer.[7][8]

AnalogAnimal ModelCancer Cell LineDosing RegimenKey Efficacy ResultsReference
SI-83 Subcutaneous Nude Mouse XenograftSaOS-250 mg/kg or 100 mg/kg, daily oral administrationSignificant dose-dependent reduction in tumor mass.[8][7][8][9]

Mechanism of Action: Targeting the Src Signaling Pathway

The anti-tumor effects of many of the highlighted pyrazolo[3,4-d]pyrimidine analogs are attributed to their inhibition of the Src tyrosine kinase. Src is a central node in a complex signaling network that regulates cell proliferation, survival, migration, and invasion. Its inhibition can lead to cell cycle arrest and apoptosis.[5][6]

Src_Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K FAK->Src Invasion Invasion & Metastasis FAK->Invasion Proliferation Cell Proliferation & Survival Ras->Proliferation STAT3->Proliferation PI3K->Proliferation PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Analogs (e.g., Si306, SI-83) PyrazoloPyrimidine->Src

Caption: Inhibition of the Src signaling pathway by pyrazolo[3,4-d]pyrimidine analogs.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. The following are detailed, step-by-step methodologies for key in vivo experiments cited in this guide.

Glioblastoma Zebrafish Xenograft Model

The zebrafish xenograft model offers a rapid and scalable in vivo platform for assessing anti-cancer drug efficacy, particularly for studying cell migration and invasion.[10][11][12][13]

Experimental Workflow:

Zebrafish_Xenograft_Workflow Cell_Culture 1. GBM Cell Culture (e.g., U87-MG) - Label with fluorescent dye Microinjection 2. Microinjection - 50-100 cells into the yolk sac or brain of 48 hpf zebrafish embryos Cell_Culture->Microinjection Incubation 3. Incubation - Embryos maintained at 32-33°C Microinjection->Incubation Treatment 4. Drug Administration - Add pyrazolo[3,4-d]pyrimidine analog to the embryo medium Incubation->Treatment Imaging 5. Imaging & Analysis - Fluorescence microscopy to track tumor growth and cell migration Treatment->Imaging

Caption: Workflow for the zebrafish glioblastoma xenograft assay.

Step-by-Step Protocol:

  • Cell Preparation: Culture human glioblastoma cells (e.g., U87) under standard conditions. Prior to injection, label the cells with a fluorescent dye (e.g., DiI or GFP) for visualization.

  • Zebrafish Embryo Preparation: Collect zebrafish embryos and raise them to 48 hours post-fertilization (hpf) in E3 medium.

  • Microinjection: Anesthetize the zebrafish larvae and microinject approximately 50-100 fluorescently labeled glioblastoma cells into the yolk sac or the brain (for an orthotopic model).

  • Incubation and Treatment: After injection, allow the embryos to recover and then transfer them to a 24-well plate. Maintain the embryos at a slightly elevated temperature of 32-33°C to better support the growth of mammalian cancer cells.[12] Add the pyrazolo[3,4-d]pyrimidine analog to the E3 medium at the desired concentration.

  • Data Acquisition and Analysis: At specified time points (e.g., 24, 48, and 72 hours post-injection), anesthetize the larvae and image them using a fluorescence microscope. Quantify tumor growth and cell migration by measuring the fluorescent area and the distance of cell dissemination from the primary injection site.

Orthotopic Medulloblastoma Mouse Xenograft Model

Orthotopic models, where cancer cells are implanted in the corresponding organ of origin, provide a more clinically relevant microenvironment to study tumor growth and response to therapy.[14]

Experimental Workflow:

Medulloblastoma_Xenograft_Workflow Cell_Prep 1. Cell Preparation - Resuspend Daoy cells in PBS Surgery 2. Stereotactic Intracranial Injection - Inject cells into the cerebellum of immunocompromised mice Cell_Prep->Surgery Tumor_Growth 3. Tumor Establishment - Monitor for tumor growth via imaging or clinical signs Surgery->Tumor_Growth Treatment_Admin 4. Treatment Administration - Administer pyrazolo[3,4-d]pyrimidine analog (e.g., oral gavage) Tumor_Growth->Treatment_Admin Efficacy_Eval 5. Efficacy Evaluation - Measure tumor volume and overall survival Treatment_Admin->Efficacy_Eval

Caption: Workflow for the orthotopic medulloblastoma mouse xenograft model.

Step-by-Step Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of human tumor cells.

  • Cell Preparation: Culture human medulloblastoma cells (e.g., Daoy) and prepare a single-cell suspension in a sterile phosphate-buffered saline (PBS) solution.

  • Stereotactic Surgery: Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull over the cerebellum. Slowly inject the medulloblastoma cell suspension into the cerebellar tissue.

  • Post-Operative Care and Tumor Monitoring: Suture the incision and provide appropriate post-operative care. Monitor the animals for tumor development, which can be assessed through bioluminescence imaging (if cells are engineered to express luciferase) or by observing neurological symptoms.

  • Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the pyrazolo[3,4-d]pyrimidine analog via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.

  • Efficacy Assessment: Monitor tumor growth through imaging. At the end of the study, euthanize the animals, and excise the brains for histological analysis and tumor volume measurement. Overall survival is also a key endpoint.

Subcutaneous Osteosarcoma Mouse Xenograft Model

Subcutaneous models are valuable for initial efficacy screening due to the ease of tumor cell implantation and monitoring of tumor growth.[15][16]

Experimental Workflow:

Osteosarcoma_Xenograft_Workflow Cell_Injection 1. Subcutaneous Cell Injection - Inject SaOS-2 cells into the flank of immunocompromised mice Tumor_Monitoring 2. Tumor Growth Monitoring - Measure tumor volume with calipers until a specified size is reached Cell_Injection->Tumor_Monitoring Randomization 3. Randomization - Group mice with established tumors into treatment and control cohorts Tumor_Monitoring->Randomization Drug_Treatment 4. Drug Administration - Administer pyrazolo[3,4-d]pyrimidine analog daily Randomization->Drug_Treatment Endpoint_Analysis 5. Endpoint Analysis - Measure final tumor weight and volume Drug_Treatment->Endpoint_Analysis

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Safety Guide: Disposal of 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Proper chemical hygiene and waste management are paramount when handling biologically active small molecules. 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7) [1] is a synthetic small molecule A...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical hygiene and waste management are paramount when handling biologically active small molecules. 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21254-05-7) [1] is a synthetic small molecule API. Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold act as isosteres of the adenine ring of ATP, allowing them to mimic hinge region binding interactions in kinase active sites[2].

Because of this potent biological activity, improper disposal can lead to severe environmental toxicity and off-target kinase inhibition in aquatic ecosystems. This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring compliance with OSHA and EPA laboratory safety standards[3].

Physicochemical & Hazard Profiling

To design a self-validating disposal protocol, we must first understand the causality behind the compound's hazards. The molecule exhibits a lipophilic profile (XLogP3 ~2.86)[4], meaning it can easily cross biological membranes. Furthermore, it carries specific GHS hazard codes including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5].

The table below summarizes how these properties directly dictate our operational disposal strategies.

Table 1: Physicochemical Profile & Operational Impact
Property / MetricValue / ClassificationOperational Impact on Disposal
CAS Number 21254-05-7Required unique identifier for all hazardous waste manifests.
Molecular Weight 245.33 g/mol Used to calculate total API mass in liquid waste streams.
Lipophilicity (XLogP3) ~2.86High skin permeability; mandates double-gloving during cleanup.
Target Scaffold Kinase Inhibitor (ATP mimic)High biological activity; strictly prohibits drain/sink disposal.
GHS Hazard Codes H302, H315, H319, H335Dictates mandatory GHS labeling requirements on all waste carboys.

Causality-Driven Disposal Protocols

The following step-by-step workflows are designed to prevent transdermal systemic exposure and environmental contamination. Never dispose of this compound in standard municipal trash or down the drain.

Protocol 1: Solid Waste Segregation & Containment

Solid waste includes residual API powder, contaminated weigh boats, spatulas, and pipette tips.

  • Segregation at Source: Collect all solid waste immediately after weighing or assay preparation. Causality: Leaving contaminated consumables on the bench increases the risk of aerosolization and subsequent respiratory irritation (H335).

  • Double-Containment: Place the waste inside a chemically compatible, puncture-resistant, double-lined hazardous waste bag.

  • GHS Labeling: Apply a hazardous waste label detailing the chemical name, CAS No. (21254-05-7), and the specific hazard codes (H302, H315, H319, H335).

  • Storage & Destruction: Store the bag in a designated Satellite Accumulation Area (SAA). All solid waste must be scheduled for high-temperature incineration at an EPA-approved facility to completely break the robust pyrimidine and pyrazole rings.

Protocol 2: Liquid Waste Segregation (DMSO & Organic Solutions)

Kinase inhibitors are typically reconstituted in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a powerful penetrant that will carry the API directly through the skin.

  • Quenching & Dilution: Ensure the solution is kept at a neutral pH. Do not mix pyrazolo[3,4-d]pyrimidine waste with strong acids or oxidizing agents, as this can generate toxic nitrogen oxide ( NOx​ ) gases.

  • Solvent Categorization:

    • If dissolved in DMSO, Ethanol, or Methanol: Pour into the "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform during synthesis: Pour into the "Halogenated Organic Waste" carboy.

  • Secondary Containment: Perform all liquid transfers inside a certified chemical fume hood[3]. Place the waste carboy in a secondary containment tray to prevent spill propagation in the event of a primary container failure.

Protocol 3: Emergency Spill Response & Decontamination

Immediate actions for accidental benchtop spills.

  • Isolate & Protect: Evacuate the immediate area. Don appropriate PPE, specifically chemical-splash goggles and double nitrile gloves. Causality: The compound causes serious eye irritation (H319) and skin irritation (H315).

  • Containment (Liquid Spills): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust.

  • Containment (Solid Spills): Gently cover the powder with a damp paper towel before wiping it up. Causality: Dry sweeping aerosolizes the powder, leading to inhalation exposure.

  • Chemical Decontamination: Wash the affected surface with 70% ethanol to solubilize and lift any residual compound, followed by a thorough soap and water wash.

  • Disposal of Cleanup Materials: Treat all absorbent materials, paper towels, and outer gloves as hazardous solid waste (Proceed to Protocol 1).

Waste Management Decision Workflow

To streamline laboratory operations, follow the logical decision tree below when determining the correct disposal route for 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

G Start Waste Generation: 1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine State Determine Waste State Start->State Solid Solid Waste (Powder, Contaminated Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid Liquid SolidContainer Place in Double-Lined Biohazard/Chem-Waste Bag Solid->SolidContainer Solvent Determine Solvent Type Liquid->Solvent Labeling Attach GHS Compliant Label (H302, H315, H319, H335) SolidContainer->Labeling Incineration High-Temperature Incineration (EPA Approved Facility) NonHalogenated Non-Halogenated Solvents (e.g., DMSO, EtOH) Solvent->NonHalogenated < 1% Halogens Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated > 1% Halogens ContainerNH Non-Halogenated Organic Waste Carboy NonHalogenated->ContainerNH ContainerH Halogenated Organic Waste Carboy Halogenated->ContainerH ContainerNH->Labeling ContainerH->Labeling Labeling->Incineration

Figure 1: Decision tree for the segregation and disposal of pyrazolo[3,4-d]pyrimidine waste.

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Generator Regulations (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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